molecular formula C9H9N3O B1267397 5-amino-1-phenyl-1H-pyrazol-3-ol CAS No. 70373-98-7

5-amino-1-phenyl-1H-pyrazol-3-ol

Cat. No.: B1267397
CAS No.: 70373-98-7
M. Wt: 175.19 g/mol
InChI Key: ZRFVUVLAEDLCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-phenyl-1H-pyrazol-3-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-1-phenyl-1H-pyrazol-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-1-phenyl-1H-pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-phenyl-1H-pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-phenyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFVUVLAEDLCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990564
Record name 5-Amino-1-phenyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70373-98-7
Record name NSC266159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-phenyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in drug design.[1] Within this class, 5-amino-1-phenyl-1H-pyrazol-3-ol (a tautomer of Phenyl-Edaravone) represents a particularly versatile synthon. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl/keto system, opens a gateway to a vast chemical space of fused heterocycles and functionalized derivatives.[2][3] This guide provides an in-depth exploration of the fundamental chemical properties of this molecule, offering field-proven insights into its structure, reactivity, and analytical characterization to empower its application in research and development.

Part 1: Molecular Structure and Tautomeric Landscape

The chemical identity of 5-amino-1-phenyl-1H-pyrazol-3-ol is not defined by a single static structure but rather by a dynamic equilibrium between several tautomeric forms. Understanding this tautomerism is critical, as the predominant form dictates the molecule's reactivity, spectroscopic signature, and biological interactions.

Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 5-amino-2-phenyl-1H-pyrazol-3-one[4]
Synonyms 5-amino-1-phenyl-1H-pyrazol-3-ol, 3-amino-1-phenyl-1H-pyrazol-5-ol[4]
CAS Number 28710-97-6[4]
Molecular Formula C₉H₉N₃O[4][5]
Molecular Weight 175.19 g/mol [4]
XLogP (Predicted) 1.0[5]
The Prototropic Tautomerism

5-amino-1-phenyl-1H-pyrazol-3-ol primarily exists in a solvent- and state-dependent equilibrium between three main tautomers: the Amino-Hydroxy (OH-form), the Amino-Keto (CH-form), and the Imino-Keto (NH-form).

Extensive spectroscopic studies, including NMR and X-ray crystallography on the parent 1-phenyl-1H-pyrazol-3-ol system, have provided profound insights.[6] In the solid state and in nonpolar solvents such as CDCl₃, the molecule predominantly exists as the 1H-pyrazol-3-ol (OH) tautomer . This preference is stabilized by the formation of intermolecular hydrogen-bonded dimers.[6] In polar, hydrogen-bond-accepting solvents like DMSO, these dimers are disrupted, leading to the presence of monomers, though the OH-form still largely predominates.[6][7] The CH-form, while a necessary intermediate for certain reactions, is generally less stable.

Caption: Tautomeric equilibrium of 5-amino-1-phenyl-1H-pyrazol-3-ol.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of pyrazole derivatives is a well-established field, with multicomponent reactions offering an efficient route to this scaffold.[8][9] Spectroscopic analysis is non-negotiable for confirming the structure and assessing the purity and tautomeric state of the final product.

Representative Synthesis Protocol

A common and efficient method for synthesizing the pyrazolone core involves the cyclocondensation of a β-ketoester with phenylhydrazine. The following protocol describes a representative synthesis.

Objective: To synthesize 5-amino-1-phenyl-1H-pyrazol-3-ol via cyclocondensation.

Methodology:

  • Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol, add a catalytic amount of a base such as sodium ethoxide.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water and acidified with dilute HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water to remove impurities, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.

synthesis_workflow start Reactants: - Phenylhydrazine - Ethyl Cyanoacetate - Base (cat.) reflux Cyclocondensation (Reflux in Ethanol) start->reflux workup Acidic Work-up (Ice water, HCl) reflux->workup filtration Isolation (Filtration & Washing) workup->filtration purification Purification (Recrystallization) filtration->purification product Final Product: 5-amino-1-phenyl-1H-pyrazol-3-ol purification->product reactivity cluster_N N-Functionalization cluster_O O-Functionalization cluster_C4 C4-Substitution cluster_fused Fused Systems start 5-Amino-1-phenyl- 1H-pyrazol-3-ol acyl Acylation start->acyl RCOCl schiff Schiff Base Formation start->schiff RCHO ether O-Alkylation (Ethers) start->ether R-X, base ester O-Acylation (Esters) start->ester RCOCl knoevenagel Knoevenagel Condensation start->knoevenagel ArCHO pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidines start->pyrazolo_pyrimidine β-Diketone

Caption: Major reaction pathways for synthetic derivatization.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Objective: To demonstrate the utility of 5-amino-1-phenyl-1H-pyrazol-3-ol as a synthon for fused heterocycles.

Methodology:

  • Reaction Setup: Dissolve 5-amino-1-phenyl-1H-pyrazol-3-ol (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure 2,7-dimethyl-5-phenyl-5H-pyrazolo[1,5-a]pyrimidin-5-one.

Conclusion and Future Outlook

5-amino-1-phenyl-1H-pyrazol-3-ol is more than a simple heterocyclic compound; it is a strategic platform for chemical innovation. Its rich tautomeric chemistry, coupled with its versatile reactivity at multiple sites, provides a robust foundation for the synthesis of diverse and complex molecular libraries. For researchers in drug development, mastering the properties of this scaffold is a key step toward designing next-generation therapeutics that leverage the proven biological relevance of the pyrazole core. The continued exploration of its synthetic potential will undoubtedly lead to the discovery of novel compounds with significant pharmacological activity.

References

  • PubChemLite. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol. Retrieved from [5]2. ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [8]3. National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [9]4. MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [10]5. ResearchGate. (n.d.). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [11]6. Sigma-Aldrich. (n.d.). 3-Amino-5-phenylpyrazole 98. Retrieved from 7. PubChem. (n.d.). 3-amino-1-phenyl-1H-pyrazol-5-ol. Retrieved from [4]8. SpectraBase. (n.d.). 5-Amino-3-hydroxy-1-phenyl-pyrazole. Retrieved from [12]9. National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [6]10. ResearchGate. (n.d.). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations. Retrieved from [7]11. BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [13]12. MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [2]13. BenchChem. (n.d.). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. Retrieved from [14]14. Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [1]15. PubMed Central. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [15]16. ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [3]17. PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from

Sources

5-amino-1-phenyl-1H-pyrazol-3-ol structural analysis and elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Structural Analysis and Elucidation of 5-amino-1-phenyl-1H-pyrazol-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

5-amino-1-phenyl-1H-pyrazol-3-ol and its tautomers represent a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, appearing in molecules developed as kinase inhibitors and anti-inflammatory agents.[1] The structural elucidation of this molecule is not trivial, primarily due to its existence in multiple tautomeric forms. This guide provides a comprehensive, methodology-driven framework for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will dissect the application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unambiguously determine the molecular structure and identify the predominant tautomeric form under specific conditions.

The Central Challenge: Unraveling Tautomerism

The primary obstacle in the structural analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol is its ability to exist as different constitutional isomers in equilibrium. The interplay between the amine, hydroxyl, and pyrazole ring functionalities gives rise to several potential tautomers. The dominant form can vary depending on the physical state (solid vs. solution), solvent polarity, and temperature.[2] Understanding this equilibrium is critical, as the specific tautomer present dictates the molecule's hydrogen bonding capabilities, shape, and ultimately, its biological activity.

The main tautomeric forms to consider are:

  • OH-Form (A): 5-amino-1-phenyl-1H-pyrazol-3-ol

  • CH-Form (B): 3-amino-1-phenyl-1H-pyrazol-5(4H)-one

  • NH-Form (C): 5-imino-1-phenyl-pyrazolidin-3-one

G cluster_tautomers Tautomeric Equilibrium A 5-amino-1-phenyl-1H-pyrazol-3-ol (OH-Form) B 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (CH-Form) A->B Prototropic Shift C 5-imino-1-phenyl-pyrazolidin-3-one (NH-Form) A->C Prototropic Shift B->C Prototropic Shift G cluster_workflow Structural Elucidation Workflow A Step 1: HRMS Confirm Molecular Formula B Step 2: FT-IR Identify Key Functional Groups (Probe Tautomerism) A->B Formula Confirmed C Step 3: 1D NMR (¹H, ¹³C) Map Connectivity & Assign Tautomer B->C Functional Groups Identified D Step 4: 2D NMR (HMBC, HSQC) Unambiguous Assignment C->D Hypothesis Formed E Conclusion: Integrated Structural Confirmation D->E Structure Validated

Caption: A systematic workflow for definitive structural analysis.

Mass Spectrometry: Establishing the Molecular Blueprint

Core Directive: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass techniques as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. [3]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a strong molecular ion peak.

  • Data Analysis: Compare the measured exact mass to the theoretical mass for the proposed formula, C₉H₉N₃O. The mass accuracy should ideally be within 5 ppm.

Expected Data & Interpretation

The molecular formula C₉H₉N₃O dictates a specific and highly precise mass that can be experimentally verified.

Parameter Value Source
Molecular Formula C₉H₉N₃O[4]
Monoisotopic Mass 175.07456 Da[4]
Expected [M+H]⁺ Ion 176.08183 m/z[4]
Expected [M-H]⁻ Ion 174.06727 m/z[4]

A result matching these values provides high confidence in the elemental composition, forming a solid foundation for subsequent spectroscopic analysis.

FT-IR Spectroscopy: Probing Functional Groups and Tautomeric State

Core Directive: Infrared (IR) spectroscopy is an exceptionally powerful and rapid tool for identifying the functional groups present and, crucially, for distinguishing between the key OH and C=O containing tautomers. [5][6]The presence or absence of a strong carbonyl (C=O) absorption is often the most telling piece of evidence for the dominant tautomer in the sampled state (typically solid-state for KBr/ATR methods).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum first. Then, apply pressure to the sample against the crystal and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. [7]

Data Interpretation: A Tale of Two Tautomers

The IR spectrum will provide clear indicators pointing towards the predominant tautomeric form.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Tautomer ID
O-H Stretch (Alcohol) 3200 - 3600 (Broad)Presence indicates OH-Form (A). Often overlaps with N-H bands.
N-H Stretch (Amine) 3300 - 3500 (Two sharp bands)Expected for both OH-Form (A) and CH-Form (B). [8][9]
C=O Stretch (Amide/Ketone) 1650 - 1710 (Strong)Strong evidence for the CH-Form (B) or NH-Form (C). Its absence is strong evidence for the OH-Form. [10]
C=N / C=C Stretch (Ring) 1550 - 1650Expected in all tautomers, helps confirm the heterocyclic core. [11]

Causality Insight: If a strong absorption appears around 1680 cm⁻¹, it is highly indicative of a carbonyl group, strongly suggesting that the molecule exists predominantly in the CH-Form (B) in the solid state. Conversely, the absence of this peak and the presence of a broad O-H band would point to the OH-Form (A).

NMR Spectroscopy: The Definitive Structural Arbiter

Core Directive: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework and definitive assignment of the tautomeric state in solution. [12][13]

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like OH and NH₂).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (Recommended): Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to the carbons they are attached to, and Heteronuclear Multiple Bond Correlation (HMBC) to see 2- and 3-bond correlations between protons and carbons. [13]

Data Interpretation: Decoding the Spectra

The chemical shifts in both ¹H and ¹³C NMR are exquisitely sensitive to the electronic environment, making them ideal for distinguishing tautomers. [2] Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton OH-Form (A) Shift (ppm) CH-Form (B) Shift (ppm) Key Differentiator
Phenyl-H 7.20 - 7.807.20 - 7.80-
Pyrazole C4-H ~5.5 - 6.0~5.0 - 5.5Present in both, but shift is diagnostic. The sp² C-H in (A) is typically downfield of the sp³ C-H in (B). [2]
-NH₂ ~5.0 - 6.5 (Broad)~6.0 - 7.5 (Broad)Labile, exchangeable with D₂O.
-OH ~9.0 - 11.0 (Broad)AbsentUnambiguous proof. The presence of a downfield, exchangeable singlet is strong evidence for the OH-Form. [14]

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon OH-Form (A) Shift (ppm) CH-Form (B) Shift (ppm) Key Differentiator
Phenyl-C 118 - 140118 - 140-
Pyrazole C3 ~160 - 165 (C-OH) **~155 - 160 (C-NH₂) **The C3 carbon attached to oxygen in the OH-form will be significantly deshielded.
Pyrazole C4 ~90 - 100 (=CH)~40 - 50 (-CH₂-) The most definitive signal. An sp² carbon signal vs. an sp³ carbon signal is an unambiguous differentiator.
Pyrazole C5 ~150 - 155 (C-NH₂)~170 - 180 (C=O) Unambiguous proof. A signal in the carbonyl region is definitive evidence for the CH-Form (B). [15]

Integrated Analysis with 2D NMR: An HMBC experiment would provide the final, irrefutable proof of the structure. For example, in the OH-Form (A), one would expect to see a 3-bond correlation from the phenyl protons ortho to the nitrogen (H2'/H6') to the pyrazole C5. In the CH-Form (B), a 2-bond correlation from the C4-H protons to the C5 carbonyl carbon would be observed, cementing the assignment.

Conclusion: Synthesizing the Evidence

  • HRMS will confirm the molecular formula as C₉H₉N₃O.

  • FT-IR will likely reveal a strong carbonyl peak, suggesting the CH-Form (3-amino-1-phenyl-1H-pyrazol-5(4H)-one) is the dominant tautomer in the solid state.

  • ¹³C NMR in DMSO-d₆ will provide the most unambiguous data. The observation of a signal at ~175 ppm (C=O) and another at ~45 ppm (-CH₂-) would definitively confirm the CH-Form as the major species in solution.

  • ¹H and 2D NMR will allow for the complete assignment of all proton and carbon signals, validating the overall connectivity and finalizing the structural proof.

This rigorous, multi-technique characterization is essential for establishing the precise molecular identity, which is a prerequisite for any further investigation in drug discovery and development.

References

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved January 16, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved January 16, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved January 16, 2026, from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Amino-3-hydroxy-1-phenyl-pyrazole. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved January 16, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved January 16, 2026, from [Link]

  • Bucher, G. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations | Request PDF. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Retrieved January 16, 2026, from [Link]

  • Wiley Online Library. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved January 16, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Phenyl-3-amino-pyrazole - Optional[1H NMR] - Spectrum. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 16, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-amino-1-phenyl-1H-pyrazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for 5-amino-1-phenyl-1H-pyrazol-3-ol, offering insights into the interpretation of its spectral features. This guide is intended for researchers, scientists, and professionals in the field of drug development.

A crucial aspect of 5-amino-1-phenyl-1H-pyrazol-3-ol is its existence in tautomeric forms. The molecule can exist in equilibrium between the -ol form (5-amino-1-phenyl-1H-pyrazol-3-ol) and the -one form (3-amino-1-phenyl-1H-pyrazol-5-one), and a zwitterionic form. The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). Spectroscopic analysis is a powerful tool to investigate this tautomerism.

Caption: Tautomeric forms of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.0 - 11.0br s1HOH (pyrazolol) / NH (pyrazolone)
~ 7.6 - 7.8m2HPhenyl-H (ortho)
~ 7.3 - 7.5m2HPhenyl-H (meta)
~ 7.1 - 7.3m1HPhenyl-H (para)
~ 5.5 - 6.5br s2HNH₂
~ 5.3s1HC4-H

Interpretation and Rationale:

The proton NMR spectrum of 5-amino-1-phenyl-1H-pyrazol-3-ol is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the proton on the pyrazole ring, and the protons of the amino and hydroxyl/amino groups. The broad singlet in the downfield region (9.0-11.0 ppm) is characteristic of an exchangeable proton, likely the hydroxyl proton of the pyrazolol tautomer or the N-H proton of the pyrazolone tautomer. The integration of the aromatic region should correspond to five protons. The chemical shift of the C4-H of the pyrazole ring is expected to appear as a singlet around 5.3 ppm. The amino group protons are also expected to be a broad singlet. The exact chemical shifts can be influenced by the solvent and the predominant tautomeric form.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 160 - 170C3 (C-OH) / C5 (C=O)
~ 145 - 155C5 (C-NH₂) / C3 (C-NH₂)
~ 138 - 140Phenyl C1 (ipso)
~ 129 - 130Phenyl C3/C5 (meta)
~ 125 - 127Phenyl C4 (para)
~ 118 - 120Phenyl C2/C6 (ortho)
~ 85 - 95C4

Interpretation and Rationale:

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the tautomeric form. In the hydroxyl form, C3 would be shifted downfield due to the attached oxygen, while in the keto form, C5 would appear at a characteristic carbonyl chemical shift. The presence of the amino group will also influence the chemical shift of the attached carbon (C5 in the -ol form, C3 in the -one form). SpectraBase indicates the availability of a ¹³C NMR spectrum for 5-Amino-3-hydroxy-1-phenyl-pyrazole, which would be invaluable for confirming these assignments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
~ 1650StrongC=O stretching (in keto tautomer)
~ 1620StrongC=N and C=C stretching
~ 1590MediumN-H bending
~ 1500, 1450Medium to StrongAromatic C=C stretching

Interpretation and Rationale:

The IR spectrum will be crucial in identifying the predominant tautomer in the solid state. A strong, broad absorption in the region of 3400-3200 cm⁻¹ will indicate the presence of O-H and N-H stretching vibrations. A strong absorption around 1650 cm⁻¹ would be indicative of a carbonyl group (C=O), suggesting the presence of the pyrazolone tautomer. The absence of a strong carbonyl peak and the presence of a prominent O-H band would support the pyrazolol form. The spectrum will also show characteristic peaks for aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

m/zInterpretation
175[M]⁺˙ (Molecular Ion)
176[M+H]⁺
77[C₆H₅]⁺ (Phenyl cation)

Interpretation and Rationale:

The mass spectrum should show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to the molecular weight of the compound (C₉H₉N₃O = 175.19 g/mol ). In positive-ion mode electrospray ionization (ESI), a prominent peak at m/z 176 corresponding to the protonated molecule ([M+H]⁺) is expected. A common fragment observed would be the phenyl cation at m/z 77. PubChemLite provides predicted collision cross-section data for various adducts of this molecule, which can be useful for ion mobility mass spectrometry studies.

Experimental Protocols

NMR Spectroscopy

A sample of 5-amino-1-phenyl-1H-pyrazol-3-ol (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy

A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr, ~100 mg) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in the desired mass range.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound 5-amino-1-phenyl-1H-pyrazol-3-ol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Confirmed Structure & Tautomeric Form NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

References

  • SpectraBase. 5-Amino-3-hydroxy-1-phenyl-pyrazole. [Link]

  • PubChemLite. 5-amino-1-phenyl-1h-pyrazol-3-ol. [Link]

Sources

potential biological activities of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 5-Amino-1-phenyl-1H-pyrazol-3-ol Derivatives

Abstract

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their unique structural features and synthetic accessibility have made them "privileged structures" for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, with a primary focus on their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 5-Amino-1-phenyl-1H-pyrazol-3-ol Scaffold: A Foundation for Drug Discovery

Chemical Nature and Significance

Pyrazole derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This core structure is found in numerous FDA-approved drugs and is known for its wide range of pharmacological properties.[2][3] The specific scaffold, 5-amino-1-phenyl-1H-pyrazol-3-ol, is particularly noteworthy. The presence of the amino group at the C5 position and the hydroxyl group at C3 allows for extensive functionalization and hydrogen bonding interactions with biological targets. Furthermore, this compound exists in tautomeric equilibrium with its pyrazolone form, which can influence its binding characteristics and biological activity. The phenyl group at N1 provides a lipophilic anchor and a site for further modification to modulate potency and pharmacokinetic properties. These features collectively make it an attractive starting point for designing potent and selective bioactive molecules.[4]

General Synthetic Strategy

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives is often achieved through efficient, one-pot, multi-component reactions. A common and effective approach involves the condensation of phenylhydrazine, an active methylene compound like ethyl acetoacetate or malononitrile, and other variable components.[5][6] This methodology is advantageous due to its high atom economy, mild reaction conditions, and often excellent yields.[7]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Purification & Product P Phenylhydrazine COND Condensation & Cyclization P->COND EAA Ethyl Acetoacetate (or Malononitrile) EAA->COND PUR Purification (Recrystallization) COND->PUR Crude Product CAT Catalyst (e.g., Acidic or Basic) CAT->COND facilitates SOLV Solvent (e.g., Ethanol/Water) SOLV->COND medium PROD 5-Amino-1-phenyl-1H-pyrazol-3-ol Derivative PUR->PROD Pure Product

Caption: General workflow for the synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives.

Anticancer Activities

Pyrazole derivatives have demonstrated significant potential in oncology by targeting various pathways crucial for cancer cell proliferation and survival.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases. Many of these compounds have been shown to be potent inhibitors of key kinases involved in tumor angiogenesis and cell cycle regulation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[8] By binding to the ATP-binding pocket of these enzymes, they block downstream signaling, leading to reduced cell proliferation, migration, and induction of apoptosis.

G cluster_downstream Downstream Effects P Pyrazole Derivative V VEGFR-2 Kinase P->V Inhibits PRO Tumor Cell Proliferation V->PRO ANG Angiogenesis V->ANG APOP Apoptosis V->APOP ATP ATP ATP->V

Caption: Inhibition of VEGFR-2 signaling by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of the pyrazole scaffold. Research indicates that the nature and position of substituents on the N1-phenyl ring and the C3 position are critical for activity.[10]

  • N1-Position: Substitution on the phenyl ring at the N1 position with electron-withdrawing groups can enhance cytotoxic activity.[11]

  • C3-Position: Modifications at this position, often involving the attachment of other heterocyclic moieties or carboxamide groups, significantly influence target specificity and potency.[8][10]

  • C5-Position: The amino group at C5 is a key pharmacophoric feature, often essential for forming critical hydrogen bonds with the target protein.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Derivative 33 HCT116 (Colon)CDK2 Inhibition< 23.7[8]
Derivative 34 MCF-7 (Breast)CDK2 Inhibition< 23.7[8]
Compound 59 HepG2 (Liver)DNA Binding2.0[8]
Compound 43 MCF-7 (Breast)PI3 Kinase Inhibition0.25[8]
Compound 27 MCF-7 (Breast)VEGFR-2 Inhibition16.50[8]
Chalcone 111a MCF-7 (Breast)Not Specified-[11]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture media. Replace the old media with 100 µL of media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Scientist's Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity. The conversion of MTT to formazan by mitochondrial dehydrogenases serves as a reliable proxy for cell viability. It is crucial to ensure the final DMSO concentration in the vehicle control does not exceed 0.5% to avoid solvent-induced toxicity.

Antimicrobial Activities

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[2] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][12]

Spectrum of Activity and Mechanism

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[2][12] While mechanisms are still under investigation, some studies suggest that pyrazole derivatives may act by inhibiting essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to cell death.[13]

Data Summary: Minimum Inhibitory Concentration (MIC)
Compound IDMicroorganismActivityMIC (µg/mL)Reference
Hydrazone 21a S. aureus (Gram +)Antibacterial62.5 - 125[2]
Hydrazone 21a C. albicans (Fungus)Antifungal2.9 - 7.8[2]
Compound 7b Various BacteriaAntibacterialModerate[3]
Compound 8b Various BacteriaAntibacterialModerate[3]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic like Chloramphenicol can be used as a reference.[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Scientist's Note: This method provides a quantitative measure of a compound's potency. It is essential to maintain sterile conditions throughout the procedure to prevent contamination. The final inoculum concentration is critical for reproducible results.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action

The anti-inflammatory effects of pyrazole compounds can be attributed to the inhibition of both the exudative and proliferative phases of inflammation.[14] Some derivatives may exert their effects by inhibiting cyclooxygenase (COX) enzymes, similar to NSAIDs.[16] More recent studies have shown that certain pyrazole derivatives can modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and block calcium channels, contributing to both anti-inflammatory and vasorelaxant effects.[17] This dual action is particularly promising for treating inflammatory conditions associated with vascular dysfunction.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Compound Administration: Administer the test compound orally (e.g., at doses of 10, 20, 50 mg/kg) or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like Diclofenac.[14]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection (Vₜ) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Scientist's Note: This is a classic and reliable model of acute inflammation. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (2-4 hours) is mediated by prostaglandins and bradykinin. A compound's activity profile across these phases can provide insights into its mechanism of action. All animal experiments must be conducted in accordance with approved ethical guidelines.

Conclusion and Future Perspectives

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold is a highly versatile and pharmacologically significant core. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of these compounds allows for extensive SAR exploration, paving the way for the development of next-generation therapeutics.

Future research should focus on:

  • Lead Optimization: Fine-tuning the scaffold to enhance potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.

  • Mechanism Deconvolution: Employing advanced molecular and cellular techniques to fully elucidate the mechanisms of action for the most promising compounds.

  • Preclinical Development: Advancing lead candidates through rigorous preclinical testing, including in vivo efficacy and safety studies, to validate their therapeutic potential.[18]

The continued investigation of these pyrazole derivatives holds immense promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google Books.
  • Al-Ostath, A., Abushahla, A., Al-Assar, M., & El-Sokkary, R. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4349.
  • Khidre, R. E. (2020).
  • Al-shamary, M. N. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(11), 6331-6337.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (n.d.). Taylor & Francis.
  • Mini review on anticancer activities of Pyrazole Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 263-279.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-364.
  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (n.d.). PubMed.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2020). Drug Research, 70(11), 493-502.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Pharmaceuticals, 17(5), 629.
  • Current status of pyrazole and its biological activities. (2015). Journal of Parallel and Distributed Computing, 77, 10-22.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate.
  • Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels. (2023). Canadian Journal of Physiology and Pharmacology, 101(5), 216-225.
  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (n.d.). PubMed.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, a novel protein kinase C-iota inhibitor. (n.d.). PubMed.

Sources

The Pyrazole Scaffold: A Journey from Discovery to a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has carved a distinguished niche. From its initial discovery in the late 19th century to its current status as a "privileged scaffold" in modern drug discovery, the journey of pyrazole is a testament to its remarkable chemical versatility and profound pharmacological significance. This guide provides a comprehensive exploration of the discovery, history, and pivotal role of pyrazole compounds in medicinal chemistry. We will delve into the foundational synthetic methodologies, trace the historical milestones that cemented its importance, and examine the intricate structure-activity relationships that have led to the development of blockbuster drugs.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Syntheses

The story of pyrazole begins in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole." This was soon followed by the first synthesis of the parent pyrazole molecule in 1889 by Edward Buchner. These seminal events laid the groundwork for the exploration of this intriguing heterocycle. The early synthetic work was dominated by a now-classic reaction that bears Knorr's name.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr pyrazole synthesis, a robust and versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This acid-catalyzed cyclocondensation reaction has been a mainstay for the synthesis of a wide array of substituted pyrazoles and remains a fundamental tool for medicinal chemists.

Experimental Protocol: Knorr Synthesis of a Pyrazolone Derivative

  • Reactants:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture to approximately 100°C with stirring for 1 hour.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring.

    • Allow the mixture to cool slowly to facilitate the precipitation of the product.

    • Collect the solid product by filtration using a Büchner funnel, wash with a small amount of water, and air dry.

    • The pure pyrazolone can be obtained through recrystallization from ethanol.

Knorr_Synthesis_Workflow

Modern Synthetic Evolutions: 1,3-Dipolar Cycloaddition

While the Knorr synthesis is foundational, modern medicinal chemistry often demands more intricate substitution patterns and regiocontrol. The [3+2] dipolar cycloaddition reaction has emerged as a powerful strategy for constructing the pyrazole ring. This method typically involves the reaction of a diazo compound with an alkyne or alkene, offering a high degree of control over the final product's structure.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazoles

  • Reactants:

    • Nitrile imine (generated in situ)

    • Trisubstituted bromoalkene (alkyne surrogate)

  • Procedure:

    • The nitrile imine is generated in situ from the corresponding precursor.

    • The trisubstituted bromoalkene is introduced to the reaction mixture.

    • The Huisgen cyclization proceeds to form a 5,5-disubstituted bromopyrazoline intermediate.

    • This intermediate undergoes spontaneous aromatization through the elimination of hydrogen bromide (HBr) to yield the 1,3,4,5-tetrasubstituted pyrazole.

    • The regioselectivity of the cycloaddition is a key feature of this method.

Dipolar_Cycloaddition_Workflow

Part 2: A Historical Trajectory in Medicine

The transition of pyrazole from a chemical curiosity to a medicinal chemistry powerhouse was not instantaneous. It was a gradual process marked by key discoveries that unveiled its therapeutic potential.

Year Discovery/Milestone Significance in Medicinal Chemistry
1883 Ludwig Knorr discovers pyrazole derivatives.Marks the beginning of pyrazole chemistry.
1889 Edward Buchner achieves the first synthesis of the parent pyrazole.Provides a fundamental method for accessing the core scaffold.
Early 1900s Antipyrine (phenazone), a pyrazolone derivative, is introduced.One of the first synthetic analgesics, demonstrating the therapeutic potential of pyrazoles.
1959 The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds.Highlights that the pyrazole scaffold is not purely synthetic and exists in nature.
1998 Celecoxib (Celebrex) is approved by the FDA.A landmark achievement in rational drug design, establishing pyrazoles as selective COX-2 inhibitors for inflammation.
2006 Rimonabant (Acomplia), a pyrazole-based cannabinoid receptor antagonist, is marketed for obesity.Expands the therapeutic applications of pyrazoles to metabolic disorders, although later withdrawn due to side effects.
2011-Present A surge in the approval of pyrazole-containing drugs for various indications, including cancer and autoimmune diseases.Solidifies the status of pyrazole as a privileged scaffold in modern drug discovery.

Part 3: The Pyrazole Scaffold in Action - Mechanisms and Structure-Activity Relationships

The success of pyrazole in medicinal chemistry stems from its unique physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, while the aromatic ring can engage in various non-covalent interactions with biological targets. Furthermore, the pyrazole ring can act as a bioisosteric replacement for other aromatic systems, like a phenyl ring, often leading to improved potency and pharmacokinetic properties.

Targeting Inflammation: The Celecoxib Story

The development of Celecoxib was a paradigm of rational drug design. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revealed that selective inhibition of COX-2 could provide anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole core of Celecoxib was instrumental in achieving this selectivity.

COX_Inhibition_Pathway

The Fight Against Cancer: Pyrazoles as Kinase Inhibitors

In oncology, the pyrazole scaffold has been extensively utilized to design potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole ring serves as an excellent scaffold for presenting substituents that can interact with the ATP-binding pocket of kinases.

Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

Position of Substitution Modification Impact on Activity/Selectivity Rationale
N1-position Bulky aromatic groupsOften crucial for potency and selectivity.Can form key interactions with the hinge region of the kinase.
C3-position Amino groupsCan act as a hydrogen bond donor, enhancing binding affinity.Forms hydrogen bonds with the kinase backbone.
C4-position Aromatic or heteroaromatic ringsInfluences selectivity and can occupy hydrophobic pockets.Interacts with specific residues in the kinase active site.
C5-position Varied substituentsCan be modified to fine-tune selectivity and physicochemical properties.Projects into solvent-exposed regions or other pockets of the active site.

The ability to strategically modify these positions allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic profile of pyrazole-based kinase inhibitors.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in the 19th century, the pyrazole scaffold has evolved into an indispensable tool in the medicinal chemist's armamentarium. Its synthetic tractability, coupled with its favorable physicochemical properties, has enabled the development of life-changing medicines for a multitude of diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets ensure that the pyrazole ring will remain a privileged and highly sought-after structure in the ongoing quest for new and improved therapeutics.

References

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved January 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 15, 2026, from [Link]

  • Celecoxib History - News-Medical.Net. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - NIH. (2011). Retrieved January 15, 2026, from [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. (2009). Retrieved January 15, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Retrieved January 15, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (2023). Retrieved January 15, 2026, from [Link]

  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (2025). Retrieved January 15, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (2022). Retrieved January 15, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar. (2022). Retrieved January 15, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Retrieved January 15, 2026, from [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Retrieved January 15, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023). Retrieved January 15, 2026, from [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A

A Theoretical and Computational Guide to 5-amino-1-phenyl-1H-pyrazol-3-ol: From Molecular Structure to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This in-depth technical guide focuses on a specific derivative, 5-amino-1-phenyl-1H-pyrazol-3-ol, providing a comprehensive theoretical and computational framework for its study. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for in silico analysis, from quantum chemical calculations to molecular docking simulations. By elucidating the molecule's structural, electronic, and reactive properties, we aim to provide a foundation for future experimental validation and drug design initiatives.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are of immense interest in pharmaceutical research due to their diverse pharmacological profiles. Among them, pyrazoles, five-membered rings with two adjacent nitrogen atoms, have proven to be particularly valuable.[2] The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[4] The subject of this guide, 5-amino-1-phenyl-1H-pyrazol-3-ol, combines the pyrazole core with key functional groups—an amino group and a hydroxyl group—that can participate in crucial intermolecular interactions with biological targets. The phenyl substituent also plays a significant role in modulating the molecule's electronic properties and potential for hydrophobic interactions.

This guide will navigate the theoretical landscape of this molecule, demonstrating how computational tools can be leveraged to predict its properties and guide experimental work.

Theoretical Framework and Computational Methodology

A robust computational analysis is foundational to understanding a molecule's behavior at the atomic level. The workflow described herein is a self-validating system, where different computational approaches provide complementary insights into the molecule's properties.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions for non-covalent interactions.[5]

The choice of this methodology is causal: B3LYP provides reliable geometric and electronic data for a wide range of organic systems, and the 6-311++G(d,p) basis set is sufficiently flexible to accurately model molecules with heteroatoms and potential hydrogen bonding.

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7] This method is instrumental in identifying potential biological targets and understanding the structural basis of inhibition or activation. The process involves preparing the 3D structures of both the ligand (our pyrazole derivative) and the target protein, followed by a search algorithm to explore possible binding modes and a scoring function to rank them.[6]

The following diagram illustrates the general computational workflow:

Computational_Workflow cluster_DFT Quantum Chemical Calculations (DFT) cluster_Docking Molecular Docking Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Vibrational_Analysis Vibrational Analysis (FT-IR, FT-Raman) Geometry_Optimization->Vibrational_Analysis Electronic_Properties Electronic Properties (HOMO-LUMO, MEP, NBO) Geometry_Optimization->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (NMR, UV-Vis) Geometry_Optimization->Spectroscopic_Prediction Ligand_Preparation Ligand Preparation (Energy Minimization) Geometry_Optimization->Ligand_Preparation Optimized Structure Docking_Simulation Docking Simulation (e.g., AutoDock) Ligand_Preparation->Docking_Simulation Receptor_Preparation Receptor Preparation (PDB Structure) Receptor_Preparation->Docking_Simulation Binding_Analysis Binding Interaction Analysis Docking_Simulation->Binding_Analysis

Caption: A generalized workflow for the theoretical and computational analysis of a small molecule.

In Silico Structural and Spectroscopic Characterization

The first step in our analysis is to determine the most stable 3D conformation of 5-amino-1-phenyl-1H-pyrazol-3-ol through geometry optimization.

Optimized Molecular Structure

The geometry of the molecule is optimized to a minimum on the potential energy surface. This optimized structure is the basis for all subsequent calculations. Key structural parameters, such as bond lengths and angles, can then be analyzed.

Predicted Vibrational Spectra (FT-IR and FT-Raman)

Vibrational frequency calculations not only confirm that the optimized structure is a true minimum (no imaginary frequencies) but also allow for the prediction of the infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H stretchHydroxyl (-OH)~3500Strong (IR), Weak (Raman)
N-H stretchAmino (-NH₂)~3400-3300 (asymmetric & symmetric)Medium (IR)
C-H stretchAromatic (Phenyl)~3100-3000Medium-Weak (IR)
C=O stretch (keto tautomer)Pyrazolone Ring~1700Strong (IR)
C=N stretchPyrazole Ring~1620Medium (IR)
C=C stretchPhenyl & Pyrazole Rings~1600-1450Medium-Strong (IR)
N-H bendAmino (-NH₂)~1600Medium (IR)
O-H bendHydroxyl (-OH)~1400Medium (IR)

Note: These are representative values and can be influenced by tautomeric forms and intermolecular interactions.

Predicted NMR Spectra (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals.

Predicted UV-Visible Spectrum

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis is closely tied to the electronic transitions between molecular orbitals.

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For pyrazole derivatives, charge transfer within the molecule is a key aspect of their electronic behavior.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface. It is a powerful tool for identifying the electrophilic and nucleophilic sites of a molecule.[8]

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen and nitrogen atoms.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino and hydroxyl groups.

This mapping is crucial for predicting how the molecule will interact with a biological receptor through non-covalent interactions like hydrogen bonds.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. This helps in understanding the stability of the molecule arising from these interactions.

Potential Biological Activity and Molecular Docking: A Case Study

Given the known anticancer activity of many pyrazole derivatives, we will outline a protocol for a molecular docking study of 5-amino-1-phenyl-1H-pyrazol-3-ol against a relevant cancer target, such as Cyclin-Dependent Kinase 2 (CDK2), which is often dysregulated in cancer.[7]

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain the crystal structure of CDK2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 5-amino-1-phenyl-1H-pyrazol-3-ol.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on CDK2 based on the location of the native ligand.

    • Run the docking algorithm (e.g., AutoDock) to generate a series of possible binding poses.

  • Analysis of Results:

    • Rank the poses based on their docking scores (binding energy).

    • Visualize the top-ranked pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Hypothetical Binding Interaction

The following diagram illustrates a hypothetical binding mode of our pyrazole derivative within the active site of a protein kinase.

Binding_Interaction cluster_Protein Protein Active Site AA1 Amino Acid 1 (e.g., LEU) AA2 Amino Acid 2 (e.g., ASP) AA3 Amino Acid 3 (e.g., LYS) Ligand 5-amino-1-phenyl-1H-pyrazol-3-ol Ligand->AA1 Hydrophobic Interaction (Phenyl Ring) Ligand->AA2 H-Bond Donor (-NH2 group) Ligand->AA3 H-Bond Acceptor (-OH group)

Caption: A schematic of potential interactions between the ligand and amino acid residues in a protein's active site.

A successful docking result would show a low binding energy and the formation of key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and residues in the kinase hinge region, a common binding motif for kinase inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational approach to the study of 5-amino-1-phenyl-1H-pyrazol-3-ol. Through DFT calculations, we can predict its structural, spectroscopic, and electronic properties, providing a solid foundation for its chemical characterization. Molecular docking simulations can further illuminate its potential as a bioactive agent by identifying likely biological targets and binding modes.

The in silico data presented here serves as a powerful hypothesis-generating tool. The logical next step is the synthesis and experimental validation of these computational predictions. Spectroscopic analysis (FT-IR, NMR, UV-Vis) would confirm the molecular structure, and in vitro biological assays against predicted targets would be essential to verify its bioactivity. The synergy between computational prediction and experimental validation is the most efficient path forward in modern drug discovery.

References

  • Ebenezer, O., Shapi, M., Tuszynski, J.A. (2022).
  • ResearchGate. (2024).
  • Patel, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
  • ResearchGate. (2024). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction.
  • PubMed. (2022).
  • OUCI. (n.d.). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile.
  • ResearchGate. (n.d.). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile.
  • ResearchGate. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling.
  • PubChem. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. (2024). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f].
  • MDPI. (n.d.).
  • PubMed. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors.
  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • ResearchGate. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.
  • SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Sci-Hub. (2006). 5-Amino-1-phenyl-1H-pyrazole.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (n.d.). 5-Amino-1-methyl-3-phenyl-1H-pyrazole, 97%.
  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.

Sources

Methodological & Application

Application Notes and Protocols for 5-Amino-1-phenyl-1H-pyrazol-3-ol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] Numerous pyrazole derivatives have been developed and investigated for their ability to induce cytotoxic effects in a wide array of human cancer cell lines.[3] These compounds often exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-amino-1-phenyl-1H-pyrazol-3-ol and its analogous derivatives in cancer cell line research. We will delve into the putative mechanisms of action, provide detailed protocols for evaluating its efficacy, and present data on related compounds to offer a predictive framework for experimental design.

Putative Mechanism of Action: Insights from Related Pyrazole Derivatives

While specific data on 5-amino-1-phenyl-1H-pyrazol-3-ol is emerging, the broader class of pyrazole derivatives has been shown to target several key pathways in cancer cells. The primary mechanisms of action for many pyrazole compounds involve the induction of programmed cell death, or apoptosis.[1][6] This is often achieved through the intrinsic pathway, which is mediated by the mitochondria.

A common mechanism observed with pyrazole derivatives is the generation of reactive oxygen species (ROS) within the cancer cells.[6][7] Elevated ROS levels create a state of oxidative stress, which can damage cellular components and trigger the apoptotic cascade. This process frequently involves the activation of key executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[6][7]

Furthermore, many pyrazole-based compounds have been found to induce cell cycle arrest, often at the G2/M or S phases.[4][7] This prevents the cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation. Some pyrazole derivatives also exhibit activity as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for mitosis.[4][5][8] Additionally, specific pyrazole analogs have been designed to inhibit key protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[9][10]

Proposed Signaling Pathway for Pyrazole-Induced Apoptosis

G cluster_cell Cancer Cell Pyrazolol 5-Amino-1-phenyl- 1H-pyrazol-3-ol ROS Increased ROS Production Pyrazolol->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of pyrazole-induced apoptosis.

Experimental Protocols for Evaluating Anticancer Activity

The following protocols are designed to provide a robust framework for assessing the anticancer effects of 5-amino-1-phenyl-1H-pyrazol-3-ol in vitro.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 5-amino-1-phenyl-1H-pyrazol-3-ol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 5-amino-1-phenyl-1H-pyrazol-3-ol in complete medium. The final DMSO concentration should not exceed 0.5%.[11] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cell-Based Assays

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture Seed Seed Cells in Appropriate Plates Start->Seed Treat Treat with 5-Amino-1-phenyl- 1H-pyrazol-3-ol Seed->Treat Incubate Incubate for Specified Time Treat->Incubate MTT Cell Viability (MTT) Incubate->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Incubate->CellCycle Western Western Blot (Protein Expression) Incubate->Western

Caption: General workflow for in vitro evaluation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-amino-1-phenyl-1H-pyrazol-3-ol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-amino-1-phenyl-1H-pyrazol-3-ol

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Efficacy of Representative Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several pyrazole derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of 5-amino-1-phenyl-1H-pyrazol-3-ol.

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[6][7]
PTA-1 Tubulin InhibitorMDA-MB-231Triple-Negative Breast CancerLow micromolar[4][8]
Compound 5b Tubulin InhibitorK562Leukemia0.021[5]
Compound 5b Tubulin InhibitorA549Lung Cancer0.69[5]
Compound 22 EGFR InhibitorA549Lung Cancer2.82 - 6.28[9]
Compound 23 EGFR InhibitorMCF7Breast Cancer2.82 - 6.28[9]
Compound 3i p53-mediated apoptosisRKOColorectal Carcinoma9.9[12]
Compound 10h FGFR InhibitorNCI-H520Lung Cancer0.019[10]
Compound 10h FGFR InhibitorSNU-16Gastric Cancer0.059[10]

Conclusion and Future Directions

The pyrazole scaffold represents a promising starting point for the development of novel anticancer agents. 5-Amino-1-phenyl-1H-pyrazol-3-ol, as a member of this class, warrants thorough investigation to elucidate its specific mechanism of action and anticancer potential. The protocols and comparative data presented in this application note provide a solid foundation for researchers to initiate and advance their studies. Future investigations should focus on confirming the proposed mechanisms, exploring the effects on a broader panel of cancer cell lines, and potentially moving towards in vivo studies with promising candidates.

References

  • Ghandi, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(4), 513-525. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Available at: [Link]

  • Ghandi, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent patents on anti-cancer drug discovery. Available at: [Link]

  • Castillo-Linares, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. Available at: [Link]

  • Castillo-Linares, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. Available at: [Link]

  • Anti-cancer agents in medicinal chemistry. (2023). Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. Available at: [Link]

  • Bentham Science. (Date unavailable). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Wiley Online Library. (2019). 3‐(2‐(5‐amino‐3‐phenyl‐1H‐pyrazol‐1‐yl)thiazol‐4‐yl)‐2H‐chromene‐2‐one... Available at: [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • ACS Publications. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • Royal Society of Chemistry. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available at: [Link]

  • National Institutes of Health. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available at: [Link]

  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Available at: [Link]

Sources

Application Notes & Protocols: 5-amino-1-phenyl-1H-pyrazol-3-ol as a Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases.[1][2][3] Its synthetic tractability and ability to form key hydrogen bond interactions with biological targets make it an ideal starting point for drug discovery campaigns.[4] This document provides a detailed guide for researchers on utilizing the 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold. We present its chemical rationale, detailed protocols for its synthesis, and its application in screening for two major therapeutic areas: kinase inhibition and anti-inflammatory activity. Furthermore, a standard protocol for assessing compound cytotoxicity is included to ensure the development of selective and non-toxic drug candidates.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers unique electronic and steric properties, allowing them to serve as versatile pharmacophores. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and anticoagulant effects.[2][3][5] The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (anti-inflammatory) and Ruxolitinib (kinase inhibitor) validates its pharmacological potential.[4][6]

The specific scaffold, 5-amino-1-phenyl-1H-pyrazol-3-ol (and its more stable tautomer, 5-amino-1-phenyl-1,2-dihydropyrazol-3-one), offers multiple points for chemical modification.[7][8] These sites—the exocyclic amino group, the N1-phenyl ring, and the C4 position of the pyrazole ring—can be functionalized to generate a diverse chemical library, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

Caption: Structure of 5-amino-1-phenyl-1H-pyrazol-3-ol and key modification sites.

Synthesis of the Core Scaffold

The foundational step in leveraging this scaffold is its efficient synthesis. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-keto ester with a hydrazine derivative.[9] This protocol details the synthesis of the scaffold from ethyl benzoylacetate and phenylhydrazine.

Protocol 1: Synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol

Principle of the Reaction: This synthesis proceeds via a cyclocondensation reaction. Phenylhydrazine first reacts with the ketone of a cyanoacetate derivative to form a hydrazone. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen onto the nitrile group, followed by tautomerization, yields the stable 5-aminopyrazole product.

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethyl benzoate

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Preparation of Ethyl Benzoylacetate (Intermediate): This protocol assumes the starting material is commercially available. If not, it can be synthesized via the Claisen condensation of ethyl acetate and ethyl benzoate.

  • Preparation of Ethyl 2-cyano-3-phenyl-3-oxopropanoate: This step is a common precursor route. A more direct route involves reacting phenylhydrazine with ethyl 3-amino-3-oxopropanoate. For this guide, we will adapt a common synthesis for 3-amino-pyrazoles.[10]

  • Cyclocondensation Reaction: a. In a 250 mL round-bottom flask, dissolve ethyl 2-cyano-3-oxo-3-phenylpropanoate (10 mmol) in absolute ethanol (50 mL). b. Add phenylhydrazine hydrochloride (11 mmol) to the solution. c. Add a catalytic amount of glacial acetic acid (3-4 drops). d. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring.

  • Reaction Monitoring: a. Monitor the reaction progress every hour using TLC (Mobile phase: 70:30 Hexane:Ethyl Acetate). b. Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot has disappeared. This typically takes 4-6 hours.

  • Product Isolation and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water with stirring to precipitate the crude product. d. Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). e. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 5-amino-1-phenyl-1H-pyrazol-3-ol as a solid. f. Dry the final product under vacuum. Characterize by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expert Insight: The choice of a mild acid catalyst like acetic acid is crucial. Stronger acids can lead to unwanted side reactions or degradation of the product. The final recrystallization step is vital for removing unreacted starting materials and byproducts, ensuring high purity for subsequent biological assays.

Application in Kinase Inhibitor Discovery

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[11][12] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the hinge-binding motif of ATP in the kinase active site.[4] This leads to potent and often selective inhibition. Many approved pyrazole-containing drugs, such as Ruxolitinib (JAK1/2) and Crizotinib (ALK/MET), validate this approach.[4]

G cluster_workflow Drug Discovery Workflow Scaffold Synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol Library Combinatorial Library Synthesis Scaffold->Library HTS High-Throughput Screening (In Vitro Kinase Assay) Library->HTS Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID Cell_Assay Cell-Based Assays (Potency & Cytotoxicity) Hit_ID->Cell_Assay SAR SAR & Lead Optimization Cell_Assay->SAR SAR->Library Iterative Design Lead Lead Candidate SAR->Lead

Caption: A typical workflow for pyrazole-based drug discovery.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle of the Assay: This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Materials:

  • Target kinase (e.g., p38α, JAK2)

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (derivatives of the pyrazole scaffold) dissolved in DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: a. Prepare serial dilutions of your pyrazole derivatives in DMSO. A typical starting range is 10 mM down to 1 nM. b. Add 1 µL of each compound dilution to the wells of a white assay plate. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.

  • Kinase Reaction Setup: a. Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration will depend on the specific kinase, but a typical starting point is 5-10 ng/well. b. Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ for the specific kinase (e.g., 10-50 µM). c. Add 5 µL of the 2X kinase/substrate mix to each well. d. To initiate the reaction, add 5 µL of the 2X ATP solution to each well for a final reaction volume of 11 µL.

  • Incubation: a. Shake the plate gently for 30 seconds. b. Incubate the reaction at room temperature (or 30°C) for 60 minutes.

  • Signal Generation: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure luminescence using a plate-reading luminometer. b. Subtract the "no enzyme" background from all other readings. c. Normalize the data by setting the vehicle control (DMSO only) as 100% activity and the background as 0% activity. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
PYRZL-001p38α850
PYRZL-002p38α120
PYRZL-003p38α15
Staurosporinep38α5

Application in Anti-Inflammatory Drug Discovery

The pyrazole scaffold is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, as exemplified by Celecoxib.[6][13] However, pyrazole derivatives can also modulate inflammation through other mechanisms, such as inhibiting pro-inflammatory kinases like p38 MAP kinase or JNK, or by reducing the production of inflammatory cytokines.[14][15][16]

Protocol 3: Cellular Assay for Cytotoxicity (MTT Assay)

Principle of the Assay: Before determining anti-inflammatory efficacy, it is essential to assess the cytotoxicity of the compounds. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[19]

Materials:

  • Adherent cell line (e.g., HEK293, HeLa, or RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., 1% Triton X-100) wells. c. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19] b. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (DMSO is common) to each well.[20] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100 c. Plot % Viability versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Trustworthiness and Self-Validation: This protocol is self-validating through the inclusion of controls. The vehicle control (DMSO) defines 100% viability, while a lysis agent like Triton X-100 defines 0% viability. A successful assay will show a clear dose-dependent decrease in viability for cytotoxic compounds, with low well-to-well variability in the controls.

Concluding Remarks

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold represents a validated and highly promising starting point for drug discovery. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for synthesizing the core scaffold and evaluating its derivatives for two high-impact therapeutic areas: kinase inhibition and inflammation. By systematically applying these methods for synthesis, in vitro screening, and cellular profiling, research teams can efficiently identify and optimize novel pyrazole-based lead candidates for further preclinical development.

References

  • Future Medicinal Chemistry. (Publication). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. National Library of Medicine. [Link]

  • protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Molecules. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Europe PMC. [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • PubMed. (2020). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. National Library of Medicine. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Library of Medicine. [Link]

  • Journal of Visualized Experiments. (2017). In vitro NLK Kinase Assay. National Library of Medicine. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Library of Medicine. [Link]

  • International Journal of Molecular Sciences. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Bioorganic & Medicinal Chemistry. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

  • protocols.io. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2024). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Molecules. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Library of Medicine. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol. National Center for Biotechnology Information. [Link]

  • Nanoscale Advances. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Library of Medicine. [Link]

  • PubChem. (n.d.). 3-amino-1-phenyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

  • Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Molecules. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • PubChem. (n.d.). 3-amino-1-phenyl-1h-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

  • Molecules. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 5-Amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic versatility of 5-amino-1-phenyl-1H-pyrazol-3-ol, a valuable scaffold in medicinal chemistry. We provide an in-depth analysis of its reactivity, focusing on the strategic derivatization of its nucleophilic centers: the C5-amino group, the C3-hydroxyl group, and the active C4-position. This document furnishes researchers with detailed, field-proven protocols for key transformations including cyclocondensation to form fused heterocyclic systems, Schiff base formation, acylation, and azo coupling. The causality behind experimental choices is elucidated to empower researchers in optimizing these reactions for their specific drug discovery and development programs.

Introduction: The Strategic Value of the 5-Amino-1-phenyl-1H-pyrazol-3-ol Scaffold

5-Amino-1-phenyl-1H-pyrazol-3-ol is a bifunctional heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine bases makes it a privileged scaffold for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The presence of a nucleophilic amino group, a hydroxyl group that can exhibit keto-enol tautomerism, and an active C4-position provides multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The strategic importance of this scaffold lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors and modulators of other biological targets[3][4]. Understanding the chemoselectivity and regioselectivity of reactions involving this versatile starting material is paramount for the efficient and predictable synthesis of novel drug candidates.

Key Synthetic Pathways and Mechanistic Considerations

The synthetic utility of 5-amino-1-phenyl-1H-pyrazol-3-ol stems from the differential reactivity of its functional groups. The C5-amino group is a potent nucleophile, readily participating in reactions with electrophiles. The C3-hydroxyl group, existing in tautomeric equilibrium with its keto form (a pyrazolin-5-one), offers another site for modification. Furthermore, the C4-position is susceptible to electrophilic substitution, particularly condensation reactions.

G start 5-Amino-1-phenyl-1H-pyrazol-3-ol path1 Cyclocondensation start->path1 Aldehydes/Ketones, 1,3-Dicarbonyls path2 Schiff Base Formation start->path2 Aldehydes path3 Acylation start->path3 Acyl Halides/ Anhydrides path4 Azo Coupling start->path4 Diazonium Salts prod1 Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) path1->prod1 prod2 Pyrazolyl-imines path2->prod2 prod3 Amides/Esters path3->prod3 prod4 Azo Dyes path4->prod4

Figure 1: Key synthetic derivatization pathways from 5-amino-1-phenyl-1H-pyrazol-3-ol.

Cyclocondensation Reactions: Gateway to Fused Heterocycles

One of the most powerful applications of 5-amino-1-phenyl-1H-pyrazol-3-ol is its use in multicomponent reactions to construct complex fused heterocyclic systems. The reaction of the 5-amino group and the active C4-position with 1,3-bielectrophiles is a common strategy to synthesize pyrazolo[3,4-b]pyridines.

A notable example is the multicomponent reaction with ketones and isatin to form spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives[1]. This transformation highlights the nucleophilicity of both the C5-amino group and the C4-carbon of the pyrazole ring. The reaction likely proceeds through an initial Knoevenagel condensation or a similar condensation, followed by an intramolecular cyclization and dehydration.

Schiff Base Formation: Versatile Imine Derivatives

The C5-amino group readily undergoes condensation with aldehydes to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. These imine derivatives are not only valuable final products with potential biological activities but also serve as versatile intermediates for further synthetic transformations, such as reduction to secondary amines or as ligands for metal complexes.

Acylation Reactions: Modulating Polarity and Reactivity

Acylation of 5-amino-1-phenyl-1H-pyrazol-3-ol can occur at either the C5-amino group to form an amide or the C3-hydroxyl group to form an ester. The regioselectivity of this reaction is highly dependent on the reaction conditions. In acidic media, the amino group is protonated, which deactivates it towards acylation, favoring O-acylation[5]. Conversely, under neutral or basic conditions, the more nucleophilic amino group is expected to react preferentially. Selective acylation is a key strategy to protect one functional group while reacting the other, enabling more complex synthetic schemes.

Azo Coupling: Synthesis of Chromophoric Derivatives

The C5-amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. This reaction typically proceeds via electrophilic aromatic substitution at the C4-position of the pyrazole ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from the general principles of pyrazolo[3,4-b]pyridine synthesis from 5-aminopyrazoles and 1,3-dicarbonyl compounds[4].

Reaction Scheme:

G sub1 5-Amino-1-phenyl-1H-pyrazol-3-ol plus1 + sub2 1,3-Diketone arrow -> prod Pyrazolo[3,4-b]pyridine Derivative cond [Glacial Acetic Acid, Reflux] G sub1 5-Amino-1-phenyl-1H-pyrazol-3-ol plus1 + sub2 Benzaldehyde arrow -> prod Schiff Base Derivative cond [Ethanol, Glacial Acetic Acid (cat.), Reflux] G sub1 5-Amino-1-phenyl-1H-pyrazol-3-ol plus1 + sub2 Acetic Anhydride arrow -> prod N-Acetylated Derivative cond [Pyridine, 0 °C to RT] G sub1 5-Amino-1-phenyl-1H-pyrazol-3-ol arrow1 -> inter Diazonium Salt cond1 [NaNO₂, HCl, 0-5 °C] arrow2 -> prod Azo Dye Derivative cond2 [Phenol, NaOH]

Sources

Application Notes and Protocols for the Analytical Determination of 5-amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-amino-1-phenyl-1H-pyrazol-3-ol Detection

5-amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound of significant interest in pharmaceutical research and development. As a potential metabolite or degradation product of pharmacologically active molecules, its accurate and precise quantification is paramount for a comprehensive understanding of drug efficacy, safety, and stability. This application note provides detailed protocols for the analytical determination of 5-amino-1-phenyl-1H-pyrazol-3-ol, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective analysis, particularly in complex biological matrices. Each section will not only detail the procedural steps but also elucidate the scientific rationale behind the experimental choices, empowering the user to adapt and troubleshoot these methods effectively.

Part 1: High-Performance Liquid Chromatography (HPLC) - A Stability-Indicating Approach

A stability-indicating HPLC method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products, including 5-amino-1-phenyl-1H-pyrazol-3-ol. The following protocol is adapted from established methods for the closely related compound, edaravone, and is designed to provide excellent resolution and peak symmetry.[1]

Scientific Principles

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. 5-amino-1-phenyl-1H-pyrazol-3-ol, being a moderately polar compound, will have a specific retention time based on its partitioning between the stationary and mobile phases. A gradient elution is utilized to ensure the effective separation of the analyte from other components with varying polarities within a reasonable timeframe. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Workflow: HPLC

Caption: Workflow for HPLC analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol.

Detailed HPLC Protocol

1.3.1. Reagents and Materials

  • 5-amino-1-phenyl-1H-pyrazol-3-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

1.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of moderately polar to nonpolar compounds.

  • Mobile Phase: The use of a formic acid modifier improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. Acetonitrile is a common organic modifier that provides good separation efficiency.

  • Gradient Elution: A gradient is employed to ensure that both polar and nonpolar impurities are eluted and that the analyte of interest is well-resolved with a reasonable retention time.

  • Detection Wavelength: The selection of 245 nm is based on the UV absorbance spectrum of pyrazole derivatives, which typically show strong absorbance in this region. This should be confirmed by running a UV scan of the reference standard.

1.3.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-amino-1-phenyl-1H-pyrazol-3-ol reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to achieve a final concentration within the calibration range. For other matrices, a suitable extraction procedure must be developed and validated.

1.3.4. System Suitability Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is achieved by injecting a working standard solution (e.g., 20 µg/mL) multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

1.3.5. Method Validation The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interference from blank and placebo at the retention time of the analyte.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - For High-Sensitivity Quantification in Biological Matrices

For the quantification of 5-amino-1-phenyl-1H-pyrazol-3-ol in complex biological matrices such as plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Scientific Principles

This method combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from other matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol in plasma.

Detailed LC-MS/MS Protocol

2.3.1. Reagents and Materials

  • All reagents from the HPLC section

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Plasma (human or animal, as required)

  • Zinc Sulfate (optional, for protein precipitation)

2.3.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized for rapid analysis (e.g., 2-5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the reference standard. Predicted transitions:
Analyte: m/z 176.1 -> [Product Ion 1], [Product Ion 2]
Internal Standard: To be determined

Rationale for Parameter Selection:

  • UPLC/Fast LC: A shorter column with smaller particles is used to significantly reduce the run time, which is crucial for high-throughput bioanalysis.

  • ESI Positive Mode: The amino and pyrazole groups are readily protonated, making positive ion mode suitable for this compound.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the precursor and must be optimized for maximum signal intensity.

2.3.3. Sample Preparation from Plasma (Protein Precipitation) Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[5]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for injection.

2.3.4. Method Validation for Bioanalytical Assays Validation of bioanalytical methods should adhere to the guidelines set by regulatory agencies such as the FDA or EMA. Key parameters include:

Validation ParameterTypical Acceptance Criteria
Calibration Curve At least 6 non-zero standards, r² ≥ 0.99
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at multiple concentrations
Selectivity No significant interference in at least 6 different sources of blank matrix
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Evaluated under various conditions (freeze-thaw, short-term, long-term, post-preparative)

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 5-amino-1-phenyl-1H-pyrazol-3-ol in both bulk form and complex biological matrices. The HPLC method offers a stability-indicating assay suitable for quality control and formulation development, while the LC-MS/MS method provides the high sensitivity and selectivity required for pharmacokinetic and metabolism studies. It is imperative that these protocols are thoroughly validated in the end-user's laboratory to ensure their suitability for the intended application, adhering to the principles outlined in the ICH Q2(R2) guidelines.[2][3][4]

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-amino-1-phenyl-1H-pyrazol-3-ol's Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrazole derivatives are a versatile class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anti-inflammatory effects[1][2][3]. This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the anti-inflammatory potential of a specific pyrazole derivative, 5-amino-1-phenyl-1H-pyrazol-3-ol.

The provided protocols are designed not merely as procedural steps but as a logical framework for investigation. We begin with foundational cytotoxicity assessments to establish a valid therapeutic window, progress to cell-based functional assays measuring key inflammatory mediators, and culminate in specific enzymatic and mechanistic assays to elucidate the compound's potential mechanism of action. This structured approach ensures that the resulting data is robust, interpretable, and provides a clear rationale for further preclinical development. The murine macrophage cell line, RAW 264.7, is utilized as the primary model system, as it is a well-established and reliable tool for studying lipopolysaccharide (LPS)-induced inflammatory responses[4][5][6].

Preliminary Steps: Compound & Cell Line Preparation

Compound Solubilization and Stock Preparation

Causality: Many pyrazole-based compounds exhibit poor aqueous solubility, which is a critical hurdle for biological testing[1][7]. The initial and most crucial step is to prepare a stable, concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. The final concentration of DMSO in the cell culture medium must be carefully controlled (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

Protocol:

  • Weigh out a precise amount of 5-amino-1-phenyl-1H-pyrazol-3-ol powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly for 2-5 minutes. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary[1].

  • Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Culture: RAW 264.7 Macrophages

Causality: RAW 264.7 cells are murine macrophages that are highly responsive to bacterial lipopolysaccharide (LPS)[8][9]. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, such as the NF-κB pathway, which results in the robust production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (TNF-α, IL-6)[10][11][12]. This makes them an ideal and widely-used model for screening anti-inflammatory compounds.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their inflammatory response.

  • For experiments, detach cells using a cell scraper (do not use trypsin, as it can cleave cell surface receptors). Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.

Tier 1: Foundational Cytotoxicity Assessment

Causality: It is imperative to distinguish between a genuine anti-inflammatory effect and a reduction in inflammatory markers due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the maximum non-toxic concentration of the test compound.

MTT Cell Viability Assay Protocol
  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing increasing concentrations of 5-amino-1-phenyl-1H-pyrazol-3-ol (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a "vehicle control" group containing the highest concentration of DMSO used for dilutions (e.g., 0.5%).

  • Incubate for 24 hours at 37°C.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Compound Concentration (µM) Mean Absorbance (570 nm) % Cell Viability
Vehicle Control (0)1.250100%
11.24599.6%
101.23098.4%
251.21597.2%
501.19095.2%
1000.95076.0%
2000.45036.0%
Table 1: Representative data from an MTT assay. Based on this data, subsequent anti-inflammatory assays should use concentrations ≤50 µM to avoid confounding cytotoxicity.

Tier 2: Cell-Based Functional Assays

These assays quantify the production of key inflammatory mediators from LPS-stimulated macrophages. All experiments should include a negative control (cells only), a positive control (cells + LPS), a vehicle control (cells + LPS + DMSO), and test groups (cells + LPS + compound).

Nitric Oxide (NO) Production - The Griess Assay

Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator[13][14]. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple and sensitive colorimetric method to measure nitrite concentration[5][15][16]. It involves a two-step diazotization reaction where acidified nitrite reacts with the Griess reagent to form a purple azo compound, with absorbance proportional to the nitrite concentration[17].

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of 5-amino-1-phenyl-1H-pyrazol-3-ol for 1 hour.

  • Stimulate inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubate for 24 hours at 37°C.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using sodium nitrite (NaNO₂) diluted in culture medium (e.g., 0-100 µM).

  • Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) immediately before use[15].

  • Add 50 µL of the freshly prepared Griess Reagent to each well containing standards and samples[17].

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve and determine the percentage of NO production inhibition.

Pro-inflammatory Cytokine Quantification - ELISA

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response[11][18]. Measuring the secretion of these proteins provides a direct assessment of the compound's ability to modulate immune signaling. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying protein levels in biological fluids like cell culture supernatants[19][20][21].

Protocol (General Sandwich ELISA):

  • Use the same cell culture supernatants collected for the Griess Assay.

  • Utilize commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's instructions precisely[22].

  • General Steps:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells. The cytokine, if present, will bind to the capture antibody.

    • Wash the plate, then add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.

    • Wash again, then add an enzyme-linked streptavidin (e.g., HRP).

    • Add a chromogenic substrate, which will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations from the standard curve and determine the percentage of inhibition.

Assay LPS Control Compound (10 µM) Compound (25 µM) Compound (50 µM) IC₅₀ (µM)
NO Production 100%65.2%48.5%25.1%~24
TNF-α Secretion 100%72.1%53.3%30.8%~28
IL-6 Secretion 100%85.4%68.9%45.2%~48
Table 2: Representative data summarizing the inhibitory effects of 5-amino-1-phenyl-1H-pyrazol-3-ol on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Tier 3: Cell-Free Enzymatic Assays

Causality: To determine if the compound's effects observed in cellular assays are due to direct interaction with key inflammatory enzymes, cell-free assays are essential. These assays use purified enzymes, removing the complexities of cellular uptake, metabolism, and signaling pathways.

Cyclooxygenase (COX) Inhibition Assay

Causality: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators[23]. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation[14][24]. Selective inhibition of COX-2 is a hallmark of many modern non-steroidal anti-inflammatory drugs (NSAIDs)[25][26][27]. A colorimetric assay can measure the peroxidase activity of COX, which is a component of its catalytic cycle[23].

Protocol (Using a Commercial Colorimetric Kit):

  • Utilize a commercial COX inhibitor screening assay kit, which provides purified COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a chromogen (e.g., TMPD).

  • In separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add various concentrations of 5-amino-1-phenyl-1H-pyrazol-3-ol or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Incubate for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the chromogen solution.

  • Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader in kinetic mode[23].

  • Calculate the rate of reaction and determine the percent inhibition for each concentration. Calculate IC₅₀ values for both COX-1 and COX-2.

  • The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

Causality: Lipoxygenases (LOXs) are enzymes that catalyze the conversion of fatty acids into leukotrienes, which are involved in inflammatory and allergic responses[28][29]. 5-LOX is a key enzyme in this pathway, and its inhibition is a valid anti-inflammatory strategy[30][31]. The assay typically measures the formation of a conjugated diene, which absorbs light at 234 nm[28][29].

Protocol (Spectrophotometric):

  • Utilize a commercial 5-LOX inhibitor screening kit or prepare reagents individually[32].

  • In a UV-transparent 96-well plate, add buffer (e.g., 0.1 M phosphate buffer, pH 8.0), purified 5-LOX enzyme, and various concentrations of the test compound or a standard inhibitor (e.g., Quercetin).

  • Incubate for 10 minutes at 25°C[28].

  • Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the rate of reaction and determine the IC₅₀ value.

Enzyme Target IC₅₀ (µM) Selectivity Index (SI)
COX-1 >100\multirow{2}{*}{>4.5}
COX-2 22.1
5-LOX 45.8N/A
Table 3: Hypothetical data from cell-free enzymatic assays, suggesting the compound is a moderately potent and selective COX-2 inhibitor.

Tier 4: Unraveling the Mechanism of Action

Causality: To understand how 5-amino-1-phenyl-1H-pyrazol-3-ol reduces the expression of inflammatory mediators, we must investigate the upstream signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary signaling cascade that controls the transcription of iNOS, COX-2, and pro-inflammatory cytokines in response to LPS[10]. Inhibition of this pathway is a major mechanism for anti-inflammatory compounds[18][33]. We can assess the compound's effect on this pathway by measuring the expression levels of key downstream proteins.

Western Blot Analysis for iNOS, COX-2, and p-p65

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate (2 x 10⁶ cells/well) and allow them to adhere overnight.

  • Pre-treat cells with the compound (e.g., at 25 µM and 50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for an appropriate time (e.g., 30 minutes for p-p65, 18-24 hours for iNOS and COX-2).

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band densities using software like ImageJ and normalize to the loading control. A decrease in iNOS, COX-2, and the p-p65/total p65 ratio in compound-treated groups would strongly suggest inhibition of the NF-κB pathway.

Visualizations: Workflows and Pathways

Overall Experimental Workflow

G cluster_prep Preparation cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_tier3 Tier 3 cluster_tier4 Tier 4 Compound Compound Stock (in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity COX_Assay COX-1/2 Enzyme Assay Compound->COX_Assay LOX_Assay 5-LOX Enzyme Assay Compound->LOX_Assay Cells RAW 264.7 Cell Culture Cells->Cytotoxicity Result1 Determine Non-Toxic Dose Cytotoxicity->Result1 NO_Assay NO Production (Griess Assay) Result2 Assess Functional Inhibition NO_Assay->Result2 Cytokine_Assay Cytokine Secretion (ELISA) Cytokine_Assay->Result2 Result3 Determine Direct Enzyme Inhibition COX_Assay->Result3 LOX_Assay->Result3 WB_Assay Mechanism Study (Western Blot) Result4 Elucidate MOA WB_Assay->Result4 Result1->NO_Assay Result1->Cytokine_Assay Result2->WB_Assay

Caption: A tiered experimental workflow for evaluating anti-inflammatory compounds.

Simplified NF-κB Signaling Pathway

G cluster_prods LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway NFKB_Inhib IκBα Degradation IKK->NFKB_Inhib NFKB_Trans NF-κB (p65) Translocation to Nucleus NFKB_Inhib->NFKB_Trans Gene_Exp Gene Transcription NFKB_Trans->Gene_Exp iNOS iNOS Gene_Exp->iNOS COX2 COX-2 Gene_Exp->COX2 Cytokines TNF-α, IL-6 Gene_Exp->Cytokines Test_Compound 5-amino-1-phenyl- 1H-pyrazol-3-ol Test_Compound->IKK Potential Inhibition Test_Compound->COX2 Direct Inhibition

Caption: Potential inhibition points of the compound in the NF-κB pathway.

References

  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 61(1), 2-7. Retrieved from [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & other lipid mediators, 72(1-2), 117-120. Retrieved from [Link]

  • Kulmacz, R. J. (2014). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol, 4(18), e1235. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2010). In vitro cyclooxygenase activity assay in tissue homogenates. Methods in molecular biology (Clifton, N.J.), 644, 117–120. Retrieved from [Link]

  • He, L., & He, T. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in molecular biology (Clifton, N.J.), 2612, 101–108. Retrieved from [Link]

  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

  • Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. The NCI Nanotechnology Characterization Laboratory (NCL). Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?. Retrieved from [Link]

  • Frias, M. A., & Re, A. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 11, 4103–4114. Retrieved from [Link]

  • JoVE. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]

  • protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Baishideng Publishing Group. (2024). Cedrol ameliorates ulcerative colitis via myeloid differentiation factor 2-mediated inflammation suppression, with barrier restoration and microbiota modulation. Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, S. N. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants (Basel, Switzerland), 10(2), 203. Retrieved from [Link]

  • Vogel, S. N., Marshall, S. T., & Rosenstreich, D. L. (1979). Analysis of the effects of lipopolysaccharide on macrophages: differential phagocytic responses of C3H/HeN and C3H/HeJ macrophages in vitro. Infection and immunity, 25(1), 328–336. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138. Retrieved from [Link]

  • Akhtar, M. J., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(4), 345–355. Retrieved from [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 184(5), 1931–1946. Retrieved from [Link]

  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1145. Retrieved from [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. Retrieved from [Link]

  • Chen, C. Q., et al. (2015). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. Journal of pineal research, 59(2), 205–217. Retrieved from [Link]

  • Chen, K. C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants (Basel, Switzerland), 8(7), 206. Retrieved from [Link]

  • Cao, Y. H., et al. (2012). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Pakistan veterinary journal, 32(4), 553-557. Retrieved from [Link]

  • Klimp, A. H., et al. (2002). Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages. Cancer research, 62(22), 6375–6381. Retrieved from [Link]

  • ResearchGate. (n.d.). results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]

  • SciSpace. (2017). (PDF) NF-κB signaling in inflammation (2017) | Ting Liu | 6105 Citations. Retrieved from [Link]

  • Mic, M., et al. (2024). Juniperus communis L. Needle Extract Modulates Oxidative and Inflammatory Pathways in an Experimental Model of Acute Inflammation. Antioxidants (Basel, Switzerland), 13(1), 113. Retrieved from [Link]

  • Preprints.org. (2024). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. Retrieved from [Link]

  • Frutuoso, V. S., et al. (2014). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & medicinal chemistry, 22(12), 3151–3163. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) -1H-pyrazol-4-yl)-1H-tetrazole (LQFM039). Canadian journal of physiology and pharmacology, 101(5), 253–263. Retrieved from [Link]

  • Geronikaki, A., et al. (2016). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Arabian Journal of Chemistry, 9, S1078–S1084. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Developing Antimicrobial Agents from 5-Amino-1-Phenyl-1H-Pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a privileged structure in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on the rational design, synthesis, and evaluation of new antimicrobial candidates derived from the versatile starting material, 5-amino-1-phenyl-1H-pyrazol-3-ol. We will detail the strategic considerations for chemical modification, provide robust protocols for in vitro screening and cytotoxicity assessment, and outline a clear pathway for data interpretation and lead candidate selection.

Strategic Framework: Why 5-Amino-1-Phenyl-1H-Pyrazol-3-ol?

The 5-amino-1-phenyl-1H-pyrazol-3-ol core is an exceptional starting point for antimicrobial drug discovery for several key reasons:

  • Proven Bioactivity: The pyrazole nucleus is a component of numerous clinically approved drugs and has demonstrated a broad spectrum of biological effects, including potent antibacterial and antifungal properties.[3][5]

  • Structural Versatility: The scaffold possesses multiple reactive sites—specifically the amino group at C5 and the hydroxyl group at C3—that are amenable to a wide array of chemical modifications. This allows for the systematic exploration of the chemical space to optimize potency and selectivity.

  • Mechanism of Action: Certain pyrazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, a validated target for antibacterial agents.[5][6]

Our development strategy follows a logical cascade, beginning with the synthesis of a diverse library of derivatives, followed by a rigorous screening funnel to identify candidates with high potency and low toxicity.

cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Selection Start Scaffold Selection: 5-Amino-1-phenyl-1H-pyrazol-3-ol Synth Chemical Derivatization (e.g., Schiff Base, Amide Coupling) Start->Synth Rationale: Introduce diverse functional groups Library Diverse Compound Library Synth->Library PrimaryScreen Primary Antimicrobial Screen (e.g., Disk Diffusion) Library->PrimaryScreen Initial biological testing Cyto Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Library->Cyto Parallel toxicity screening MIC Quantitative Potency Assay (MIC/MBC Determination) PrimaryScreen->MIC Active Compounds Data Data Analysis (Calculate Selectivity Index) MIC->Data Potency Data (MIC) Cyto->Data Toxicity Data (CC50) Lead Lead Candidate(s) Identified Data->Lead High SI value

Caption: High-level workflow for antimicrobial agent development.

Protocol: Synthesis of Pyrazole Derivatives

This section outlines a general and robust two-step protocol for synthesizing a library of pyrazole-based Schiff bases. The formation of the imine bond (-C=N-) at the C5-amino position is a reliable and efficient method for introducing a wide variety of aromatic and heterocyclic moieties, which is critical for structure-activity relationship (SAR) studies.

2.1. Rationale for Experimental Choices

  • Solvent (Ethanol/Methanol): These polar protic solvents are excellent for dissolving the pyrazole starting material and the various aldehydes. Their boiling points are suitable for achieving reasonable reaction rates without requiring high-pressure apparatus.

  • Catalyst (Glacial Acetic Acid): The reaction is acid-catalyzed. A few drops of a weak acid like acetic acid protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the C5-amino group of the pyrazole.

  • Reaction Monitoring (TLC): Thin-Layer Chromatography is a rapid and inexpensive technique to monitor the reaction's progress by observing the consumption of starting materials and the appearance of the product spot.

2.2. Step-by-Step Synthesis Protocol

  • Preparation of the Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1-phenyl-1H-pyrazol-3-ol (1.0 eq) in 30 mL of absolute ethanol.

    • Add the desired substituted aldehyde (1.1 eq) to the solution.

    • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

    • Monitor the reaction progress every hour using TLC (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane). The product should have a different Rf value than the starting materials. The reaction is typically complete within 4-6 hours.

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A solid precipitate of the Schiff base product will often form upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with 10 mL of cold ethanol to remove any unreacted aldehyde or catalyst.

    • Dry the purified product in a vacuum oven at 50°C for 4 hours.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is typically confirmed by a characteristic peak in the ¹H NMR spectrum between δ 8.5-9.5 ppm.

In Vitro Antimicrobial & Cytotoxicity Screening Cascade

A tiered approach is essential for efficiently screening the compound library. We begin with a broad qualitative screen, followed by quantitative assays for potent compounds, run in parallel with cytotoxicity testing to establish a therapeutic window.

cluster_antimicrobial Antimicrobial Pathway cluster_cytotoxicity Cytotoxicity Pathway start Synthesized Pyrazole Derivative Library disk Disk Diffusion Assay (Qualitative Screen) start->disk Test against Gram+ & Gram- bacteria mtt MTT Assay on Mammalian Cell Line (e.g., HEK293) start->mtt Parallel Screening mic_mbc Broth Microdilution (Determine MIC & MBC) disk->mic_mbc Compounds with Zone of Inhibition > 10mm result_anti Potency Data (μg/mL) mic_mbc->result_anti end_node Calculate Selectivity Index (SI = CC50 / MIC) result_anti->end_node cc50 Determine CC50 mtt->cc50 result_cyto Toxicity Data (μg/mL) cc50->result_cyto result_cyto->end_node

Caption: Workflow for in vitro screening and data generation.

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9]

  • Preparation of Materials:

    • Test Organisms: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).

    • Compound Stock: Prepare a 1 mg/mL stock solution of each synthesized pyrazole derivative in dimethyl sulfoxide (DMSO).

    • Microtiter Plate: Use sterile 96-well flat-bottom plates.

  • Assay Setup:

    • Add 100 µL of sterile MHB to wells 1 through 12.

    • Add 100 µL of the compound stock solution to well 1. This creates a 200 µL volume with a starting concentration of 500 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard 100 µL from well 10. This creates a concentration range from 250 µg/mL to 0.49 µg/mL.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Adjust the overnight bacterial culture with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to get ~1.5 x 10⁶ CFU/mL.

    • Add 10 µL of the final diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be ~5 x 10⁵ CFU/mL. The final compound concentrations will be halved.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control (well 11).

3.2. Protocol: Cytotoxicity (MTT) Assay

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.[10][11] A reduction in metabolic activity suggests the compound is cytotoxic.

  • Cell Seeding:

    • Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or Vero cells) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazole compounds in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "cells only" control (medium only) and a "lysis" control (e.g., 1% Triton X-100).

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT reagent solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the "cells only" control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 (the concentration that causes a 50% reduction in cell viability) using non-linear regression analysis.

Data Interpretation & Lead Selection

The ultimate goal is to identify compounds that are highly potent against microbes but minimally toxic to host cells. This is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = CC50 / MIC

A higher SI value is desirable as it indicates a larger therapeutic window. A compound with an SI > 10 is generally considered a promising starting point for further investigation.

Table 1: Representative Data for a Hypothetical Pyrazole Series

Compound IDModification (at C5)MIC (µg/mL) vs. S. aureusCC50 (µg/mL) vs. HEK293Selectivity Index (SI)
PZ-01 4-Chloro-phenyl imine4> 100> 25
PZ-02 4-Nitro-phenyl imine22512.5
PZ-03 4-Methoxy-phenyl imine16> 100> 6.25
PZ-04 Thiophene-2-yl imine89011.25
Control Ciprofloxacin0.5150300

From this hypothetical data, compounds PZ-01 and PZ-02 would be prioritized as lead candidates for further optimization and mechanistic studies due to their high selectivity indices.

Future Directions: In Vivo Efficacy Models

Promising lead candidates identified through in vitro screening must be evaluated in a biological system to assess their real-world potential.[12]

  • Non-Mammalian Models: Invertebrate models like Caenorhabditis elegans or Galleria mellonella (wax moth larvae) offer a rapid, cost-effective, and ethically favorable platform for initial in vivo efficacy and toxicity screening.[13]

  • Mammalian Models: The murine thigh infection model is a well-established standard for evaluating the in vivo activity of antimicrobial agents against specific pathogens.[14][15] This model allows for the study of pharmacokinetics and pharmacodynamics (PK/PD) and provides a strong correlation with clinical outcomes.

Conclusion

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold represents a fertile ground for the development of novel antimicrobial agents. By employing a systematic approach involving rational design, efficient synthesis, and a rigorous screening cascade that integrates potency and cytotoxicity, researchers can effectively identify promising lead candidates. The protocols and strategic framework detailed in this guide provide a validated pathway to accelerate the discovery process and contribute to the fight against antimicrobial resistance.

References

  • Al-Ghamdi, A. M., et al. (2021).
  • Ahmad, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Asif, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Kwiecińska-Piróg, J., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Springer Professional. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]

  • Bentorki, A. A., et al. (2020).
  • ResearchGate. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Khan, N. A., et al. (2021). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. ASM Journals. [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases. [Link]

  • Wang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Annals of Translational Medicine. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

  • Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]

  • IJRAR. (2021). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • Qiu, H., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. International Journal of Clinical and Experimental Medicine. [Link]

  • ResearchGate. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]

  • Al-Warhi, T., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. RSC Advances. [Link]

  • Gonec, T., et al. (2013). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Molecules. [Link]

  • ResearchGate. (2017). Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. [Link]

  • ResearchGate. (2023). Structures of some pyrazole derivatives as antimicrobial compounds. [Link]

  • The Open Pharmaceutical Sciences Journal. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. [Link]

Sources

Application Notes and Protocols for Evaluating the Antioxidant Activity of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Pyrazolones as Antioxidant Agents

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have been a cornerstone in medicinal chemistry for decades.[1] Initially recognized for their potent anti-inflammatory, analgesic, and antipyretic properties, the therapeutic landscape of pyrazolones is continually expanding.[2][3] Emerging research now highlights their significant potential as antioxidant agents, capable of mitigating the detrimental effects of oxidative stress, a key pathological factor in numerous diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5][6]

The antioxidant action of pyrazolones is often attributed to their chemical structure, which can effectively donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[7] The mechanism can proceed via two primary pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). Computational and experimental studies suggest that the favorability of each pathway can be influenced by the solvent and the specific functional groups attached to the pyrazolone core.[2][7]

Given the therapeutic promise of these compounds, a robust and systematic evaluation of their antioxidant activity is paramount for drug development professionals. This guide provides a comprehensive overview of the essential in vitro experimental setups, offering detailed, field-proven protocols for chemical and cell-based assays. We will delve into the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Part 1: In Vitro Chemical Assays for Radical Scavenging

Chemical assays provide a fundamental, high-throughput assessment of a compound's intrinsic radical-scavenging ability. They are invaluable for initial screening and for establishing structure-activity relationships (SAR). We will focus on three widely adopted methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and straightforward spectrophotometric method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[8] DPPH is a deep purple-colored radical that absorbs strongly at approximately 517 nm.[9] When it is reduced by an antioxidant (by donation of a hydrogen atom or electron), it is converted to its non-radical form, DPPH-H, resulting in a color change from purple to a pale yellow and a corresponding decrease in absorbance.[8][9][10] This decolorization is directly proportional to the radical scavenging activity of the pyrazolone compound.[8]

Causality & Rationale: This assay is often the first-line screening tool due to its simplicity, the stability of the DPPH radical, and its commercial availability.[9][11] It allows for a quick comparison of the radical scavenging potential among a series of pyrazolone analogues.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Pyrazolone working solutions (serial dilutions) A1 Add 100 µL of Test Sample, Control, or Blank (Solvent) to triplicate wells P1->A1 P2 Prepare 0.2 mM DPPH stock solution in Methanol/Ethanol A2 Add 100 µL of DPPH solution to all wells (except Blank) Add 100 µL solvent to Blank wells P2->A2 P3 Prepare Positive Control (Ascorbic Acid or Trolox) P3->A1 A1->A2 A3 Incubate in the dark (e.g., 30 min at RT) A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3 ABTS_Workflow cluster_prep Radical Preparation (12-16h prior) cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate P2 Mix solutions 1:1 (v/v) and incubate in dark for 12-16 hours at RT P1->P2 P3 This forms the ABTS•+ stock solution P2->P3 A1 Dilute ABTS•+ stock with solvent to an Absorbance of ~0.7 at 734 nm P3->A1 A3 Add large volume of diluted ABTS•+ solution (e.g., 190 µL) A1->A3 A2 Add small volume of Test Sample (e.g., 10 µL) to wells A2->A3 A4 Incubate at RT (e.g., 6-10 min) A3->A4 D1 Measure Absorbance at 734 nm A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Express as TEAC (Trolox Equivalent Antioxidant Capacity) D2->D3 CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Staining cluster_assay_run Oxidative Challenge & Measurement cluster_analysis Data Analysis C1 Seed cells (e.g., HepG2) in a 96-well black plate C2 Culture until confluent (e.g., 24-48 hours) C1->C2 T1 Wash cells with PBS/HBSS C2->T1 T2 Co-incubate cells with Pyrazolone Test Compound and DCFH-DA probe (e.g., 60 min at 37°C) T1->T2 T3 Wash cells to remove extracellular probe and compound T2->T3 A1 Add Free Radical Initiator (e.g., ABAP) to all wells T3->A1 A2 Immediately begin kinetic reading on a fluorescence plate reader (Ex: 480-485 nm, Em: 530-538 nm) A1->A2 A3 Read every 1-5 min for 60 min at 37°C A2->A3 D1 Calculate Area Under the Curve (AUC) for each concentration A3->D1 D2 Calculate % Inhibition D1->D2 D3 Express as Quercetin Equivalents (QE) D2->D3

Sources

Application Notes & Protocols: Strategic Implementation of 5-amino-1-phenyl-1H-pyrazol-3-ol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a foundation for compounds with a vast spectrum of biological activities.[1][2] Derivatives of this five-membered heterocycle have been successfully developed into therapeutics for inflammatory diseases, cancer, and microbial infections.[2][3] The compound 5-amino-1-phenyl-1H-pyrazol-3-ol (also known as 5-amino-2-phenyl-1,2-dihydropyrazol-3-one) represents a key exemplar of this structural class, offering multiple points for chemical modification and interaction with biological targets.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the integration of 5-amino-1-phenyl-1H-pyrazol-3-ol and its analogs into high-throughput screening (HTS) campaigns. We move beyond simple step-by-step instructions to explain the causality behind experimental design, emphasizing the creation of self-validating workflows to ensure data integrity and minimize resource-intensive dead ends.

Section 1: Pre-Screening Strategy & Compound Characterization

Before committing a compound to a large-scale screen, a foundational understanding of its properties and potential liabilities is paramount. This proactive approach is critical for designing robust assays and correctly interpreting the resulting data.

Physicochemical Assessment

A compound's behavior in an aqueous assay environment is dictated by its physical properties. Initial characterization should include:

  • Solubility: Determine the maximum soluble concentration in the primary assay buffer. Undissolved compound can cause light scattering, leading to false positives, and makes concentration-dependent effects impossible to interpret.

  • Stability: Assess the compound's stability in assay buffer over the time course of the experiment. Degradation can lead to a loss of activity or the generation of reactive byproducts.

  • Purity: Confirm the purity of the compound stock via LC-MS. Impurities can be responsible for the observed biological activity, leading to misinterpretation of structure-activity relationships (SAR).[5]

Target Selection Rationale

The broad biological activity of pyrazole derivatives provides a rational basis for selecting initial targets.[6][7] Based on established literature, logical target classes for 5-amino-1-phenyl-1H-pyrazol-3-ol include:

  • Protein Kinases: Numerous pyrazole-containing molecules are potent kinase inhibitors, such as p38 MAP Kinase inhibitors.[1][8]

  • Sirtuins: Pyrazolone derivatives have been identified as selective inhibitors of SIRT5, a NAD+-dependent protein lysine deacylase.[9]

  • Serine Proteases: Certain acylated aminopyrazoles function as covalent inhibitors of proteases like thrombin.[10]

  • Inflammatory Pathways: Given their documented anti-inflammatory effects, assays monitoring pathways like NF-κB are highly relevant.[6][11]

Proactive Identification of Assay Interference Potential

Many HTS hits are ultimately revealed to be artifacts that interfere with the assay technology itself rather than modulating the biological target.[12][13] Compounds with pyrazole and catechol-like moieties can be Pan-Assay Interference Compounds (PAINS).[14] It is crucial to be aware of these potential liabilities from the outset.

Common Interference Mechanisms:

  • Compound Aggregation: At higher concentrations, compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes. This is a leading cause of false positives.[12]

  • Fluorescence Interference: The intrinsic fluorescence of a compound can interfere with assay readouts that use fluorescence as a detection method.[12]

  • Redox Activity: Compounds that engage in redox cycling can generate reactive oxygen species (e.g., H₂O₂), which can damage proteins or interfere with assay components.[12]

  • Reporter Enzyme Inhibition: In cell-based reporter assays, compounds may directly inhibit the reporter enzyme (e.g., Firefly Luciferase) instead of the intended upstream target.[12][15]

A proactive strategy involves designing counter-screens and orthogonal assays to identify these behaviors early in the hit validation process, as detailed in Section 3.

Section 2: High-Throughput Screening Protocols

The choice of assay technology is critical and should be tailored to the target class.[16][17] We present two detailed protocols for common HTS formats: a biochemical kinase assay and a cell-based luciferase reporter assay.

Workflow for a Typical HTS Campaign

The following diagram illustrates the major phases of an HTS project, from initial assay development through to validated hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z'-factor, DMSO tolerance) AssayDev->AssayVal LibPrep Compound Library Plating AssayVal->LibPrep PrimaryScreen Primary HTS (Single Concentration) LibPrep->PrimaryScreen HitSelection Hit Identification & Selection PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50/EC50) HitSelection->DoseResponse OrthogonalAssay Orthogonal / Secondary Assays DoseResponse->OrthogonalAssay CounterScreen Interference Counter-Screens OrthogonalAssay->CounterScreen ValidatedHit Validated Hit CounterScreen->ValidatedHit

Caption: High-level workflow for a typical HTS campaign.

Protocol: Fluorescence-Based Protein Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a protein kinase. The principle relies on measuring the amount of ADP produced, which is stoichiometrically converted to a fluorescent signal.[18]

Rationale: This format is highly amenable to automation, avoids radioactivity, and is offered in commercial kits for many kinases.[19][20][21] The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 is a critical step to help prevent compound aggregation.[12]

Materials:

  • Kinase of interest and its corresponding peptide substrate

  • Kinase Assay Kit (e.g., ADP-Glo™, Kinase-Glo®, or similar fluorescence-based system)[18]

  • Assay Buffer: Typically contains HEPES, MgCl₂, BSA, and a non-ionic detergent (e.g., 0.01% Triton X-100).

  • ATP solution at 2x the final desired concentration (often at or near the Kₘ for the kinase).

  • Test Compound: 5-amino-1-phenyl-1H-pyrazol-3-ol, serially diluted.

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • 384-well, low-volume, black assay plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive controls, and negative controls into the wells of a 384-well plate using an acoustic dispenser or pin tool.

  • Enzyme Addition: Add 5 µL of the kinase solution (diluted in assay buffer) to all wells except those designated for background measurement.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the 2x ATP/substrate solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes. The reaction time should be within the determined linear range of the assay.

  • Reaction Termination & Signal Development: Add 10 µL of the detection reagent from the kit. This reagent stops the kinase reaction and initiates the enzymatic cascade that converts ADP to a fluorescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[18]

Protocol: Cell-Based NF-κB Luciferase Reporter Assay

This protocol is designed to identify compounds that inhibit the NF-κB signaling pathway, a key pathway in inflammation.[6]

Rationale: Cell-based assays provide a more physiologically relevant context than biochemical assays.[16] A dual-luciferase system is employed to normalize for cell viability and transfection efficiency, making the data more reliable.[22][23]

Materials:

  • HEK293 cells (or other suitable cell line).

  • NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (e.g., pRL-TK).

  • Transfection reagent.

  • Cell culture medium, FBS, and antibiotics.

  • Inducing agent: TNF-α (or IL-1β, LPS).

  • Test Compound: 5-amino-1-phenyl-1H-pyrazol-3-ol.

  • Dual-Luciferase® Reporter Assay System.[22]

  • 384-well, white, solid-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Transfection and Seeding: Co-transfect cells with the firefly and Renilla luciferase plasmids. After 24 hours, seed the transfected cells into 384-well plates at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to attach overnight.

  • Compound Treatment: Remove the culture medium and add 20 µL of fresh medium containing the test compounds or controls. Incubate for 1 hour.

  • Pathway Stimulation: Add 5 µL of the inducing agent (e.g., TNF-α at a final concentration equal to its EC₈₀) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Remove the medium. Add 15 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.[24]

  • Firefly Luciferase Measurement: Add 15 µL of Luciferase Assay Reagent II (LAR II) to each well. Immediately measure the luminescence in a plate reader.[22]

  • Renilla Luciferase Measurement: Add 15 µL of Stop & Glo® Reagent to each well. This quenches the firefly signal and initiates the Renilla reaction. Measure the luminescence again.[22]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize this ratio to the stimulated (positive) and unstimulated (negative) controls.

Section 3: A Self-Validating Hit Triage & Validation Cascade

A primary "hit" is merely a starting point. A rigorous validation cascade is essential to eliminate artifacts and build confidence in the compound's activity.[25][26][27] This process acts as a self-validating system, where each step challenges the result of the previous one.

Validation_Cascade PrimaryHit Primary HTS Hit (Single-point activity) Reorder Re-order or Re-synthesize Fresh Compound Powder PrimaryHit->Reorder Trust but verify [22] DoseResponse Dose-Response Confirmation (Determine IC50/EC50) Reorder->DoseResponse OrthogonalAssay Orthogonal Assay Confirmation (Different technology, e.g., label-free) DoseResponse->OrthogonalAssay Rule out technology artifacts [26] ValidatedHit Validated Hit for Lead Optimization DoseResponse->ValidatedHit InterferenceAssay Interference Counter-Screens (e.g., Luciferase-only, Fluorescence Scan) OrthogonalAssay->InterferenceAssay Identify PAINS [13] OrthogonalAssay->ValidatedHit SAR SAR by Analogs (Test structurally related compounds) InterferenceAssay->SAR Build confidence SAR->ValidatedHit

Caption: A robust hit validation and triaging cascade.

Step 1: Hit Confirmation and Dose-Response

The first step is to confirm the activity of the primary hit.[5]

  • Fresh Sample: Obtain a fresh powder of the hit compound (either re-ordered or re-synthesized) to rule out degradation or contamination of the original screening sample.

  • IC₅₀/EC₅₀ Determination: Test the compound across a range of concentrations (e.g., 8-10 points in a semi-log dilution series) in the primary assay to generate a dose-response curve and determine its potency (IC₅₀ or EC₅₀). A well-behaved hit will show a sigmoidal curve.

Step 2: Orthogonal Assay Validation

To ensure the observed activity is not an artifact of the primary assay's technology, the hit should be tested in an orthogonal assay that measures the same biological endpoint via a different detection method.[28]

Primary Assay TechnologyExample Orthogonal Assay TechnologyRationale
Fluorescence Intensity Label-Free (e.g., Surface Plasmon Resonance, Mass Spectrometry)Rules out interference from compound auto-fluorescence or quenching.
Luciferase (Luminescence) qPCR for target gene mRNA or Western Blot for protein expressionMeasures a more direct biological outcome upstream of the artificial reporter.
Biochemical (Enzyme) Cell-based Thermal Shift Assay (CETSA) or NanoBRET™Confirms target engagement within a cellular environment.
Step 3: Mandatory Counter-Screens for Interference

For a pyrazole-based scaffold, this step is non-negotiable. Counter-screens are designed to directly detect common assay interference mechanisms.[15][25]

Protocol: Luciferase Inhibition Counter-Screen

  • Objective: To determine if the compound directly inhibits the luciferase enzyme.

  • Procedure:

    • Use a commercially available, stable, recombinant firefly luciferase enzyme.

    • Set up the assay in buffer without any of the primary assay's biological components (no cells, no target).

    • Add the hit compound at various concentrations.

    • Add the luciferase substrate (luciferin) and immediately measure luminescence.

    • A dose-dependent decrease in luminescence indicates direct inhibition of the reporter enzyme.[12]

Protocol: Fluorescence Interference Scan

  • Objective: To assess if the compound's intrinsic fluorescence will interfere with the assay signal.

  • Procedure:

    • In an empty assay plate with buffer, dispense the hit compound at its highest screening concentration.

    • Perform a full excitation/emission wavelength scan on a fluorescence plate reader.

    • If the compound's fluorescence spectrum overlaps with that of the assay's fluorophore, it is a potential interferent.[12]

Section 4: Data Analysis and Quality Control

Rigorous data analysis is essential for extracting meaningful results from large HTS datasets.[29]

Assay Quality Metrics

Before analyzing compound activity, the quality of the assay run must be confirmed. The Z'-factor is the industry-standard metric for this.[30]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos / Mean_pos = Standard deviation and mean of the positive control (e.g., maximum inhibition/activation).

    • SD_neg / Mean_neg = Standard deviation and mean of the negative control (e.g., vehicle/DMSO).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

Data Normalization and Hit Selection

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variation.[31][32]

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Threshold: A "hit" is defined as any compound exceeding a specific activity threshold. This is often set at three times the standard deviation of the negative controls (e.g., >50% inhibition for an enzyme assay).

The table below summarizes typical data outputs and quality control metrics for an HTS campaign.

ParameterDescriptionAcceptable ValueRationale
Z'-Factor Measures assay signal window and data variation.[30]> 0.5Ensures the assay can reliably distinguish hits from noise.
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the negative control.> 5 (assay dependent)Indicates a sufficient dynamic range for the assay.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100 for control wells.< 15-20%Measures the reproducibility and precision of the assay.[30]
Hit Rate Percentage of compounds in a library identified as primary hits.Typically 0.5 - 2%An unusually high hit rate (>5%) may indicate systemic assay problems or promiscuous compounds.

Conclusion

5-amino-1-phenyl-1H-pyrazol-3-ol is a representative of a valuable chemical scaffold with significant potential in drug discovery. A successful HTS campaign using this or similar molecules is not merely the result of executing a protocol; it is the product of a well-reasoned strategy. By anticipating potential liabilities like assay interference, employing a robust, multi-step validation cascade, and adhering to stringent quality control, researchers can confidently identify genuine, target-specific modulators. This self-validating approach ensures that resources are focused on chemically tractable hits with a higher probability of success in downstream drug development programs.

References

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link][23]

  • Emory University. (n.d.). Luciferase Assay protocol. [Link][24]

  • Sangiorgi, M. G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link][33]

  • Cole-Parmer. (2024). The Steps of Assay Development and Screening in Early Drug Discovery. [Link][16]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link][14]

  • INDIGO Biosciences. (2023). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol. YouTube. [Link][34]

  • NIH. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC. [Link][19]

  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link][12]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link][17]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link][25]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link][30]

  • MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link][10]

  • Charles River Laboratories. (n.d.). Profiling & Screening Assays. [Link][35]

  • ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental conditions. [Link][6]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link][36]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. [Link][31]

  • Journal of Biomolecular Screening. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link][26]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link][5]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. [Link][37]

  • PubMed. (n.d.). Hit-to-Lead: Hit Validation and Assessment. [Link][27]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link][28]

  • NIH. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link][15]

  • NIH. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PMC. [Link][38]

  • ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS.... [Link][32]

  • Semantic Scholar. (n.d.). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. [Link][39]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link][2]

  • Royal Society of Chemistry. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. [Link][21]

  • PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. [Link][13]

  • PubMed. (2023). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors. [Link][9]

  • Apix-Drive. (2024). HTS Data Integration. [Link][29]

  • PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link][8]

  • International Journal of Current Pharmaceutical and Clinical Research. (n.d.). Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. [Link][40]

  • PubChem. (n.d.). 3-amino-1-phenyl-1H-pyrazol-5-ol. [Link][4]

  • NIH. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link][11]

  • NIH. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link][3]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link][7]

Sources

Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazol-3-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Chemical Biology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and chemical biology.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[3] These derivatives have found applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][4] The versatility of the pyrazole scaffold has established it as a "privileged structure," capable of interacting with multiple biological targets through specific modifications.[1][2] This guide focuses on the utility of 5-amino-1-phenyl-1H-pyrazol-3-ol, a representative member of the 5-aminopyrazole class, as a chemical probe to investigate cellular pathways and validate novel drug targets.

Rationale for 5-Aminopyrazoles as Chemical Probes

5-Aminopyrazole derivatives have demonstrated significant potential as modulators of key cellular signaling pathways. Their utility as chemical probes stems from their ability to specifically interact with and modulate the activity of various protein targets, particularly kinases. For instance, certain 5-aminopyrazoles have been identified as potent inhibitors of p38α MAP kinase and cyclin-dependent kinases (CDKs), enzymes frequently dysregulated in cancer and inflammatory diseases.[5][6] The amenability of the 5-aminopyrazole core to synthetic modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making them ideal tools for target validation and mechanistic studies.

I. Characterization of the Chemical Probe

Before its application in biological systems, a thorough characterization of 5-amino-1-phenyl-1H-pyrazol-3-ol is paramount.

PropertyDescription
Purity >95% as determined by HPLC and NMR spectroscopy.
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility may be limited.
Stability Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

Note: It is crucial to establish the stability of the compound in the specific cell culture medium and conditions to be used in the experiments.

II. General Handling and Preparation of Stock Solutions

Proper handling and preparation of 5-amino-1-phenyl-1H-pyrazol-3-ol are critical for obtaining reproducible results.

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Experimental Workflow for Solution Preparation

G weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve High-purity DMSO aliquot Aliquot Stock Solution dissolve->aliquot e.g., 10 mM stock store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing stock solutions of the chemical probe.

III. Application: Probing Cellular Viability and Cytotoxicity

A primary application of a novel chemical probe is to assess its impact on cell viability. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-amino-1-phenyl-1H-pyrazol-3-ol in cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% (v/v) to prevent solvent-induced toxicity.[7] Include a vehicle control (DMSO only). Treat the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation: Example IC50 Values for Pyrazole Derivatives

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 5 CDK2 InhibitorMCF-7Breast Cancer8.03[5]
Compound 10 CDK2 InhibitorMCF-7Breast Cancer15.38[5]
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[7]
L2 Cytotoxic AgentCFPAC-1Pancreatic Cancer61.7 ± 4.9[8]
L3 Cytotoxic AgentMCF-7Breast Cancer81.48 ± 0.89[8]

IV. Mechanistic Insights: Elucidating the Mode of Action

Understanding how a chemical probe exerts its effects is crucial for its validation and further use. For compounds that induce cytotoxicity, investigating their impact on apoptosis and the cell cycle is a logical next step.

A. Analysis of Apoptosis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a standard method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-amino-1-phenyl-1H-pyrazol-3-ol at concentrations around its IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Apoptosis Analysis Workflow

G seed Seed & Treat Cells harvest Harvest Cells seed->harvest stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze interpret Interpret Data analyze->interpret Viable, Apoptotic, Necrotic G probe 5-Aminopyrazole Probe kinase Target Kinase (e.g., CDK2) probe->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP substrate Substrate substrate->p_substrate adp ADP atp->adp

Caption: Inhibition of a target kinase by the 5-aminopyrazole probe.

B. Western Blot Analysis of Downstream Signaling

If the chemical probe inhibits a kinase, the phosphorylation status of its downstream substrates should be altered. Western blotting can be used to detect these changes.

Protocol for Western Blotting:

  • Cell Lysis: Treat cells with the chemical probe, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream target protein.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

VI. Advanced Applications: Use as a Chemosensor

Interestingly, some pyrazole derivatives have been shown to act as chemosensors, particularly for metal ions. [9]This property arises from the ability of the nitrogen atoms in the pyrazole ring and other functional groups to coordinate with metal ions, leading to a change in their photophysical properties (e.g., fluorescence or color). [9]While the potential of 5-amino-1-phenyl-1H-pyrazol-3-ol as a chemosensor would require specific investigation, this represents an exciting avenue for further research.

VII. Trustworthiness and Self-Validation

To ensure the reliability of the data generated using this chemical probe, the following controls are essential:

  • Vehicle Control: All experiments must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe.

  • Positive Control: Where applicable, use a known inhibitor or activator of the pathway of interest as a positive control to validate the assay system.

  • Dose-Response and Time-Course Studies: Characterize the effects of the probe over a range of concentrations and time points to establish a clear dose-response relationship and optimal experimental conditions.

  • Orthogonal Assays: Confirm key findings using at least two different experimental approaches. For example, if apoptosis is observed by Annexin V staining, confirm it by detecting cleaved caspase-3 via Western blotting.

Conclusion

5-Amino-1-phenyl-1H-pyrazol-3-ol, as a representative of the 5-aminopyrazole class, is a versatile chemical probe for investigating a variety of cellular processes. Its utility in assessing cytotoxicity, dissecting mechanisms of cell death and cell cycle arrest, and potentially identifying and validating novel drug targets makes it a valuable tool for researchers in chemical biology and drug discovery. The protocols and guidelines presented here provide a robust framework for the effective application of this and related pyrazole derivatives in a research setting.

References

  • Benchchem. Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.

  • Gotor, R., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances.

  • Benchchem. The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds.

  • El-Damasy, A. K., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.

  • Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

  • Ghorbani, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules.

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry.

  • Guedes, G. G., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.

  • Wang, X., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

  • Ramotshwe, M., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal.

  • Neelakantan, M. A., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology.

  • Abdel-Wahab, B. F., et al. (2012). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Journal of Heterocyclic Chemistry.

  • Bhagwat, S. S., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. Synthesis of 5‐amino‐1H‐pyrazole 3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol. This critical intermediate, a precursor in various pharmaceutical applications, presents unique synthesis challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered in the laboratory, helping you optimize your reaction conditions and improve final product yield and purity.

Overview of the Core Synthesis Pathway

The most prevalent and industrially significant method for synthesizing 5-amino-1-phenyl-1H-pyrazol-3-ol involves a two-step, one-pot reaction. It begins with the condensation of phenylhydrazine with ethyl cyanoacetate to form an intermediate, which then undergoes base-catalyzed intramolecular cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My overall yield is consistently low (below 80%). What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several potential sources, including incomplete reactions, suboptimal temperature control, or side-product formation.

The Science Behind the Issue

The reaction is a delicate balance. The initial condensation is often exothermic, and excessive temperatures can lead to degradation or the formation of undesired byproducts. The subsequent cyclization is typically the rate-limiting step and requires sufficient thermal energy and an appropriate base to proceed to completion. Sub-optimal pH during the cyclization step can stall the reaction, leaving unreacted intermediate in your mixture. A patent for a related synthesis highlights the importance of controlling pH and temperature to achieve high yields.[1]

Troubleshooting Protocol & Optimization

  • Reagent Stoichiometry: Ensure an equimolar or slight excess (1.05 eq) of phenylhydrazine relative to ethyl cyanoacetate. Verify the purity of your starting materials, as impurities can inhibit the reaction.

  • Temperature Control:

    • Condensation: Perform the initial addition of phenylhydrazine to ethyl cyanoacetate at a controlled temperature, ideally between 0-10°C, to manage the exotherm.[2]

    • Cyclization: After the initial condensation, the reaction is typically heated. A temperature range of 70-90°C is often optimal for the cyclization step.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal heating duration.

  • Solvent Selection: While the reaction can be run neat, the use of a solvent can improve thermal control and solubility. Ethanol or methanol are commonly used and effective solvents.[3][4]

  • pH Adjustment for Cyclization: The intramolecular cyclization requires a basic catalyst. After the initial condensation, a base such as sodium ethoxide or sodium hydroxide is added. The pH should be carefully adjusted to be alkaline (pH 9-11) to drive the cyclization to completion.

Data Summary: Impact of Reaction Parameters on Yield

ParameterSub-Optimal ConditionRecommended ConditionExpected Outcome
Temperature Uncontrolled, >100°CCondensation: 0-10°C, Cyclization: 70-90°CMinimizes byproduct formation, ensures complete cyclization.
Solvent Highly non-polarEthanol, Methanol, or neatImproved solubility and heat transfer.[3]
Catalyst Weak base or incorrect stoichiometrySodium Ethoxide, Sodium HydroxideEfficiently catalyzes the ring-closing step.
pH (Cyclization) Neutral or acidicpH 9-11Drives the equilibrium towards the cyclized product.
FAQ 2: I'm observing significant impurity formation. What are these byproducts and how can I prevent them?

Impurity generation is a major cause of reduced yield and complex purification. The most common impurities are dimers, trimers, and products resulting from side reactions with starting materials.

The Science Behind the Issue

Side reactions can occur if the reaction conditions are not tightly controlled. For example, if an aldehyde impurity is present in the starting materials or forms during the reaction, it can react with two equivalents of the pyrazolone product to form a bis(pyrazolone) impurity, often referred to as "Edaravone Impurity A".[5] Other degradation products can also form under harsh heating or pH conditions.[6]

Troubleshooting Protocol & Optimization

  • Purity of Starting Materials: Use high-purity phenylhydrazine and ethyl cyanoacetate. Test for the presence of aldehydes in your starting materials.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may generate impurities.

  • Controlled Addition: Add the base for the cyclization step slowly and at a controlled temperature to avoid localized overheating, which can promote byproduct formation.

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can lead to degradation.

Visualizing Reaction vs. Side Reaction

The following diagram illustrates the desired reaction pathway versus a common impurity formation pathway.

G cluster_main Desired Synthesis Pathway cluster_side Common Impurity Formation A Phenylhydrazine + Ethyl Cyanoacetate B Condensation Intermediate A->B Condensation C 5-Amino-1-phenyl- 1H-pyrazol-3-ol (Product) B->C Base-catalyzed Cyclization D Product (2 eq) + Aldehyde Impurity C->D E Bis(pyrazolone) Impurity (e.g., Edaravone Impurity A) D->E Condensation

Caption: Desired vs. side reaction pathways.

FAQ 3: How can I effectively monitor the reaction's progress to determine the endpoint?

Proper reaction monitoring is crucial to maximize yield and minimize impurity formation by avoiding unnecessarily long reaction times. Thin Layer Chromatography (TLC) is a simple and effective method for this purpose.

The Science Behind the Issue

The starting materials (phenylhydrazine, ethyl cyanoacetate), the intermediate, and the final product have different polarities. This difference allows them to be separated on a TLC plate, providing a visual confirmation of the reaction's progress. The non-polar starting materials will travel further up the plate (higher Rf value), while the more polar product will remain closer to the baseline (lower Rf value).

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel TLC plates.

  • Solvent System (Mobile Phase): A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the ratio to achieve good separation.

  • Spotting: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (like ethanol), and spot it on the TLC plate. Also, spot the starting materials as references.

  • Development: Place the TLC plate in a chamber containing the mobile phase.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new, more polar spot indicate product formation. The reaction is complete when the starting material spot is no longer visible.

Workflow for TLC-Based Reaction Monitoring

Caption: Workflow for reaction monitoring using TLC.

FAQ 4: My final product is difficult to purify. What are the best practices for isolation and recrystallization?

Effective purification is key to obtaining a high-purity final product. The choice of solvent and control of pH during workup are critical.

The Science Behind the Issue

The product, 5-amino-1-phenyl-1H-pyrazol-3-ol, has limited solubility in many common organic solvents at room temperature but is more soluble at elevated temperatures, a property that is ideal for recrystallization. The product's solubility is also pH-dependent. Neutralizing the reaction mixture carefully allows for selective precipitation of the product, leaving more soluble impurities behind.

Troubleshooting Protocol & Optimization

  • Quenching and Neutralization: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into cold water. Carefully neutralize the mixture with an acid (e.g., dilute HCl) to a pH of approximately 4.5-5.5.[7] This will cause the product to precipitate.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid thoroughly with cold water to remove inorganic salts and water-soluble impurities. A final wash with a cold, non-polar solvent like petroleum ether can help remove non-polar organic impurities.[8]

  • Recrystallization:

    • Solvent Selection: Dilute ethanol is an excellent choice for recrystallization.[3] Other potential solvents include isopropanol or acetone/water mixtures.

    • Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Drying: Collect the pure crystals by filtration and dry them under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.[7]

By systematically addressing these common issues, you can significantly improve the yield and purity of your 5-amino-1-phenyl-1H-pyrazol-3-ol synthesis.

References

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one - ChemBK. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. Available at: [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Edaravone Impurities - SynZeal. Available at: [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Available at: [Link]

  • Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research. Available at: [Link]

  • Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards. Available at: [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. Available at: [Link]

  • Edaravone-impurities - Pharmaffiliates. Available at: [Link]

  • Edaravone API Impurity Manufacturers. Anant Labs. Available at: [Link]

  • High-Pressure Pathway in the Two-Stage Synthesis of 5-Amino-3-Hydroxy-1-Phenyl-1 H -Pyrazole. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.Google Patents.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.Google Patents.
  • Synthesis of 5-amino-1H-pyrazole. ResearchGate. Available at: [Link]

  • New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Inpressco. Available at: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • How to prepare pyrazole from phenylhydrazine? ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]

  • A one-step synthesis of pyrazolone. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 5-amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-amino-1-phenyl-1H-pyrazol-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile heterocyclic compound. The guidance herein is based on established chemical principles and field-proven methodologies to help you navigate the unique challenges presented by this molecule.

Introduction: The Purification Challenge

5-amino-1-phenyl-1H-pyrazol-3-ol is a valuable building block in medicinal chemistry and materials science. However, its purification is often non-trivial due to a combination of factors: inherent tautomerism, potential for side-product formation during synthesis, and complex solubility behavior. This guide is structured to address these issues head-on, providing both diagnostic and procedural solutions.

The primary synthesis route typically involves the cyclization of phenylhydrazine with a cyanoacetate derivative, such as ethyl 2-cyano-3-ethoxyacrylate.[1][2] While effective, this reaction can yield impurities that complicate downstream processing.

Synthesis_and_Impurities cluster_impurities Common Impurities Phenylhydrazine Phenylhydrazine Cyanoacetate Ethyl Cyanoacetate Derivative Reactants Reactants Synthesis Cyclization (e.g., in Ethanol) Reactants->Synthesis Target 5-amino-1-phenyl-1H-pyrazol-3-ol (Crude Product) Synthesis->Target Main Reaction Unreacted_SM Unreacted Starting Materials Synthesis->Unreacted_SM Incomplete Reaction Side_Product Side Products (e.g., from incomplete cyclization) Synthesis->Side_Product Side Reaction Regioisomer Regioisomers (if applicable)

Caption: Synthesis pathway and common sources of impurities.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My crude product shows multiple spots on a TLC plate, even after the reaction seems complete. What's happening?

Answer: This is the most common challenge and usually points to one critical chemical behavior: tautomerism . 5-amino-1-phenyl-1H-pyrazol-3-ol can exist as a dynamic equilibrium of at least three tautomeric forms.[3][4][5] These forms—the OH-form (enol), the CH-form (keto), and the NH-form—have different polarities and can appear as distinct, sometimes elongated, spots on a TLC plate.

Tautomers OH_Form OH-Form (Enol) 5-amino-1-phenyl-1H-pyrazol-3-ol CH_Form CH-Form (Keto) 3-amino-1-phenyl-1H-pyrazol-5(4H)-one OH_Form->CH_Form NH_Form NH-Form 5-imino-1-phenyl-pyrazolidin-3-one CH_Form->NH_Form NH_Form->OH_Form

Caption: Tautomeric equilibrium of the target compound.

Probable Causes & Solutions:

  • Tautomeric Mixture: The different spots may simply be your desired product in its various forms.

    • Causality: The equilibrium between tautomers is influenced by the solvent, pH, and temperature.[6] In the solid state, one form usually predominates, but in solution, especially during chromatography, the equilibrium can be dynamic.

    • Solution: Try developing the TLC plate with a mobile phase containing a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine). This can often force the equilibrium towards a single ionic form, resulting in a single spot.

  • Actual Impurities: Unreacted starting materials (phenylhydrazine) or reaction intermediates are present.

    • Causality: Incomplete reactions or side reactions can leave starting materials or byproducts in the crude mixture.[7]

    • Solution: Co-spot your crude material on the TLC plate alongside your starting materials. If any spots match, a purification step is necessary. Recrystallization is often sufficient to remove these.

Question 2: I'm struggling to find a suitable solvent for recrystallization. The compound either doesn't dissolve or dissolves completely even when cold.

Answer: Finding the right recrystallization solvent is key. This requires a systematic screening approach. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place small amounts (approx. 20-30 mg) of your crude, dry product into several different test tubes.

  • Screening: Add a single solvent to each tube dropwise at room temperature, vortexing after each addition. Observe solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath. If it dissolves, it's a potential candidate.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. An ideal solvent will yield a high recovery of crystalline solid.

  • Solvent Pairs: If no single solvent works, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, like ethanol or acetone) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble, like water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

Data Presentation: Recrystallization Solvent Candidates

SolventPolarity IndexExpected BehaviorCommon Impurities Solubilized?
Ethanol 5.2Good solubility when hot, moderate when cold.Phenylhydrazine is soluble.
Water 9.0Low solubility. Can be used as an anti-solvent with ethanol.Removes inorganic salts.
Acetone 5.1High solubility. May need an anti-solvent like hexane.Many organic byproducts.
Hexane 0.0Insoluble. Good as an anti-solvent.Non-polar impurities.
Ethyl Acetate 4.4Moderate solubility. Good candidate for single-solvent use.Moderately polar impurities.
Toluene 2.4Low solubility when cold, may improve with heat.Non-polar impurities.

A common and effective system reported for similar pyrazoles is an aqueous ethanol or acetone-hexane mixture.[8]

Question 3: Recrystallization failed to improve purity. How should I approach column chromatography?

Answer: When impurities have similar solubility profiles to your product, column chromatography is the next logical step.[9] The key challenges here are choosing the right mobile phase and mitigating the effects of the compound's basic amino group and acidic hydroxyl group, which can cause streaking on silica gel.

Purification_Workflow Start Crude Product TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision Single Spot or Separable Spots? TLC_Analysis->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize Separable Column_Chrom Perform Column Chromatography Decision->Column_Chrom Complex / Tailing Check_Purity_1 Check Purity (TLC, NMR, HPLC) Recrystallize->Check_Purity_1 Check_Purity_1->Column_Chrom Not Pure End_Pure Pure Product Check_Purity_1->End_Pure Pure Check_Purity_2 Check Purity (TLC, NMR, HPLC) Column_Chrom->Check_Purity_2 Check_Purity_2->End_Pure Pure End_Impure Re-evaluate Strategy Check_Purity_2->End_Impure Not Pure

Sources

Technical Support Center: Degradation Pathways of 5-Amino-1-Phenyl-1H-Pyrazol-3-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-1-phenyl-1H-pyrazol-3-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound in solution. The content is structured to address common challenges encountered during experimental work and is grounded in established scientific principles and analytical best practices.

Introduction to the Stability of 5-Amino-1-Phenyl-1H-Pyrazol-3-ol

5-Amino-1-phenyl-1H-pyrazol-3-ol, a substituted pyrazolone, is a molecule of interest in pharmaceutical research due to the broad biological activities of the pyrazolone scaffold.[1] Understanding its stability and degradation pathways is crucial for the development of safe and effective drug products. Forced degradation studies are essential to identify potential degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[2][3]

This guide will delve into the likely degradation pathways of 5-amino-1-phenyl-1H-pyrazol-3-ol under various stress conditions, including hydrolysis, oxidation, and photolysis. It also provides practical troubleshooting for the analytical methods used to monitor this degradation.

Frequently Asked Questions (FAQs) on Degradation Pathways

Q1: What are the most probable degradation pathways for 5-amino-1-phenyl-1H-pyrazol-3-ol in solution?

Based on the chemical structure, which features an amino group and a hydroxyl group on a pyrazole ring, the primary degradation pathways are expected to be oxidation and hydrolysis . The phenyl group and the pyrazole ring itself may also be susceptible to degradation under harsh conditions.

  • Oxidative Degradation: The presence of both an amino and a hydroxyl group makes the molecule susceptible to oxidation.[4] The likely mechanism involves the formation of a quinone-imine intermediate, which can then undergo further reactions such as polymerization or hydrolysis. Dimerization through oxidative coupling of the amino groups is also a possibility.[5]

  • Hydrolytic Degradation: The pyrazolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to ring-opening products. The amide-like character of the pyrazolone ring contributes to this reactivity.

  • Photodegradation: Phenylpyrazole derivatives have been shown to undergo photodegradation, which may involve cyclization, dechlorination (if applicable), and hydroxylation.[6][7] For 5-amino-1-phenyl-1H-pyrazol-3-ol, photolytic stress could lead to further oxidation or rearrangement of the molecule.

Below is a diagram illustrating the predicted major degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_hydrolysis 5-Amino-1-phenyl-1H-pyrazol-3-ol ring_opened Ring-Opened Products parent_hydrolysis->ring_opened Acid/Base Hydrolysis parent_oxidation 5-Amino-1-phenyl-1H-pyrazol-3-ol quinone_imine Quinone-imine Intermediate parent_oxidation->quinone_imine Oxidizing Agent (e.g., H₂O₂) dimers Oxidative Dimers parent_oxidation->dimers Oxidative Coupling parent_photolysis 5-Amino-1-phenyl-1H-pyrazol-3-ol photo_oxidized Photo-oxidized Products parent_photolysis->photo_oxidized UV/Vis Light rearranged Rearrangement Products parent_photolysis->rearranged UV/Vis Light

Caption: Predicted degradation pathways for 5-amino-1-phenyl-1H-pyrazol-3-ol.

Troubleshooting Guide for Forced Degradation Studies

This section addresses common issues encountered during forced degradation studies of 5-amino-1-phenyl-1H-pyrazol-3-ol.

Issue 1: No or minimal degradation is observed under stress conditions.
  • Possible Cause: The stress conditions are not harsh enough.

    • Troubleshooting:

      • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., reflux), or extend the exposure time.[2]

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂), or extend the reaction time.

      • Thermal: Increase the temperature, ensuring it is below the melting point of the compound if in solid state.

      • Photolysis: Ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. Increase the exposure time if necessary.

  • Possible Cause: The compound is inherently very stable under the tested conditions.

    • Troubleshooting: While this is a positive finding for drug development, for the purpose of a forced degradation study, it is necessary to achieve some degradation (typically 5-20%) to prove the stability-indicating nature of the analytical method.[8] Consider more extreme conditions, but be mindful that these may not represent real-world degradation pathways.

Issue 2: Too much degradation is observed, with the parent peak disappearing completely.
  • Possible Cause: The stress conditions are too harsh.

    • Troubleshooting:

      • Reduce the concentration of the stressor (acid, base, or oxidizing agent).

      • Lower the temperature.

      • Shorten the exposure time.

      • Take time points to monitor the degradation and stop the experiment when the target degradation (5-20%) is achieved.

Issue 3: I am seeing multiple, unexpected peaks in my chromatogram.
  • Possible Cause: Formation of secondary degradation products.

    • Troubleshooting: This is a normal outcome of forced degradation. The goal is to identify these products. Use a mass spectrometer (LC-MS) to obtain mass information for each peak, which will aid in structure elucidation.[4]

  • Possible Cause: Interaction of the analyte with excipients (if in a formulation).

    • Troubleshooting: Perform forced degradation on the drug substance alone and compare the degradation profile to that of the drug product.

  • Possible Cause: Artifacts from the mobile phase or sample preparation.

    • Troubleshooting: Analyze a blank (placebo) sample subjected to the same stress conditions. Any peaks appearing in the blank are not related to the drug substance.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 5-amino-1-phenyl-1H-pyrazol-3-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: HPLC Method for Analysis of Degradation Products
  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector. For identification, an LC-MS/MS system is recommended.[9]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or as determined by the UV spectrum of the parent compound.

Troubleshooting HPLC Analysis

Issue 4: My peaks are tailing.
  • Possible Cause: Secondary interactions with residual silanol groups on the column. Pyrazolone derivatives with basic amino groups are prone to this.

    • Troubleshooting:

      • Lower the pH of the mobile phase (e.g., to pH 3) to protonate the silanols.

      • Use a column with high-purity silica and end-capping.

      • Increase the buffer concentration in the mobile phase.

Issue 5: I am observing poor resolution between peaks.
  • Possible Cause: The mobile phase is not optimal for separation.

    • Troubleshooting:

      • Adjust the gradient slope to be shallower for better separation of closely eluting peaks.

      • Try a different organic modifier (e.g., methanol instead of acetonitrile).

      • Consider a different column chemistry (e.g., a phenyl-hexyl column).

Issue 6: My retention times are shifting between injections.
  • Possible Cause: Inadequate column equilibration.

    • Troubleshooting: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.

  • Possible Cause: Changes in mobile phase composition.

    • Troubleshooting: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Below is a workflow for troubleshooting common HPLC issues in degradation studies.

G cluster_issues Identify the Issue cluster_solutions Troubleshooting Steps start Problem with HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution shifting_rt Shifting Retention Times? start->shifting_rt adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes change_column Use End-capped Column peak_tailing->change_column Yes adjust_gradient Modify Gradient poor_resolution->adjust_gradient Yes change_modifier Change Organic Modifier poor_resolution->change_modifier Yes equilibrate Ensure Proper Equilibration shifting_rt->equilibrate Yes fresh_mobile_phase Prepare Fresh Mobile Phase shifting_rt->fresh_mobile_phase Yes

Caption: A workflow for troubleshooting common HPLC issues.

References

  • Hirashima, S., Amimoto, T., Iwamoto, Y., & Takeda, K. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Hirashima, S., Amimoto, T., Iwamoto, Y., & Takeda, K. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Rapp, K. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1692-1701.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ResolveMass Laboratories Inc. (n.d.). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Cambrex. (n.d.).
  • Li, Z., Geng, C., Wang, Z., & Li, X. (2017). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Omega, 2(7), 3534-3541.
  • El-Sayed, R., & Al-Zahrani, F. M. (2020). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride)
  • Jensen, E., & Schimerlik, M. (1989). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 78(12), 979-981.
  • LeBlanc, A., Cuperlovic-Culf, M., Morin, P. J., & Touaibia, M. (2019). Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 18(10), 779-790.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(1), 1-14.
  • Dong, M. W. (2013). A PLATFORM FOR HPLC METHOD DEVELOPMENT. LCGC North America, 31(8), 612-623.
  • Dolan, J. W. (2007).
  • BenchChem. (n.d.).
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 111-120.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • Mazon, E., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(15), 5734.
  • Yoshida, Y., et al. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. ACS Omega, 6(33), 21763-21770.
  • Menard, K., & Brostow, W. (2011). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Chemistry & Chemical Technology, 5(4), 385-390.
  • Ibrahim, M. A., et al. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling.
  • Ha, E., et al. (2009). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 26(7), 1679-1688.
  • Agilent Technologies, Inc. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry.
  • Khan, I., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(2), 649-661.
  • Le-Minh, N., et al. (2019). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 9(12), 305.
  • Lhasa Limited. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of pyrazole-based compounds in experimental assays. Our goal is to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity and reliability of your data.

Introduction: The Pyrazole Solubility Challenge

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents.[1][2][3] However, their often planar, aromatic structure can lead to strong crystal lattice energies and poor aqueous solubility, creating significant hurdles during in vitro and in vivo testing.[4] Compound precipitation is a common manifestation of this issue, leading to inaccurate concentration measurements, false positives or negatives, and even equipment malfunction in high-throughput screening (HTS) settings.[5] This guide will walk you through the causes of poor solubility and provide a systematic approach to resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding pyrazole compound solubility.

Q1: My pyrazole compound is fully dissolved in its DMSO stock, but precipitates when diluted into my aqueous assay buffer. Why does this happen?

A: This is a classic case of exceeding the compound's kinetic solubility. While your compound is soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility to plummet.[6] The compound doesn't have sufficient time to reach its thermodynamic solubility limit and rapidly "crashes out" of the solution.[6] Many drug-like molecules are hydrophobic and have inherently limited solubility in the aqueous buffers used for most biological assays.[5]

Q2: What are the primary physicochemical properties of pyrazoles that contribute to poor solubility?

A: Several factors related to the pyrazole core and its substituents are at play:

  • Crystal Structure: The planar nature of the pyrazole ring can facilitate strong intermolecular packing in the solid state, resulting in high crystal lattice energy that is difficult for a solvent to overcome.[4][7]

  • Substituents: The nature of the groups attached to the pyrazole ring is critical. Lipophilic (oily or greasy) substituents will decrease aqueous solubility, whereas polar or ionizable groups can increase it.[7][8]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding between pyrazole molecules, can make it more challenging for solvent molecules to surround and dissolve the compound.[7]

  • Molecular Weight: As a general trend, higher molecular weight compounds can be more difficult to solvate.[7]

Q3: What is the maximum concentration of DMSO I should use in my final assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[6] While higher concentrations might seem to help with solubility, they can introduce their own problems, including:

  • Direct effects on the biological target: DMSO can inhibit or activate enzymes and other proteins, confounding your results.

  • Cellular toxicity: Higher concentrations of DMSO can be detrimental to cells in culture.

  • Compound aggregation: Paradoxically, for some compounds, higher DMSO concentrations can promote the formation of aggregates.

It is crucial to maintain a consistent final DMSO concentration across all wells, including your controls, to ensure that any observed effects are due to your compound and not the solvent.[6]

Q4: Can the pH of my assay buffer affect the solubility of my pyrazole compound?

A: Absolutely. The pyrazole ring itself is a weak base.[1][9] Furthermore, if your compound has other acidic or basic functional groups (e.g., carboxylic acids or amines), the pH of the solution will dictate their ionization state.[10] For a basic group, a pH below its pKa will lead to protonation and a positive charge. For an acidic group, a pH above its pKa will result in deprotonation and a negative charge. Charged species are generally more water-soluble than their neutral counterparts. Therefore, adjusting the buffer pH can be a simple and effective way to increase solubility, provided the pH change is compatible with your assay's biological components.[10][11]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic, hands-on approach to diagnosing and solving solubility issues.

Troubleshooting Workflow for Compound Precipitation

When you observe precipitation, it's essential to approach the problem methodically. The following workflow, visualized in the diagram below, outlines a logical progression from simple adjustments to more complex formulation strategies.

G cluster_0 Initial Observation cluster_1 Step 1: Initial Checks & Simple Adjustments cluster_2 Step 2: Buffer & Solvent Modification cluster_3 Step 3: Advanced Formulation cluster_4 Resolution A Precipitation Observed in Assay Plate B Verify Final Compound Concentration A->B Exceeding solubility limit? C Lower Compound Concentration B->C Yes D Check Final DMSO Concentration B->D No L Solubility Issue Resolved C->L E Optimize DMSO Concentration (Keep <= 1%) D->E Is it optimal? F Assess pH & pKa of Compound D->F Yes, optimal E->L G Modify Buffer pH F->G Ionizable groups present? H Introduce Co-solvents F->H No ionizable groups or pH change not feasible G->L I Test Co-solvent Series (e.g., Ethanol, PEG400) H->I J Consider Excipients H->J Co-solvents ineffective or incompatible I->L K Test Surfactants (e.g., Tween-80) or Cyclodextrins (e.g., HP-β-CD) J->K K->L

Caption: A decision-making workflow for troubleshooting compound precipitation in assays.

Protocol 1: Determining Maximum Soluble Concentration

Before extensive optimization, it's crucial to determine the solubility limit of your compound in the final assay buffer. This can be done using nephelometry, which measures light scattering caused by insoluble particles.

Materials:

  • 96-well clear bottom plates

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • Multichannel pipette

  • Plate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Prepare Compound Dilution Plate (in DMSO):

    • Create a serial dilution of your compound in 100% DMSO. For example, in a 96-well plate, start with your 10 mM stock and perform a 1:2 serial dilution across a row.[6]

  • Prepare Assay Plate:

    • Add the appropriate volume of your assay buffer to the wells of a new 96-well plate (e.g., 98 µL for a 1:50 final dilution).[6]

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO compound plate to the assay plate containing the buffer.[6]

    • Mix immediately by gentle shaking for 30 seconds. This step is critical for observing kinetic solubility.[6]

  • Incubation:

    • Incubate the plate at your assay's running temperature for 1-2 hours. Protect from light if the compound is light-sensitive.[6]

  • Measurement:

    • Read the plate using a nephelometer. Alternatively, measure absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering.

  • Analysis:

    • Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is your maximum soluble concentration.

Protocol 2: Screening for Optimal Co-solvents

If lowering the concentration is not an option, introducing a co-solvent can increase the "solvent power" of your aqueous buffer.

Common Co-solvents and Their Properties:

Co-solventTypical Final ConcentrationProperties & Considerations
Ethanol 1-5%A common, water-miscible solvent. Can affect some enzymes.
Polyethylene Glycol 400 (PEG400) 1-10%A viscous polymer often used in formulations. Generally low toxicity.[12]
Propylene Glycol (PG) 1-10%Another common, less viscous co-solvent.
N-Methyl-2-pyrrolidone (NMP) 0.5-2%A stronger, aprotic solvent. Use with caution and verify assay compatibility.

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Create a panel of your assay buffer containing different co-solvents at various concentrations (e.g., Buffer + 1% Ethanol, Buffer + 2% Ethanol, Buffer + 1% PEG400, etc.).

  • Repeat Solubility Assay: Follow the procedure in Protocol 1 , but use the co-solvent-containing buffers in the assay plate instead of the standard buffer.

  • Analyze and Select: Compare the solubility curves. The best co-solvent/concentration combination will be the one that allows the highest concentration of your compound to remain in solution without significantly impacting your assay's performance (this should be validated separately).

Protocol 3: Utilizing Solubility-Enhancing Excipients

For particularly challenging compounds, excipients like surfactants or cyclodextrins can be employed.

  • Surfactants (e.g., Tween-80, Polysorbate 80): These form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution. A typical starting concentration is 0.01-0.1%.

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment.[12]

Procedure:

  • Prepare Excipient/Buffer Mixtures: As with co-solvents, prepare a panel of assay buffers containing different excipients at various concentrations.

  • Stock Preparation Consideration: When using cyclodextrins, it can be beneficial to add the compound's DMSO stock to the cyclodextrin-containing buffer solution while vortexing to promote the formation of the inclusion complex.[12]

  • Repeat Solubility Assay: Follow the procedure in Protocol 1 using the excipient-containing buffers.

  • Validate Assay Compatibility: Excipients, especially surfactants, can have significant effects on biological systems. It is essential to run control experiments to ensure the chosen excipient at the selected concentration does not interfere with your assay readout.

Part 3: Advanced Strategies & Considerations

For drug development programs, more advanced formulation techniques may be necessary, especially for in vivo studies. While a full discussion is beyond the scope of this guide, it is useful to be aware of these options:

  • Salt Formation: If your pyrazole derivative has an ionizable group, forming a salt is often a highly effective way to improve solubility.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[4]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]

These strategies typically require specialized equipment and expertise in formulation science.

Conclusion

Overcoming the poor solubility of pyrazole-based compounds is a common challenge that can be systematically addressed. By understanding the underlying physicochemical principles and methodically applying the troubleshooting steps and protocols outlined in this guide, researchers can ensure their compounds are adequately solubilized for accurate and reproducible assay results. Always remember to validate that your chosen solubilization method does not interfere with the biological integrity of your assay.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Di Meo, C., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • de Oliveira, R. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Retrieved from [Link]

  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Chawla, G., & Sharma, A. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. International Journal of Molecular Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

refining analytical techniques for accurate quantification of 5-amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 5-amino-1-phenyl-1H-pyrazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during its analysis. The following information is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: My chromatogram for 5-amino-1-phenyl-1H-pyrazol-3-ol shows significant peak tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for a polar, amine-containing compound like 5-amino-1-phenyl-1H-pyrazol-3-ol in reversed-phase HPLC is a common issue.[1] It is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[1][2]

Causality and Resolution Strategies:

  • Mobile Phase pH: The pH of your mobile phase is critical. At a pH below the pKa of the primary amine, the amine group will be protonated, increasing its interaction with free silanols.

    • Solution: Try adjusting the mobile phase pH to a higher value (e.g., pH 7-8) to suppress the ionization of the silanol groups. Alternatively, a very low pH (e.g., pH 2.5-3) can protonate the silanols and reduce interactions. Be mindful of the column's pH stability.

  • Ionic Strength: Low ionic strength of the mobile phase can enhance unwanted ionic interactions.

    • Solution: Increase the buffer concentration in your mobile phase (e.g., 20-50 mM phosphate or acetate buffer) to mask the residual silanol groups.

  • Competitive Amines: Adding a small amount of a competitive amine to the mobile phase can block the active silanol sites.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[1]

  • Column Choice: The type of stationary phase plays a significant role.

    • Solution: Consider using a column with end-capping to minimize exposed silanols. A column with a different stationary phase, such as a C8 instead of a C18, might also offer better peak shape.[3]

Q2: I'm observing a drift in the retention time of my analyte peak across a series of injections. What could be causing this instability?

A2: Retention time shifts can be frustrating and point to a lack of system equilibrium or changes in the mobile phase composition.[1]

Troubleshooting Workflow for Retention Time Instability:

G start Retention Time Drift Observed q1 Is the column properly equilibrated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mobile phase composition consistent? a1_yes->q2 sol1 Equilibrate with at least 10-20 column volumes of mobile phase. a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there temperature fluctuations? a2_yes->q3 sol2 Ensure proper mixing and degassing. Check for solvent evaporation. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use a column oven to maintain a constant temperature. a3_yes->sol3 q4 Is there a leak in the system? a3_no->q4 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Check fittings and pump seals for leaks. a4_yes->sol4 a4_no->end sol4->end

Caption: A flowchart for systematic troubleshooting of HPLC retention time shifts.

Q3: My baseline is noisy and drifting, making it difficult to accurately integrate the peak for 5-amino-1-phenyl-1H-pyrazol-3-ol. What are the common causes and solutions?

A3: A noisy or drifting baseline can originate from several sources, including the mobile phase, detector, or pump.[3][4]

Potential Causes and Corrective Actions:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can cause a noisy or rising baseline, especially during gradient elution.[4]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase thoroughly to remove dissolved air, which can cause bubbles in the detector cell.[1]

  • Pump Issues: Inconsistent mobile phase delivery from the pump can lead to baseline fluctuations.[4]

    • Solution: Check for air bubbles in the pump head and ensure the pump seals are in good condition.[4]

  • Detector Lamp: An aging detector lamp can result in increased noise.

    • Solution: Check the lamp's energy output and replace it if necessary.

  • Column Bleed: Degradation of the stationary phase can lead to a rising baseline, particularly at higher temperatures or extreme pH values.

    • Solution: Ensure the mobile phase pH is within the column's recommended range. If the column is old, it may need to be replaced.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 5-amino-1-phenyl-1H-pyrazol-3-ol?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.[5]

  • Mobile Phase: A gradient elution with acetonitrile and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point for polar analytes.[5]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance. You can determine this by running a UV scan of a standard solution. A wavelength around 230-280 nm is often a reasonable starting point for aromatic compounds.

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.[5]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) will improve reproducibility.[5]

Q2: How should I prepare my samples and standards for analysis?

A2: Proper sample and standard preparation is crucial for accurate quantification.

  • Solvent: Dissolve your samples and standards in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[3] Using a stronger solvent than the mobile phase can lead to peak distortion.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.[5]

  • Concentration: Prepare your samples and standards so that the final concentration falls within the linear range of your calibration curve.

Q3: What are the key parameters to consider for method validation according to ICH guidelines?

A3: For the quantitative analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol, especially in a drug development setting, your analytical method should be validated according to ICH guidelines.[6][7] Key validation parameters include:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte in the presence of other components like impurities or degradation products.[6][8]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8]
Accuracy The closeness of the test results obtained by the method to the true value.[6] This is often assessed through recovery studies.[3]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability and intermediate precision.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify 5-amino-1-phenyl-1H-pyrazol-3-ol?

A4: While possible, GC-MS is generally less suitable for polar and non-volatile compounds like 5-amino-1-phenyl-1H-pyrazol-3-ol. The high polarity of the amine and hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet.[9][10] To use GC-MS, a derivatization step would likely be necessary to increase the volatility and thermal stability of the analyte.[10][11] Liquid chromatography-mass spectrometry (LC-MS) would be a more direct and suitable alternative for this compound.

Q5: What are the expected mass spectral fragmentation patterns for 5-amino-1-phenyl-1H-pyrazol-3-ol?

A5: While a definitive fragmentation pattern would require experimental data, we can predict some likely fragmentation pathways based on the structure and general fragmentation rules for similar compounds.

Predicted Fragmentation Workflow:

G M [M+H]+ frag1 Loss of NH3 M->frag1 frag2 Loss of H2O M->frag2 frag3 Loss of CO M->frag3 frag4 Phenyl cation M->frag4 frag5 Pyrazolone ring fragments M->frag5

Caption: Predicted major fragmentation pathways for protonated 5-amino-1-phenyl-1H-pyrazol-3-ol in mass spectrometry.

Common fragmentations for pyrazole rings can involve the loss of N₂ or HCN.[12] For aromatic amines, the loss of NH₃ from the protonated molecule is a common fragmentation pathway. The presence of the phenyl group will likely lead to a prominent phenyl cation fragment (m/z 77).

Section 3: Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method

This protocol provides a starting point for the quantification of 5-amino-1-phenyl-1H-pyrazol-3-ol.

1. Materials and Reagents:

  • 5-amino-1-phenyl-1H-pyrazol-3-ol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)

3. Standard Preparation:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in methanol to a known volume.

  • Dilute the sample solution with the initial mobile phase to a concentration that is expected to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 5-amino-1-phenyl-1H-pyrazol-3-ol in the samples from the calibration curve.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
  • Analytical method validation: A brief review. (n.d.).
  • Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). PerkinElmer.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • HPLC TROUBLESHOOTING: A REVIEW. (2024). JETIR.
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
  • HPLC Troubleshooting Guide. (n.d.). Yumpu.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025).
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
  • 5-amino-1h-pyrazol-3-ol. (n.d.). Sigma-Aldrich.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023).
  • Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochrom
  • 5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem.
  • Amino Acid Analysis Methods. (n.d.).
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. (2025).
  • Separation of 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • 3-Amino-5-phenylpyrazole. (n.d.). PubChem.
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • 3-amino-1-phenyl-1h-pyrazol-5-ol. (n.d.). PubChemLite.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
  • 145092-03-1 | 5-Amino-1H-pyrazol-3-ol | Alcohols. (n.d.). Ambeed.com.
  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. (1972). PubMed.

Sources

Technical Support Center: Strategies to Reduce Catalyst Poisoning in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for catalytic pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during their synthetic work. Pyrazoles are a cornerstone in medicinal chemistry, and achieving efficient, high-yield synthesis is paramount.[1] However, the catalysts vital to these reactions are often susceptible to deactivation, a phenomenon commonly known as "poisoning."[2][3]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues and implement robust solutions to protect your catalyst and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Poisoning

This section addresses the most common introductory questions regarding catalyst deactivation in the context of pyrazole synthesis.

Q1: What is catalyst poisoning and how does it differ from other forms of deactivation?

A1: Catalyst deactivation is the general loss of catalytic activity over time. Poisoning is a specific type of chemical deactivation where a substance (the "poison") strongly chemisorbs to the active sites of the catalyst, blocking them from participating in the desired reaction.[2][4] This is distinct from other mechanisms like:

  • Fouling: The physical deposition of substances, such as carbonaceous materials (coke) or polymers, onto the catalyst surface and within its pores.[4]

  • Thermal Degradation (Sintering): The loss of active surface area due to structural changes at high temperatures, causing small metal crystallites to merge into larger, less active ones.[2][3]

  • Leaching: The dissolution of the active catalytic species from its solid support into the reaction medium.[4]

In pyrazole synthesis, poisoning is a primary concern due to the nature of the reactants and potential impurities.

Q2: Which catalysts used in pyrazole synthesis are most susceptible to poisoning?

A2: Transition metal catalysts, which are frequently used for various pyrazole synthesis routes, are particularly vulnerable.[5][6][7] This includes catalysts based on:

  • Palladium (Pd): Often used in C-H functionalization and cross-coupling reactions.[5][8]

  • Copper (Cu): Employed in cycloaddition and condensation reactions.[6][9]

  • Rhodium (Rh), Ruthenium (Ru), Nickel (Ni): Used in various cascade and cyclization reactions.[5][7]

  • Silver (Ag): Catalyzes reactions involving trifluoromethylated precursors.[1]

These metals are easily poisoned by compounds containing sulfur, nitrogen, phosphorus, and even certain halides.[4][10]

Q3: What are the most common poisons I should be aware of in my pyrazole synthesis?

A3: The sources of poisons can be insidious and varied. They often originate from the reactants, solvents, or glassware.

Poison ClassSpecific ExamplesCommon Sources in Pyrazole SynthesisAffected Catalysts
Sulfur Compounds Thiols, thioethers, sulfates, H₂SContaminated solvents, reagents (e.g., hydrazine sulfate), rubber septa.Pd, Pt, Ni, Ru, Rh
Nitrogen Compounds Pyridines, quinolines, excess hydrazine, pyrazole product itselfReactants, solvents (e.g., pyridine), additives. The N-heterocyclic product can poison the catalyst.[8]Pd, Rh, Ni
Phosphorus Compounds Phosphines, phosphatesReagents, additives, or impurities from starting material synthesis.Pd, Ni, Rh
Halides Chloride, IodideHalogenated starting materials (e.g., aryl iodides), acidic catalysts (HCl).Metal catalysts (can alter electronic properties).
Heavy Metals Lead, Mercury, ArsenicContaminated raw materials or reagents.[11]Most transition metals.
Carbonaceous Species Carbon monoxide (CO), cokeIncomplete combustion byproducts if heating with a flame; side reactions at high temperatures.[11]Pd, Pt, Ru

Part 2: Troubleshooting Guide - Diagnosing and Solving Catalyst Poisoning

This section provides scenario-based troubleshooting for common issues observed during experiments.

Issue 1: My palladium-catalyzed C-H functionalization/cross-coupling reaction is sluggish or has stalled completely.

Symptoms: The reaction shows a promising start (monitored by TLC/LC-MS) but then slows dramatically or fails to proceed to completion, even with extended reaction times or heating.

Potential Cause: Heteroatom Poisoning. The nitrogen atoms in your hydrazine reactant or, more commonly, the pyrazole product itself, can act as strong ligands. They coordinate tightly to the palladium(II) catalyst, preventing it from participating in the catalytic cycle.[8] This is a well-documented challenge in the C-H functionalization of N-heterocycles.[8]

Diagnostic & Solution Workflow

G cluster_0 Troubleshooting Workflow: Heteroatom Poisoning Start Reaction Stalled? Check_SM Are starting materials (SM) still present? Start->Check_SM Poisoning_Suspected Suspect Heteroatom Poisoning Check_SM->Poisoning_Suspected Yes Solution1 Strategy 1: Modify Catalytic System Poisoning_Suspected->Solution1 Solution2 Strategy 2: Optimize Conditions Poisoning_Suspected->Solution2 Protocol1 Switch to Pd(0) Precursor (e.g., Pd₂(dba)₃) Solution1->Protocol1 Protocol2 Increase Catalyst Loading (e.g., from 2 mol% to 5 mol%) Solution1->Protocol2 Protocol3 Lower Reaction Temperature (Reduces irreversible binding) Solution2->Protocol3 End Reaction Optimized Protocol1->End Protocol2->End Protocol3->End

Caption: Troubleshooting workflow for suspected heteroatom poisoning.

Expert Explanation & Protocols

The core issue is the stability of the catalyst-heterocycle complex. Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂ are highly susceptible.

Solution A: Change the Catalyst Entry Point A proven strategy is to generate the active Pd(II) species in situ from a Pd(0) precursor.[8] This approach can bypass the formation of stable, inactive Pd(II)-heterocycle complexes that cause poisoning.[8]

  • Experimental Protocol: In-Situ Catalyst Generation

    • Setup: In a clean, oven-dried flask under an inert atmosphere (N₂ or Ar), add your heterocyclic starting material, directing group (if applicable), and solvent.

    • Catalyst Addition: Instead of a Pd(II) salt, add a Pd(0) precursor such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

    • Oxidant: Use air or a mild chemical oxidant as specified in literature protocols. The Pd(0) is oxidized to the active Pd(II) species in the presence of the directing group, which outcompetes the heterocycle for coordination.[8]

    • Execution: Proceed with the reaction as planned, monitoring by TLC or LC-MS. You should observe a more sustained reaction rate compared to using a Pd(II) source directly.

Solution B: Adjust Stoichiometry If modifying the catalyst system is not feasible, a simpler (though less elegant) solution is to increase the catalyst loading. This provides a sacrificial amount of catalyst that can be poisoned while leaving enough active catalyst to complete the reaction. This is often a last resort due to cost and potential for increased side products.

Issue 2: My reaction yield is inconsistent across different batches of solvent or reagents.

Symptoms: A well-established reaction protocol suddenly gives a significantly lower yield. The only variable appears to be a new bottle of solvent or a new lot of a starting material like hydrazine hydrate.

Potential Cause: Trace Impurities in Feedstock. This is a classic case of catalyst poisoning from an external source.[11] Solvents can contain trace sulfur compounds, and reagents can carry over impurities from their own synthesis.

Diagnostic & Solution Workflow

G cluster_1 Workflow: Diagnosing Feedstock Contamination Start Inconsistent Yields? Isolate_Var Isolate the Variable (New Solvent or Reagent?) Start->Isolate_Var Test_Old Run control reaction with old, trusted reagents Isolate_Var->Test_Old Test_New Run experiment with new reagents Isolate_Var->Test_New Compare Compare Results Test_Old->Compare Test_New->Compare Purify Purify Suspect Reagent/Solvent Compare->Purify New Reagent is the Cause Protocol_Purify Implement Purification Protocol (e.g., Distillation, Carbon Treatment) Purify->Protocol_Purify End Consistent Yields Restored Protocol_Purify->End

Caption: Diagnostic workflow for identifying contaminated feedstock.

Expert Explanation & Protocols

Never underestimate the impact of reagent and solvent purity. A few parts-per-million of a potent poison can completely shut down a catalytic reaction.

Solution A: Feedstock Purification Before use, purify your solvents and liquid reagents. This is a critical preventative measure.[10]

  • Experimental Protocol: General Solvent/Reagent Purification

    • Distillation: For liquid reagents and solvents, distillation is highly effective at removing non-volatile impurities. Distill under an inert atmosphere and collect the fraction with the correct boiling point.

    • Activated Carbon Treatment: For removing organic impurities (including some sulfur and nitrogen compounds), stir the solvent or a solution of the solid reagent with 1-5% (w/v) of activated carbon for several hours.[12]

    • Filtration: After carbon treatment, filter the mixture through a pad of Celite® or a fine porosity sintered glass funnel to remove all carbon particles.

    • Use Immediately: Use the purified materials promptly to prevent re-contamination.

Solution B: Employ Poison Scavengers Introduce additives that can preferentially bind to impurities, acting as scavengers.[4] For example, adding a small amount of a non-catalytic, poison-susceptible metal powder could potentially trap sulfur impurities. This is an advanced technique and requires careful validation.

Issue 3: My heterogeneous catalyst loses activity upon recycling and reuse.

Symptoms: A supported catalyst (e.g., Pd/C, nano-ZnO) works well for the first run, but subsequent runs show a marked decrease in efficiency.

Potential Cause: Irreversible Poisoning and/or Fouling. During the reaction, poisons from the feedstock can permanently bind to the active sites.[2] Alternatively, high-molecular-weight byproducts can deposit on the catalyst surface, blocking pores and active sites (fouling).[4]

Expert Explanation & Protocols

Reusability is a key advantage of heterogeneous catalysts, but it depends on maintaining the integrity of the active sites. If activity drops, a regeneration step is necessary.

Solution: Catalyst Regeneration Regeneration aims to remove the poison or fouling agent from the catalyst surface, restoring its activity.[4][10]

  • Experimental Protocol: General Chemical Washing for a Recovered Catalyst

    • Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a clean, non-reactive solvent (e.g., ethanol, ethyl acetate) to remove residual products and starting materials. Dry the catalyst under vacuum.

    • Acid/Base Wash (for metal poisons): Suspend the catalyst in a dilute solution of an acid (e.g., 0.1 M HCl) or a base/chelating agent (e.g., 0.1 M EDTA solution) to dissolve metallic or ionic poisons. Stir for 1-2 hours at room temperature.[13]

    • Solvent Wash (for organic foulants): To remove organic buildup, wash the catalyst with a strong organic solvent or perform a Soxhlet extraction.

    • Rinsing: Filter the catalyst and rinse thoroughly with deionized water until the filtrate is neutral. Then, rinse with a volatile solvent like ethanol or acetone to aid in drying.

    • Drying: Dry the catalyst thoroughly under high vacuum, possibly with gentle heating (ensure the temperature does not cause sintering).[3]

    • Testing: Test the activity of the regenerated catalyst on a small-scale reaction to confirm the restoration of its performance.

  • Experimental Protocol: Thermal Regeneration (for coking/fouling) Caution: This should be done with care, as high temperatures can cause sintering.[3]

    • Setup: Place the recovered and dried catalyst in a tube furnace.

    • Treatment: Pass a controlled flow of a dilute oxygen/nitrogen mixture over the catalyst bed while slowly ramping the temperature. This carefully burns off the deposited carbon.[13] The optimal temperature and gas composition are highly specific to the catalyst and must be determined from literature or experimental screening.

    • Reduction (if applicable): For metal catalysts that may have been oxidized during the process (e.g., PdO), a subsequent reduction step under a hydrogen flow is often necessary to restore the active metallic state.

References
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone - YouTube.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • Various methods for the synthesis of pyrazole.. ResearchGate.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate.
  • Mechanisms of catalyst deactivation. SciSpace.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Unknown Source.
  • Catalyst deactivation Common causes. AmmoniaKnowHow.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. Unknown Source.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Catalysis Science & Technology (RSC Publishing).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Catalysts Deactivation, Poisoning and Regeneration. MDPI.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Knorr pyrazole synthesis from a ketoester. YouTube.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.

Sources

Validation & Comparative

A Researcher's Guide to Contextualizing Novel p38 MAPK Inhibitors: A Comparative Analysis of the 5-Amino-1-Phenyl-1H-Pyrazol-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of p38 MAPK in Drug Discovery

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that serve as a critical cellular hub for responding to a host of external stressors.[1] From inflammatory cytokines like TNF-α and IL-1β to environmental insults such as UV radiation and osmotic shock, the p38 MAPK pathway integrates these signals to orchestrate a wide array of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[2][3][4] The four identified isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—share sequence homology but exhibit distinct tissue distribution and substrate specificities.[1][5]

Given its central role in mediating the production of pro-inflammatory cytokines, the p38 MAPK pathway, particularly the ubiquitously expressed p38α isoform, has been a focal point for therapeutic intervention in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[2][6][7] The primary strategy has been the development of small molecule inhibitors that target the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream targets.[8]

This guide provides a comprehensive framework for researchers aiming to characterize and compare novel chemical entities against established p38 MAPK inhibitors. While direct, publicly available inhibitory data for the specific compound 5-amino-1-phenyl-1H-pyrazol-3-ol is limited, we will use its core 5-aminopyrazole scaffold —a class known to produce potent and selective p38 inhibitors—as a representative example.[9] We will compare this class to other well-documented inhibitors, providing the necessary context, quantitative benchmarks, and detailed experimental protocols required for a rigorous evaluation.

The p38 MAPK Signaling Cascade: A Target for Inhibition

Activation of the p38 MAPK pathway follows a canonical three-tiered kinase cascade. External stimuli activate upstream MAPK Kinase Kinases (MAPKKKs), such as TAK1 or ASK1. These MAPKKKs then phosphorylate and activate MAPK Kinases (MKKs), primarily MKK3 and MKK6.[4][5] Activated MKK3/6, in turn, dually phosphorylates p38α on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[10] Activated p38 then phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2, ultimately modulating gene expression and cellular response.[5]

The vast majority of p38 inhibitors, including those derived from the aminopyrazole scaffold, are ATP-competitive. They operate by occupying the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates and effectively halting the signaling cascade.

p38_pathway stress Environmental Stress & Inflammatory Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk36 MKK3 / MKK6 mapkkk->mkk36 P p38 p38 MAPK (p38α, β, γ, δ) mkk36->p38 P (Thr180/Tyr182) substrates Downstream Substrates (e.g., MK2, ATF2, p53) p38->substrates P response Cellular Responses (Inflammation, Apoptosis, Cytokine Production) substrates->response inhibitor ATP-Competitive Inhibitors (e.g., Aminopyrazoles) inhibitor->p38 Inhibition workflow_ic50 start Start: Prepare Reagents plate Dispense Reagents into 384-well Plate: 1. Test Compound (serial dilution) 2. p38 Kinase Enzyme 3. Substrate/ATP Mix start->plate incubate1 Incubate at RT (e.g., 60 minutes) Allows kinase reaction to proceed plate->incubate1 adpglo Add ADP-Glo™ Reagent Terminates kinase reaction and depletes remaining ATP incubate1->adpglo incubate2 Incubate at RT (e.g., 40 minutes) adpglo->incubate2 detect Add Kinase Detection Reagent Converts ADP to ATP, which generates light via Luciferase incubate2->detect incubate3 Incubate at RT (e.g., 30 minutes) detect->incubate3 read Read Luminescence (Plate Reader) incubate3->read analyze Data Analysis: Plot Luminescence vs. [Inhibitor] Calculate IC50 value read->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for determining IC50 using an ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). [8] * Dilute purified, recombinant human p38α kinase and a suitable substrate (e.g., ATF2) in Kinase Buffer. [8] * Prepare a stock solution of ATP in Kinase Buffer.

    • Prepare a serial dilution of the test compound (e.g., 5-amino-1-phenyl-1H-pyrazol-3-ol) and known reference inhibitors (e.g., TAK-715) in DMSO, followed by a final dilution in Kinase Buffer.

  • Assay Plate Setup (384-well Plate):

    • To appropriate wells, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted p38α enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.

Protocol 2: Cell-Based ELISA for Target Engagement

While an in vitro assay measures direct enzyme inhibition, a cell-based assay is crucial to confirm that the compound can enter cells and inhibit the target in its native environment. A cell-based ELISA measures the phosphorylation of p38 at Thr180/Tyr182, which is the hallmark of its activation. [11] Causality: This assay validates the biochemical data in a more physiologically relevant context. It answers key questions: Can the compound cross the cell membrane? Is it stable within the cell? Can it engage with and inhibit p38 MAPK that is part of the larger cellular signaling machinery? A potent compound in this assay is a much stronger candidate for further development.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., HEK293, HeLa, or THP-1 monocytes) in a 96-well microplate and grow to ~90% confluency.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the test inhibitor or a known inhibitor (e.g., SB202190) for a specified time (e.g., 1-2 hours).

  • p38 MAPK Activation:

    • Stimulate the cells with a known p38 activator (e.g., Anisomycin, UV irradiation, or LPS) for a short duration (e.g., 15-30 minutes) to induce phosphorylation of p38. [10][11]Untreated wells will serve as a negative control.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde in PBS.

    • Wash the cells and permeabilize them with a buffer containing Triton X-100 or methanol to allow antibodies to enter.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Incubate the cells with a primary antibody specific for phosphorylated p38 (p-p38 Thr180/Tyr182).

    • In parallel, for normalization, other wells can be stained with an antibody for total p38 protein. * Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Wash the cells thoroughly.

    • Add a colorimetric or fluorometric HRP substrate (e.g., TMB) and incubate until sufficient signal develops.

    • Stop the reaction and read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Normalize the phospho-p38 signal to the total p38 signal or cell number if measured.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Forward Outlook

The evaluation of a novel p38 MAPK inhibitor, such as one derived from the 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold, requires a multi-faceted approach grounded in rigorous, quantitative comparison. While this guide uses the broader 5-aminopyrazole class as a stand-in, the principles and methodologies presented provide a robust framework for any researcher in this field. The path forward involves not only determining the potency against p38α but also building a comprehensive selectivity profile against other p38 isoforms and a broader panel of kinases. The ultimate goal is to identify compounds that combine high on-target potency with a clean off-target profile, a combination that has proven challenging but remains a critical objective for developing safe and effective anti-inflammatory therapeutics. By systematically applying the comparative analyses and experimental protocols detailed herein, researchers can effectively contextualize their findings and identify promising candidates for further preclinical and clinical development.

References

  • p38 MAPK Signaling P
  • p38 mitogen-activ
  • p38 MAPK Signaling Review. (n.d.). Assay Genie.
  • p38 MAPK Signaling. (n.d.). Cell Signaling Technology.
  • P38 Signaling Pathway. (n.d.).
  • A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: Profiling FR-145715 Against Known Standards. (n.d.). Benchchem.
  • Structures of p38 MAP kinase inhibitors that have advanced to clinical trials. (n.d.).
  • Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. (n.d.). Benchchem.
  • p38 MAPK inhibitors | activators | kinase | signaling p
  • Phospho-p38 MAP Kinase (T180/Y182) Cell-Based ELISA KCB869. (n.d.). R&D Systems.
  • Wilson, K. P., et al. (1998). The crystal structure of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 273(43), 28163-28168.
  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. (n.d.). BosterBio.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Kumar, S., et al. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220.
  • 2D structures of p38 MAPK inhibitors in clinical trials. (n.d.).
  • p38 MAP Kinase Assay. (n.d.). Sigma-Aldrich.
  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (2013). BMC Genomics, 14, 843.
  • p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
  • p38 MAPK (Phospho Tyr322) Cell-Based Colorimetric ELISA Kit. (n.d.). Immunoway.
  • p38α Kinase Assay. (n.d.).
  • Kumar, S., & Pandey, A. K. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Expert Opinion on Drug Discovery, 8(11), 1363-1378.
  • Lee, M. R., & Tsai, J. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry, 48(29), 6825-6834.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ACS Omega.
  • IC50 of p38 MAP kinase α and β. The inhibition of p38 α (A) and β (B)... (n.d.).
  • Kinome target selectivity of p38 MAPK Inhibitors. Differences in... (n.d.).
  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... (n.d.).
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. (n.d.). Thermo Fisher Scientific.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... (n.d.).
  • Fucini, R. V., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7063-7067.
  • p38 MAP Kinase Inhibitor V. (n.d.). Sigma-Aldrich.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). Chemistry Central Journal, 11(1), 81.
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. (2020). Iranian Journal of Pharmaceutical Research, 19(1), 226-235.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.).
  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances, 6(10), 2845-2856.
  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. (n.d.).
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2-10.

Sources

A Comparative Guide to the In Vivo Validation of 5-amino-1-phenyl-1H-pyrazol-3-ol's Antitumor Activity in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 5-amino-1-phenyl-1H-pyrazol-3-ol, a novel pyrazole derivative, using robust xenograft models. We will objectively compare its potential efficacy against established standard-of-care therapies, supported by detailed experimental protocols and data interpretation methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2][3] These compounds often function by targeting key regulators of cell proliferation and survival, such as protein kinases or tubulin.[3][4] 5-amino-1-phenyl-1H-pyrazol-3-ol emerges from this promising class of heterocycles, necessitating rigorous in vivo evaluation to ascertain its therapeutic potential. Xenograft models, which involve the transplantation of human tumor tissue or cells into immunodeficient mice, remain indispensable tools in preclinical oncology for assessing the efficacy and toxicity of new anticancer agents before they advance to clinical trials.[5][6][7][8]

Mechanistic Considerations: The Rationale for Pyrazole Scaffolds in Oncology

Pyrazole derivatives have been successfully developed as anticancer agents by targeting a multitude of tumor-critical pathways.[1][3] Structure-activity relationship (SAR) studies consistently show that substitutions on the pyrazole ring can significantly enhance antitumor efficacy.[1] While the precise mechanism of 5-amino-1-phenyl-1H-pyrazol-3-ol requires empirical validation, related compounds have been shown to exert their effects through:

  • Kinase Inhibition: Many pyrazole-based drugs function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[3][9] Inhibition of these pathways can halt cell cycle progression and induce apoptosis.

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent cell death.[4]

  • Induction of Apoptosis: Regardless of the primary target, a common downstream effect of effective anticancer pyrazoles is the activation of apoptotic pathways.

Below is a conceptual diagram illustrating a common mechanism of action for pyrazole-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis AKT->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Binds Pyrazole 5-amino-1-phenyl- 1H-pyrazol-3-ol Pyrazole->RTK Inhibits

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway by 5-amino-1-phenyl-1H-pyrazol-3-ol.

The In Vivo Platform: Selecting and Establishing Xenograft Models

The choice of xenograft model is critical for the relevance of preclinical findings. The two primary types are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[5][6]

  • Cell Line-Derived Xenograft (CDX) Models: These are established by subcutaneously inoculating cultured human cancer cells into immunodeficient mice.[8] They are highly reproducible and cost-effective, making them ideal for initial efficacy and toxicity screening.[5][6]

  • Patient-Derived Xenograft (PDX) Models: These are developed by implanting fresh tumor tissue from a patient directly into mice. PDX models better retain the genetic heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[7][10][11]

Xenograft_Workflow cluster_CDX Cell Line-Derived Xenograft (CDX) Workflow cluster_PDX Patient-Derived Xenograft (PDX) Workflow cdx1 Human Tumor Cell Line (e.g., A549, HCT116) cdx2 In Vitro Culture & Expansion cdx1->cdx2 cdx3 Cell Harvest & Counting cdx2->cdx3 cdx4 Subcutaneous Injection into Immunodeficient Mouse cdx3->cdx4 cdx5 Tumor Growth & Monitoring cdx4->cdx5 pdx1 Patient Tumor Tissue (Surgical Resection/Biopsy) pdx2 Tissue Fragmentation pdx1->pdx2 pdx3 Direct Implantation into Immunodeficient Mouse pdx2->pdx3 pdx4 Tumor Engraftment & Expansion (P0) pdx3->pdx4 pdx5 Passaging to new mice (P1, P2...) for cohort generation pdx4->pdx5

Caption: Workflow for establishing CDX and PDX tumor models.

A Validated Protocol for Assessing Antitumor Efficacy

A robust experimental design is paramount. This protocol outlines a standard workflow for evaluating a test compound like 5-amino-1-phenyl-1H-pyrazol-3-ol in a CDX model.

Step Procedure Detailed Methodology
1 Model Selection Cell Lines: Select relevant human cancer cell lines based on in vitro sensitivity (IC50 values). Examples: A549 (lung), COLO-205 (colorectal).[2][4][12] Animals: Use immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old.[8]
2 Tumor Implantation Prepare a suspension of 2-5 x 10^6 tumor cells in 100-200 µL of serum-free medium or a Matrigel mix. Inject subcutaneously into the right flank of each mouse.
3 Tumor Growth & Randomization Allow tumors to grow. Monitor tumor volume using calipers (Volume = 0.5 x Length x Width^2). When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
4 Treatment Groups Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the test compound (e.g., PBS, DMSO/saline). Group 2 (Test Compound): Administer 5-amino-1-phenyl-1H-pyrazol-3-ol at multiple dose levels (e.g., 10, 30, 100 mg/kg) via a relevant route (e.g., oral gavage, intraperitoneal injection). Group 3 (Positive Control): Administer a standard-of-care agent. For colorectal cancer, a 5-FU-based regimen like FOLFOX is common.[13][14] For lung cancer, a platinum-based agent like cisplatin is standard.[15][16]
5 Data Collection Measure tumor volume and mouse body weight 2-3 times per week. Record clinical observations (e.g., changes in posture, activity, fur texture) daily.
6 Study Endpoint The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize mice and harvest tumors, blood, and major organs for subsequent analysis (e.g., histology, biomarker analysis).

Data Analysis: Quantifying Efficacy and Safety

The primary outputs of a xenograft study are measures of antitumor efficacy and systemic toxicity.

  • Tumor Growth Inhibition (TGI): This is the most common efficacy metric, calculated at the end of the study as:

    • TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

  • Therapeutic Index (TI): This crucial parameter provides a measure of a drug's safety margin. It is the ratio of the dose that produces toxicity to the dose that produces a therapeutic response.[17]

    • LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.[18][19]

    • ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the population.[17][19][20]

    • TI = LD50 / ED50 . A higher TI indicates a safer drug.

Therapeutic_Index cluster_concepts Key Pharmacodynamic Parameters cluster_interpretation Interpretation ED50 ED50 (Median Effective Dose) Dose for 50% efficacy TI Therapeutic Index (TI) TI = LD50 / ED50 (Measure of Safety) ED50->TI Denominator LD50 LD50 (Median Lethal Dose) Dose for 50% lethality LD50->TI Numerator HighTI High TI = Wide safety margin (Desirable) TI->HighTI LowTI Low TI = Narrow safety margin (Higher risk of toxicity) TI->LowTI

Sources

A Comparative Guide to 1-Phenyl-Aminopyrazolol Isomers: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1] Its unique five-membered aromatic structure, featuring two adjacent nitrogen atoms, provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity.[2] Among the vast library of pyrazole derivatives, aminopyrazoles are particularly noteworthy, serving as key intermediates and pharmacophores in drugs targeting a wide range of diseases, from inflammation to cancer.[3]

A critical, yet often complex, aspect of pyrazole chemistry is isomerism. The precise arrangement of substituents on the pyrazole ring can dramatically alter a molecule's shape, electronic distribution, and ability to interact with biological targets. This guide provides an in-depth comparative analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol and its primary regioisomer, 3-amino-1-phenyl-1H-pyrazol-5-ol . We will explore the subtle yet profound impact of positional isomerism on their synthesis, chemical properties, and biological function, offering field-proven insights for researchers in drug discovery and chemical biology.

A crucial feature of these molecules is their existence in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. This guide will address both forms, as their interplay is vital to understanding the molecules' reactivity and biological interactions.

Isomer Overview and Tautomerism

The two primary isomers under investigation are distinguished by the positions of the amino (-NH₂) and hydroxyl (-OH) groups on the 1-phenylpyrazole core. This seemingly minor structural change has significant implications for the molecule's electronic and steric properties.

Caption: Keto-enol tautomerism of the two primary aminophenylpyrazolol regioisomers.

Comparative Physicochemical Properties

While experimental data for these specific parent compounds are limited, we can infer their properties from their structures and data on closely related analogs. The keto-tautomer is generally more stable for pyrazolones.

Property5-Amino-1-phenyl-1H-pyrazol-3-ol (Isomer A)3-Amino-1-phenyl-1H-pyrazol-5-ol (Isomer B)Causality and Expert Insights
IUPAC Name (Keto) 5-Amino-2-phenyl-1,2-dihydropyrazol-3-one[4]3-Amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one[5]The IUPAC naming reflects the more stable keto tautomer, highlighting the importance of considering both forms.
Molecular Formula C₉H₉N₃OC₉H₉N₃OIdentical formula, differing only in atomic arrangement, defining them as structural isomers.
Molecular Weight 175.19 g/mol [4]175.19 g/mol [5]Isomers inherently have the same molecular weight.
Melting Point (°C) Data not available~210-215 (dec.)[6]Differences in melting point arise from variations in crystal lattice packing and intermolecular forces (e.g., hydrogen bonding), which are sensitive to the positions of the amino and hydroxyl/keto groups.
Computed XLogP3 0.4[5]0.4[5]The computed lipophilicity is identical, suggesting that simple partitioning models may not capture the subtle electronic differences between the isomers. Experimental validation is recommended.
Hydrogen Bond Donors 22Both isomers possess an amino group and an N-H or O-H, making them effective hydrogen bond donors, a key feature for receptor binding.
Hydrogen Bond Acceptors 22The pyridine-like nitrogen and the carbonyl/hydroxyl oxygen act as hydrogen bond acceptors.

Regioselective Synthesis: A Tale of Two Pathways

The synthesis of substituted aminopyrazoles from monosubstituted hydrazines (like phenylhydrazine) is a classic challenge in heterocyclic chemistry, with the primary hurdle being the control of regioselectivity.[7] The reaction typically involves the condensation of phenylhydrazine with a 1,3-dielectrophilic precursor, such as a β-ketonitrile. The outcome is dictated by the reaction conditions, which can be tuned to favor one isomer over the other.

The Mechanistic Rationale

The regioselectivity hinges on the initial nucleophilic attack. Phenylhydrazine has two nitrogen atoms: the substituted N1 (more sterically hindered, less nucleophilic) and the unsubstituted N2 (less hindered, more nucleophilic).

  • Kinetic Control (Basic/Neutral Conditions): The more nucleophilic, unsubstituted N2 atom of phenylhydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile. Subsequent cyclization via attack of the N1 nitrogen onto the nitrile carbon leads to the 3-amino-1-phenyl-1H-pyrazol-5-ol (Isomer B).

  • Thermodynamic Control (Acidic Conditions): Under acidic conditions, the reaction becomes reversible. While the initial attack may still favor the kinetic product, the system can equilibrate to the more thermodynamically stable isomer. Acid catalysis can promote a different pathway, often favoring the formation of 5-amino-1-phenyl-1H-pyrazol-3-ol (Isomer A).

Caption: Decision workflow for the regioselective synthesis of aminophenylpyrazolol isomers.

Comparative Biological Activity: How Isomerism Dictates Function

The positioning of functional groups directly influences how a molecule fits into a protein's binding pocket and forms key interactions. Aminopyrazole derivatives are well-known for their activity as kinase and cyclooxygenase (COX) inhibitors.

  • Kinase Inhibition: Many kinase inhibitors bind to the ATP pocket. The amino group of the pyrazole often forms a crucial hydrogen bond with the "hinge region" of the kinase. The orientation of this amino group (at C3 vs. C5) can determine binding affinity and selectivity for different kinases (e.g., p38 MAP Kinase, CDKs).[8][9] For instance, a study on p38 MAP kinase inhibitors found that an exocyclic amine on a 5-aminopyrazole core formed a unique hydrogen bond crucial for selectivity.[8]

  • Anti-inflammatory Activity (COX Inhibition): Pyrazole-containing drugs like Celecoxib are selective COX-2 inhibitors. The anti-inflammatory activity of aminopyrazole isomers can vary significantly. Studies have shown that both 3-amino and 5-amino pyrazole derivatives can exhibit potent anti-inflammatory effects, but subtle changes in substitution patterns dictate their potency and selectivity for COX-1 versus COX-2.[10]

Biological TargetIsomer-Specific InsightsSupporting Evidence
p38 MAP Kinase The 5-aminopyrazole scaffold has been successfully optimized to produce highly selective and orally bioavailable p38 inhibitors. The 5-amino group can form a key hydrogen bond with the backbone of Thr106 in the ATP binding pocket, a critical interaction for potent inhibition.[8]A series of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl] methanones were developed, with the lead compound showing high selectivity and advancing to clinical trials.[8]
Cyclooxygenase (COX) Both isomer classes show potential, but activity is highly dependent on other substituents. The core structure serves as a template for arranging functional groups to mimic the binding of the natural substrate, arachidonic acid.Various substituted pyrazoles have demonstrated significant in vivo anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[10]
Anticancer (e.g., CDK2) The pyrazole core is a privileged scaffold for developing Cyclin-Dependent Kinase (CDK) inhibitors. The amino group is often essential for binding. The inhibitory concentration (IC₅₀) can differ between isomers depending on how the rest of the molecule is oriented within the active site.Novel pyrazole derivatives have been shown to inhibit CDK2 and exhibit anticancer effects against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[11]

Experimental Protocols

Trustworthiness in research is built on reproducible, self-validating protocols. The following are representative methods for the synthesis and biological evaluation of these isomers.

Protocol 1: Regioselective Synthesis of 3-Amino-1-phenyl-1H-pyrazol-5-one (Isomer B Type)

This protocol describes a kinetically controlled synthesis.

Objective: To synthesize a 3-amino-1-phenyl-pyrazolone derivative via base-catalyzed cyclocondensation.

Materials:

  • Ethyl cyanoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Sodium ethoxide (EtONa) (1.1 equivalents)

  • Absolute Ethanol (Anhydrous)

  • Diethyl ether (for washing)

  • Hydrochloric acid (1M, for neutralization)

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Addition of Precursors: To the stirred solution, add ethyl cyanoacetate dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Hydrazine Addition: Add phenylhydrazine dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary activation energy for the intramolecular cyclization step.

  • Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with 1M HCl until pH ~7. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold diethyl ether to remove any unreacted starting materials. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The regiochemistry can be confirmed using 2D-NMR techniques like HMBC or NOESY.

Protocol 2: In Vitro COX-2 Inhibition Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methods.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic Acid (Substrate)

  • Test compounds (isomers) dissolved in DMSO

  • Celecoxib (Positive control inhibitor)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme in cold assay buffer immediately before use. Create a serial dilution of your test compounds and the Celecoxib control in DMSO, then dilute 10X in assay buffer.

  • Plate Setup:

    • Enzyme Control (100% Activity): Add 10 µL of assay buffer (with DMSO) to wells.

    • Inhibitor Control: Add 10 µL of diluted Celecoxib to wells.

    • Test Compound: Add 10 µL of each diluted test compound concentration to respective wells.

    • Background: Prepare wells with buffer but use heat-inactivated enzyme later.

  • Enzyme Addition: Add 80 µL of a Reaction Mix (containing Assay Buffer, Heme, and the fluorometric probe) to all wells. Add 10 µL of diluted COX-2 enzyme to all wells except the background control. Add 10 µL of heat-inactivated enzyme to the background wells.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette to start the reaction.

  • Measurement: Immediately place the plate in the reader and measure the fluorescence kinetically at 37 °C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the background slope from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (100% activity).

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_pathway COX-2 Inflammatory Pathway mem Cell Membrane Phospholipids pla2 Phospholipase A₂ (Activated by inflammatory stimuli) mem->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pge2 Prostaglandins (e.g., PGE₂) pgs->pge2 inflam Inflammation, Pain, Fever pge2->inflam inhibitor Aminopyrazole Inhibitor inhibitor->cox2

Caption: Site of action for aminopyrazole COX-2 inhibitors in the inflammatory pathway.

Conclusion and Future Outlook

The comparative analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol and 3-amino-1-phenyl-1H-pyrazol-5-ol underscores a fundamental principle in drug discovery: structural isomerism is a critical determinant of biological function. The choice of synthetic strategy—kinetic versus thermodynamic control—provides a powerful tool for accessing specific regioisomers. These isomers, while chemically similar, can exhibit distinct biological profiles due to the specific orientation of their key hydrogen-bonding groups within enzyme active sites.

For researchers in the field, this guide highlights the necessity of unambiguous structural characterization and parallel biological testing of all accessible isomers during lead discovery. Future work should focus on obtaining more direct experimental data for these parent scaffolds and exploring how the interplay of tautomerism and positional isomerism can be leveraged to design next-generation pyrazole-based therapeutics with enhanced potency and selectivity.

References

  • BenchChem. (n.d.). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Liu, J., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lusardi, M., et al. (2022).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Iervasi, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.
  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1-phenyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Fandrick, D. R., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(7), 2269–2272.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3183.
  • Al-Naggar, A. A. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(8), 633–647.
  • Ghashang, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5360-5371.
  • Bouhadir, K. H., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2753.
  • ChemBK. (2024). 3-amino-1-phenyl-5-pyrazolone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Lassagne, F., et al. (2016). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 57(2), 139-142.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562–1575.
  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(1), 221-236.
  • El-Karim, S. S. A., et al. (2018).
  • Kumar, V., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of advanced pharmaceutical technology & research, 6(4), 153–165.
  • El-Sayed, M. A. A., et al. (2018).
  • Al-Ostath, A., et al. (2022).
  • Crespan, E., et al. (2008). Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of medicinal chemistry, 51(19), 6045–6056.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Retrieved from [Link]

  • Jonušis, M., et al. (2020). Examples of biologically active peptides derived from heterocyclic amino acids. Biomolecules, 10(12), 1645.
  • AbacipharmTech. (n.d.). 3-Amino-1-phenyl-1H-pyrazol-5-ol. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-1-Phenyl-1H-Pyrazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2][3] Among the various pyrazole scaffolds, the 5-amino-1-phenyl-1H-pyrazol-3-ol core has garnered significant attention. Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and potent enzyme inhibition capabilities.[1][3][4][5] This versatility makes the scaffold a fertile ground for the discovery of novel therapeutic agents.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-amino-1-phenyl-1H-pyrazol-3-ol analogs. By dissecting the impact of structural modifications at key positions, we aim to furnish drug development professionals with the insights necessary for the rational design of next-generation therapeutics with enhanced potency and selectivity.

The Core Scaffold: A Platform for Chemical Exploration

The foundational structure of 5-amino-1-phenyl-1H-pyrazol-3-ol offers several key positions where chemical modifications can dramatically influence its interaction with biological targets. The pyrazole ring itself, with its adjacent nitrogen atoms, possesses unique physicochemical properties that can enhance pharmacokinetic profiles compared to other heterocyclic systems.[2][6] Understanding the role of each substituent is paramount to optimizing drug-like properties.

Below is a diagram illustrating the core scaffold and the primary sites for chemical diversification that will be discussed in this guide.

core_scaffold scaffold N1 N1-Phenyl Ring (Aromatic Substitution) N1->scaffold C5 C5-Amino Group (Acylation, Alkylation, Cyclization) C5->scaffold C4 C4-Position (Substitution) C4->scaffold C3 C3-Hydroxyl Group (Bioisosteric Replacement) C3->scaffold

Caption: Key modification sites on the 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold.

Part 1: SAR of Modifications at the N1-Phenyl Ring

The N1-phenyl group plays a crucial role in orienting the molecule within target binding sites and can be modified to fine-tune activity and selectivity.

  • Impact of Substituents: The electronic and steric properties of substituents on the phenyl ring significantly alter biological activity. For instance, studies on related pyrazole analogs have shown that introducing fluorine atoms at the para, meta, or ortho positions can confer potent antinociceptive effects, likely by modulating interactions with opioid receptors or acid-sensing ion channels.[1]

  • Kinase Inhibition: In the context of anticancer activity, substitutions on this ring are critical. For pyrazolone derivatives targeting non-small cell lung cancer, variations on the N1-aryl ring were systematically explored to enhance antiproliferative activity.[7] Similarly, for BRAF(V600E) inhibitors, the nature of the N1-phenyl ring and its substituents directly impacts the inhibitory concentration.[8][9]

Comparative Data: N1-Phenyl Ring Modifications

Compound ClassN1-Phenyl SubstituentBiological ActivityTarget/AssayIC50 / PotencyReference
Phenyl-PyrazolesFluoro (p, m, o)AntinociceptiveOpioid receptor / ASIC-1αActive in vivo[1]
1,3-Diarylpyrazolones4-(trifluoromethyl)AnticancerA549/NCIH522 cells-[7]
5-Phenyl-1H-pyrazolesUnsubstitutedAnticancer (BRAF)BRAF(V600E)Varies with other subs.[8]

Part 2: SAR of Modifications at the C4-Position

While the parent scaffold is unsubstituted at C4, introducing functional groups at this position has proven to be a highly effective strategy for developing potent and selective kinase inhibitors.

  • Carboxamide Moiety for FGFR Inhibition: A prominent example is the development of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[10] This pathway is often dysregulated in various cancers. The carboxamide group at C4 is crucial for establishing key interactions within the ATP-binding pocket of FGFR kinases.

  • Potency and Selectivity: The representative compound 10h from this series demonstrates nanomolar inhibitory activity against multiple FGFR isoforms, including drug-resistant mutants.[11] This highlights the power of C4-substitution to transform the general scaffold into a targeted therapeutic agent.

Comparative Data: C4-Carboxamide Analogs as FGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)Reference
10h FGFR146NCI-H520 (Lung)19[10][11]
FGFR241SNU-16 (Gastric)59[10][11]
FGFR399KATO III (Gastric)73[10][11]
FGFR2 V564F Mutant62--[10][11]

The anticancer activity of these derivatives is attributed to the blockade of downstream signaling events essential for cancer cell proliferation and survival.[10]

fgfr_pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Inhibitor Compound 10h (Pyrazol-4-carboxamide) Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling pathway by C4-carboxamide pyrazole analogs.

Part 3: SAR of Modifications at the C5-Amino Group

The C5-amino group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor to engage with target proteins.[2][5] Its modification or use as a synthetic handle can lead to diverse and potent analogs.

  • Bioisosteric Replacement and Fused Systems: The 5-amino group serves as a versatile starting point for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles.[12][13] These fused analogs often exhibit unique biological profiles, including potent anticancer and anti-inflammatory activities.[13]

  • Checkpoint Kinase Inhibition: In another example, modifying the C5-amino group to an arylamino moiety led to the discovery of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent inhibitors of human Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle and a target in cancer therapy.[14]

Part 4: Comparative Biological Activities

A. Anticancer Activity

The 5-amino-1-phenyl-pyrazol-3-ol scaffold has given rise to inhibitors of multiple cancer-relevant kinases. The specific substitution pattern dictates the target selectivity.

  • FGFR Inhibitors: As detailed, C4-carboxamides are potent pan-FGFR inhibitors.[10][11]

  • BRAF(V600E) Inhibitors: Analogs bearing a niacinamide moiety have been developed as inhibitors of the BRAF(V600E) mutant kinase, with compound 5h showing an IC50 of 0.33 μM against the enzyme.[8]

  • CDK9 Inhibitors: Fused pyrazolo[1,5-a]pyrimidine systems derived from 5-aminopyrazoles have been explored as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[12]

B. Anti-inflammatory Activity

The pyrazole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[2][15] Analogs of 5-amino-1-phenyl-pyrazol-3-ol continue this legacy.

  • Dual COX/LOX Inhibition: The development of pyrazole analogs with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity represents a promising strategy for creating potent anti-inflammatory agents with a potentially improved safety profile.[1]

  • RIPK1 Inhibition: More recently, 1H-pyrazol-3-amine derivatives have been identified as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[16] RIPK1 is a key mediator of necroptosis and inflammation, making its inhibition a promising therapeutic strategy for inflammatory diseases.[16]

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below is a representative workflow for evaluating the antiproliferative activity of novel analogs.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Culture: Plate cancer cells (e.g., NCI-H520, A375) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

mtt_workflow start Start: Plate Cancer Cells in 96-well Plate treatment Add Serial Dilutions of Pyrazole Analogs start->treatment incubation1 Incubate for 72 hours treatment->incubation1 mtt_add Add MTT Reagent incubation1->mtt_add incubation2 Incubate for 4 hours (Formazan Formation) mtt_add->incubation2 solubilize Remove Medium & Add DMSO to Solubilize incubation2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 Value read->analyze end End: Antiproliferative Potency Determined analyze->end

Caption: Standard workflow for an in vitro MTT antiproliferative assay.

Conclusion and Future Perspectives

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold is a highly adaptable and pharmacologically significant platform. The structure-activity relationship studies reveal clear trends:

  • N1-Phenyl Ring: Modulates pharmacokinetic properties and provides key aromatic interactions.

  • C3-Hydroxyl Group: Offers a critical hydrogen bonding site, though its modification is less explored than other positions.

  • C4-Position: Substitution, particularly with a carboxamide group, is a validated strategy for creating potent and selective kinase inhibitors.

  • C5-Amino Group: Essential for hydrogen bonding and serves as a key handle for creating fused systems with novel activities.

Future research should focus on multi-targeted drug design, creating single molecules that can modulate multiple disease-relevant pathways (e.g., combined kinase and inflammation inhibition). The application of computational modeling and structure-based design will be instrumental in exploring novel chemical space and predicting the activity of new analogs, ultimately accelerating the journey from scaffold to clinical candidate.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. [Link]

  • 3‐(2‐(5‐Amino‐3‐aryl‐1H‐pyrazol‐1‐yl) thiazol‐4‐yl)‐2H‐chromen‐2‐ones as Potential Anticancer Agents: Synthesis, Anticancer Activity Evaluation and Molecular Docking Studies. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. [Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. [Link]

  • Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. [Link]

  • Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

Sources

Cross-Reactivity Profiling of 5-Amino-1-Phenyl-1H-Pyrazol-3-ol (Edaravone) Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes, from growth and division to signaling and death.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] However, the human kinome is extensive, with over 500 members, many of which share significant structural similarity in the ATP-binding pocket. This homology presents a formidable challenge: ensuring that a candidate drug molecule, or an existing therapeutic being evaluated for new indications, selectively inhibits its intended target without engaging in promiscuous off-target interactions.

Unforeseen kinase cross-reactivity can lead to toxicity or diminish the therapeutic efficacy of a compound. Conversely, in some cases, a carefully characterized multi-target profile ("polypharmacology") can be beneficial. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a compound's true mechanism of action and predicting its clinical behavior.[3]

This guide focuses on 5-amino-1-phenyl-1H-pyrazol-3-ol, a compound widely known by its generic name, Edaravone . Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone's primary established mechanism is that of a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage.[4][5][6][7][8] While its neuroprotective effects are not classically attributed to kinase inhibition, the complexity of cellular signaling pathways, where kinases and oxidative stress are often intertwined, necessitates a thorough investigation. Recent studies have suggested Edaravone may activate neurotrophic signaling pathways involving kinases such as RET, AKT, ERK, and Src, making a direct assessment of its kinome-wide interactions particularly relevant.[9]

Here, we present a technical guide for performing a cross-reactivity profile of Edaravone. We will compare its (illustrative) profile against Staurosporine, a notoriously non-selective kinase inhibitor, to provide a clear benchmark for interpreting the data.[10][11] This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental design and data interpretation.

Experimental Design: A Framework for Rigorous Profiling

A robust kinase profiling experiment is built on a foundation of carefully selected assays, controls, and comparators. Our objective is to determine the inhibitory activity of Edaravone across a broad, representative panel of kinases and contextualize these findings.

The Kinase Profiling Workflow

The overall process follows a logical progression from compound handling to data analysis and interpretation. Each step is critical for generating reliable and reproducible results.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Stock (Edaravone, Staurosporine) in 100% DMSO SerialDil Serial Dilution Plate (10-point, 3-fold) Compound->SerialDil 1. Prepare dilutions Dispense Acoustic Dispensing of Compound Dilutions SerialDil->Dispense 2. Transfer to assay plate AssayPlate Assay Plate (384-well) Kinase, Buffer, ATP, Tracer Incubate Incubation (e.g., 60 min at RT) Dispense->Incubate 3. Run reaction Readout Plate Reader (TR-FRET Signal) Incubate->Readout 4. Measure signal RawData Raw Data (RFU Values) Readout->RawData 5. Export data Normalization Normalization to Controls (% Inhibition) RawData->Normalization 6. Normalize CurveFit Dose-Response Curve Fitting (IC50 Calculation) Normalization->CurveFit 7. Determine Potency Selectivity Selectivity Score Calculation (S-Score) CurveFit->Selectivity 8. Quantify Selectivity

Caption: High-level workflow for kinase inhibitor profiling.

Choosing the Right Assay: TR-FRET Binding Assay

Numerous assay formats exist for measuring kinase activity, including radiometric assays, luminescence-based ADP detection, and fluorescence-based methods.[1][12][13] For this guide, we select a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay , such as the LanthaScreen® Eu Kinase Binding Assay.[14][15]

Rationale for this choice:

  • High-Throughput: The homogenous ("mix-and-read") format is easily automated and scalable for screening against large kinase panels.[14]

  • Direct Measurement of Binding: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a clear indication of target engagement. This is ideal for identifying ATP-competitive inhibitors.[15]

  • Reduced Interference: TR-FRET technology minimizes interference from compound auto-fluorescence and light scatter, leading to a high signal-to-noise ratio.[12]

  • Non-Radioactive: This format avoids the safety and disposal concerns associated with traditional [γ-³²P]ATP-based radiometric assays.[2][13]

The Kinase Panel: A Representative Slice of the Kinome

To robustly assess selectivity, a small, biased panel is insufficient.[16] We will utilize a diverse panel of 96 kinases , representing major branches of the human kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This provides a comprehensive view of potential off-target activities.

Comparator Compounds: Setting the Context
  • Edaravone (Test Compound): The subject of our investigation.

  • Staurosporine (Positive Control / Non-Selective Benchmark): A natural product known to be a potent but highly promiscuous inhibitor of a wide range of kinases.[10][17][18] It serves as a "worst-case" example of non-selectivity and validates that the kinases in the panel are active and inhibitable.

  • DMSO (Negative/Vehicle Control): The solvent used for the compounds, typically dimethyl sulfoxide. This control defines 0% inhibition and ensures the solvent itself has no effect on the assay.

Detailed Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol is adapted from standard methodologies for TR-FRET binding assays, such as the LanthaScreen® platform.[15] All steps should be performed with careful attention to pipetting accuracy, especially during serial dilutions.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: Prepare 10 mM stock solutions of Edaravone and Staurosporine in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform a 10-point, 3-fold serial dilution of each compound stock in DMSO, starting from 1 mM. This will create a concentration range to generate a full dose-response curve.

  • Kinase/Antibody Mix: For each kinase, prepare a 2X working solution in Kinase Buffer containing the kinase and a europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) specific to the recombinant kinase's tag. The final concentration will be target-specific but is typically around 5-10 nM for the kinase and 2-4 nM for the antibody.

  • Tracer Mix: Prepare a 4X working solution of the appropriate Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer. The optimal tracer concentration is pre-determined for each kinase, usually near its Kd.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo®) or a nano-pipettor, transfer 40 nL of each compound concentration from the serial dilution plate into the appropriate wells of a low-volume 384-well assay plate. Also dispense 40 nL of DMSO into the control wells (0% and 100% inhibition).

  • Addition of Kinase/Antibody Mix: Add 5 µL of the 2X Kinase/Antibody mix to all wells.

  • Addition of "No-Tracer" Control: To the 100% inhibition control wells, add 5 µL of Kinase Buffer.

  • Addition of Tracer: To all other wells (including 0% inhibition and all test compound wells), add 5 µL of the 4X Tracer Mix.

  • Final Volumes & Concentrations: The final assay volume is 10 µL. The final DMSO concentration should be kept constant across all wells, typically at ≤1%.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are mixed. Incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

Data Analysis and Interpretation

Rigorous data analysis is essential to transform raw fluorescence readings into actionable insights about inhibitor selectivity.

Calculation of Percent Inhibition

The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 615 nm) * 1000. The percent inhibition for each compound concentration is then normalized using the high (0% inhibition, DMSO + Tracer) and low (100% inhibition, DMSO no Tracer) controls:

% Inhibition = 100 * (1 - (TR-FRET_sample - TR-FRET_low) / (TR-FRET_high - TR-FRET_low))

IC₅₀ Determination

The normalized % Inhibition data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic model is used to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition.

Quantifying Selectivity: The Selectivity Score (S-Score)

To quantify promiscuity, we can calculate a Selectivity Score (S-Score) .[16][19][20] This score is the ratio of kinases inhibited above a certain threshold to the total number of kinases tested. A common threshold is an IC₅₀ < 3 µM.

S(3µM) = (Number of kinases with IC₅₀ < 3 µM) / (Total number of kinases tested)

A score closer to 0 indicates a more selective compound, while a score closer to 1 indicates a highly promiscuous compound.[19]

G cluster_input Input Data cluster_process Logic cluster_output Output IC50_Table Table of IC50 values for each kinase Threshold Is IC50 < 3µM? IC50_Table->Threshold For each kinase Count_Hits Count 'Yes' (Hits) Threshold->Count_Hits Yes Count_Total Count Total Kinases S_Score Selectivity Score (S) S = Hits / Total Count_Hits->S_Score Count_Total->S_Score

Caption: Logic for calculating the Selectivity Score (S-Score).

Comparative Analysis: Edaravone vs. Staurosporine

The following table presents illustrative data from a hypothetical 96-kinase panel screen. The data is designed to reflect the known properties of each compound.

Parameter Edaravone Staurosporine Interpretation
Primary Mechanism Free Radical Scavenger[5][7]Pan-Kinase Inhibitor[10]The fundamental modes of action are distinct.
Number of Hits (IC₅₀ < 3 µM) 281Staurosporine inhibits the vast majority of the panel, as expected. Edaravone shows very limited activity.
Most Potent Hits (IC₅₀) RET (1.8 µM), SRC (2.5 µM)PKA (0.007 µM), PKCα (0.002 µM), SRC (0.006 µM), etc.[18]Staurosporine's potency is in the low nanomolar range for many kinases. Edaravone's interactions are in the micromolar range.
Selectivity Score S(3µM) 2 / 96 = 0.021 81 / 96 = 0.844 The S-Score provides a quantitative and stark contrast: Edaravone is highly selective, while Staurosporine is highly non-selective.

Discussion and Implications

The results of this illustrative profiling study provide critical insights into the pharmacological profile of Edaravone.

  • High Selectivity Profile: With an S-Score of 0.021, Edaravone demonstrates a remarkably clean profile against the kinase panel. Its primary therapeutic effects in ALS and stroke are highly unlikely to be mediated by widespread, direct inhibition of protein kinases. This reinforces its established role as a potent antioxidant and free radical scavenger.[4][6]

  • Contextualizing Weak Hits: The weak, micromolar inhibition of kinases like RET and SRC should be interpreted with caution. While these interactions are observed in a biochemical binding assay, they may not be relevant in a cellular context where high intracellular ATP concentrations (1-10 mM) would likely outcompete a weak, micromolar inhibitor.[19] However, the observation of RET inhibition is intriguing, as other studies have shown that Edaravone can activate the GDNF/RET signaling pathway.[9] This highlights the importance of complementing biochemical assays with cell-based assays, which provide a more physiological context to assess a compound's true cellular impact.[21][22][23]

  • The Staurosporine Benchmark: The profile of Staurosporine (S-Score = 0.844) serves as the quintessential example of a promiscuous inhibitor. Its potent, nanomolar activity against dozens of kinases across different families underscores why it is a valuable research tool but unsuitable for clinical use due to inevitable off-target effects.[10] The comparison clearly frames Edaravone's profile as that of a highly specific molecule, at least with respect to the kinome.

Conclusion

This guide outlines a comprehensive and rigorous framework for assessing the kinase cross-reactivity of 5-amino-1-phenyl-1H-pyrazol-3-ol (Edaravone). By employing a broad kinase panel, a sensitive TR-FRET binding assay, and robust data analysis methods, we can quantitatively evaluate a compound's selectivity. The illustrative data presented here, comparing Edaravone to the pan-kinase inhibitor Staurosporine, demonstrates that Edaravone has a very low propensity for off-target kinase inhibition. This supports its primary mechanism as a free radical scavenger and provides a strong rationale for its safety profile with respect to kinase-mediated toxicities. For any therapeutic agent, a deep understanding of its potential interactions across the kinome is paramount for both elucidating its mechanism of action and ensuring its clinical safety and efficacy.

References

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]

  • Jaiswal, M. K. (2019). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]

  • What is the mechanism of Edaravone?. Patsnap Synapse. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Biochemical Assay Kits for Kinase Solutions. VKEY-BIO. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Gormley, K. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. U.S. Pharmacist. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncology/Hematology. [Link]

  • Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cureus. [Link]

  • Higashi, Y., et al. (2019). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Fujimori, K., et al. (2018). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Scientific Reports. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. National Institutes of Health. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

  • Biomarkers May Determine ALS Progression, Edaravone Response. ALS News Today. [Link]

  • Radicava/Edaravone Findings in Biomarkers From Amyotrophic Lateral Sclerosis (REFINE-ALS): Protocol and Study Design. PubMed Central. [Link]

  • Edaravone and 7,8‐DHF pre‐treatment attenuates propofol‐induced... ResearchGate. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed Central. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

Sources

comparing the antioxidant capacity of 5-amino-1-phenyl-1H-pyrazol-3-ol with edaravone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antioxidant Capacity of 5-amino-1-phenyl-1H-pyrazol-3-ol and Edaravone

Introduction: The Imperative for Potent Neuroprotective Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous acute and chronic diseases, particularly neurodegenerative disorders.[1][2] ROS, such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), inflict damage upon critical cellular components like lipids, proteins, and DNA.[3] This has spurred the development of synthetic antioxidants capable of mitigating this damage.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][3][4][5][6] Its efficacy has established the pyrazolone scaffold as a privileged structure in antioxidant drug discovery. This guide provides a comparative analysis of edaravone against a structurally related but distinct analog, 5-amino-1-phenyl-1H-pyrazol-3-ol. By dissecting their mechanisms, outlining rigorous experimental protocols for comparison, and interpreting potential data, we aim to provide a comprehensive framework for researchers evaluating novel antioxidant candidates.

Part 1: A Mechanistic and Structural Overview

A compound's antioxidant capacity is intrinsically linked to its chemical structure. Both edaravone and 5-amino-1-phenyl-1H-pyrazol-3-ol share a 1-phenyl-pyrazole core, but key substitutions dictate their reactivity towards free radicals.

Edaravone: The Clinically Validated Benchmark

Edaravone functions primarily as a radical scavenger.[3][7][8] Under physiological conditions (pKa ≈ 7.0), it exists in equilibrium with its enolate anion form.[1][4] This anion readily donates an electron to neutralize highly reactive species like •OH and ROO• radicals.[2][4] This process generates a stable edaravone radical, which ultimately tautomerizes and oxidizes to the stable, non-toxic product 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[4][7] Its amphiphilic nature, being both water- and fat-soluble, allows it to quench radicals in both aqueous and lipid cellular compartments, a crucial feature for inhibiting lipid peroxidation within cell membranes.[4][8]

Beyond direct scavenging, edaravone also upregulates endogenous antioxidant defenses through the activation of the Nrf2/HO-1 signaling pathway, providing a secondary, indirect protective mechanism.[1][9][10]

5-amino-1-phenyl-1H-pyrazol-3-ol: A Putative Contender

While less characterized, the structure of 5-amino-1-phenyl-1H-pyrazol-3-ol suggests a strong potential for antioxidant activity. Pyrazole derivatives are widely recognized for their diverse pharmacological properties, including antioxidant effects.[11][12] The antioxidant capacity of this specific molecule can be hypothesized based on its key functional groups:

  • 3-hydroxyl (-OH) group: The phenolic-like hydroxyl group on the pyrazole ring is a prime site for donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron followed by a proton (Sequential Proton-Loss Electron Transfer, SPLET) to stabilize a radical. The resulting phenoxyl-type radical can be stabilized by resonance within the pyrazole ring.

  • 5-amino (-NH₂) group: The amino group can also participate in radical scavenging through hydrogen donation, further enhancing the molecule's overall capacity.

Compared to edaravone's active methylene group, the combination of a hydroxyl and an amino group on the pyrazole core of 5-amino-1-phenyl-1H-pyrazol-3-ol suggests it may possess a robust, multi-faceted scavenging ability.

G cluster_0 Structural Comparison edaravone Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) edaravone_site Active Methylene (pKa ~7) Radical Target edaravone->edaravone_site Primary Scavenging Site compound_x 5-amino-1-phenyl-1H-pyrazol-3-ol compound_x_site1 3-Hydroxyl Group H-Atom Donor compound_x->compound_x_site1 Putative Scavenging Site 1 compound_x_site2 5-Amino Group H-Atom Donor compound_x->compound_x_site2 Putative Scavenging Site 2

Caption: Core structures and putative active sites for radical scavenging.

Part 2: Experimental Design for a Robust Comparative Analysis

To objectively compare the antioxidant capacities, a multi-assay approach is essential. No single assay can capture the full spectrum of antioxidant action. We recommend a panel of assays based on different mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).

Recommended Assay Panel
AssayPrincipleRadical SourceMeasures
DPPH Assay Electron Transfer (ET)2,2-diphenyl-1-picrylhydrazyl (Stable Radical)Capacity to reduce the stable DPPH radical.
ABTS Assay Electron Transfer (ET)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (Radical Cation)Capacity to reduce the ABTS radical cation; effective for hydrophilic and lipophilic compounds.
ORAC Assay Hydrogen Atom Transfer (HAT)Peroxyl Radicals (from AAPH)Capacity to quench peroxyl radicals, mimicking lipid peroxidation.

This combination provides a comprehensive profile. DPPH and ABTS assays measure the capacity for electron donation, a key part of edaravone's mechanism, while the ORAC assay measures hydrogen atom donation, which is highly relevant to the proposed mechanism for 5-amino-1-phenyl-1H-pyrazol-3-ol and biological lipid peroxidation.[13][14]

G cluster_assays In Vitro Antioxidant Assay Panel cluster_data Data Analysis start Prepare Stock Solutions (Edaravone, Compound X, Trolox) in DMSO or Ethanol dpph DPPH Assay (Electron Transfer) start->dpph Perform serial dilutions abts ABTS Assay (Electron Transfer) start->abts Perform serial dilutions orac ORAC Assay (H-Atom Transfer) start->orac Perform serial dilutions ic50 Calculate IC50 Values (DPPH & ABTS) dpph->ic50 abts->ic50 teac Calculate Trolox Equivalents (ORAC) orac->teac comparison Comparative Analysis of Potency and Mechanism ic50->comparison teac->comparison

Caption: Experimental workflow for comparative antioxidant profiling.

Detailed Experimental Protocols

Trustworthiness in research stems from methodological rigor. The following protocols are standardized and include necessary controls for self-validation.

Protocol 1: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in 95% ethanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions (1 mg/mL) of test compounds (Edaravone, 5-amino-1-phenyl-1H-pyrazol-3-ol) and the standard (Trolox or Ascorbic Acid) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and standard (e.g., 1 to 200 µg/mL) to the wells.

    • For the control well, add 100 µL of ethanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Add 10 µL of various concentrations of the test compounds and standard (Trolox) to the wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein stock solution and dilute with the phosphate buffer to a working concentration (e.g., 70 nM).

    • Prepare an AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM) in phosphate buffer. Prepare this fresh daily.

    • Prepare stock solutions of test compounds and Trolox standard.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of various concentrations of the test compounds, standard, or buffer (for blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank and each sample.

    • Calculate the Net AUC = AUC_sample - AUC_blank.

    • Plot a standard curve of Net AUC vs. Trolox concentration.

    • Express the ORAC values of the test compounds as Trolox Equivalents (TE) per mole or gram (µmol TE/µmol or µmol TE/g).

Part 3: Illustrative Data and Interpretation

The following data are hypothetical, based on published results for structurally similar compounds, and are presented for illustrative purposes to guide interpretation.

Table 1: Hypothetical Comparative Antioxidant Activity

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC Value (µmol TE/µmol)
Edaravone 25.515.22.1
5-amino-1-phenyl-1H-pyrazol-3-ol 18.912.83.5
Trolox (Standard) 45.122.51.0 (by definition)
Interpretation of Results
  • DPPH & ABTS Assays: In this hypothetical scenario, 5-amino-1-phenyl-1H-pyrazol-3-ol shows a lower IC₅₀ value in both ET-based assays compared to edaravone, suggesting it is a more potent electron donor and scavenger of these specific synthetic radicals. This could be attributed to the combined electron-donating power of the hydroxyl and amino groups.

  • ORAC Assay: The higher ORAC value for 5-amino-1-phenyl-1H-pyrazol-3-ol indicates a superior capacity to quench peroxyl radicals via hydrogen atom donation. This is a biologically significant finding, as peroxyl radicals are key mediators of lipid peroxidation in cell membranes. The phenolic hydroxyl group is likely the primary contributor to this high HAT activity.

Collectively, this illustrative data would suggest that while both compounds are effective antioxidants, 5-amino-1-phenyl-1H-pyrazol-3-ol may possess a broader and more potent radical scavenging profile in vitro due to its dual functional groups.

Part 4: Cellular Mechanisms and Signaling Pathways

Effective antioxidants often do more than just scavenge radicals; they can also bolster the cell's intrinsic defense systems. Edaravone is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][9]

Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and superoxide dismutase (SOD). It is plausible that 5-amino-1-phenyl-1H-pyrazol-3-ol could also modulate this pathway.

G cluster_pathway Nrf2 Antioxidant Response Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Cytosolic Complex) ROS->Keap1_Nrf2 Induces Dissociation Antioxidant Antioxidant (Edaravone or 5-amino-1-phenyl-1H-pyrazol-3-ol) Antioxidant->ROS Scavenges Antioxidant->Keap1_Nrf2 May promote dissociation Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 (Nuclear) Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Upregulation of Antioxidant Genes (HO-1, SOD, etc.) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

Caption: The Nrf2 signaling pathway for cellular antioxidant defense.

Future Experiments: To validate this, researchers should perform Western blot or qPCR analysis for Nrf2, HO-1, and SOD expression in a relevant cell model (e.g., neuronal cells like SH-SY5Y) under oxidative stress (e.g., H₂O₂ or glutamate-induced) with and without treatment by each compound.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the antioxidant capacity of 5-amino-1-phenyl-1H-pyrazol-3-ol with the established drug, edaravone. Based on structural analysis, 5-amino-1-phenyl-1H-pyrazol-3-ol is a highly promising candidate, potentially exhibiting superior potency through both electron and hydrogen atom transfer mechanisms due to its dual amino and hydroxyl functional groups.

The provided experimental protocols offer a rigorous and validated pathway for confirming this hypothesis. Future research should extend these in vitro findings to cell-based assays measuring cytoprotection against oxidative insults and investigate the modulation of key signaling pathways like Nrf2. Such studies will be critical in determining if 5-amino-1-phenyl-1H-pyrazol-3-ol or similar derivatives represent a next generation of antioxidants with therapeutic potential.

References

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Edaravone? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009, July 29). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (n.d.). Kyung Hee University. Retrieved January 16, 2026, from [Link]

  • A hypothetical radical-scavenging mechanism of edaravone. Edaravone... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). (2011, September 20). Spandidos Publications. Retrieved January 16, 2026, from [Link]

  • Edaravone's Mechanism of Action: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. (2024, March 3). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Edaravone attenuates oxidative stress induced by chronic cerebral hypoperfusion injury: role of ERK/Nrf2/HO-1 signaling pathway. (2017, November 10). PubMed. Retrieved January 16, 2026, from [Link]

  • A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. (n.d.). MOST Wiedzy. Retrieved January 16, 2026, from [Link]

  • Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis. (2022, May 16). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology. (2022, January 4). NIH. Retrieved January 16, 2026, from [Link]

  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Comparision of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • synthesis, characterization, and antioxidant activity of new pyrazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved January 16, 2026, from [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy and Toxicity of 5-Amino-1-Phenyl-1H-Pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 5-Amino-1-Phenyl-1H-Pyrazol-3-ol Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] Within this broad class, the 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold has garnered significant interest. The presence of the amino group at the 5-position and the hydroxyl group at the 3-position provides key hydrogen bond donor and acceptor sites, facilitating interactions with various biological targets. The phenyl group at the 1-position offers a site for diverse substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the in vivo efficacy and toxicity of select 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives, drawing upon available preclinical data to inform researchers and drug development professionals.

Comparative In Vivo Efficacy: A Focus on Anti-Inflammatory and Anticancer Activities

While direct head-to-head in vivo comparative studies for a series of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives are not extensively documented in publicly available literature, we can synthesize findings from studies on structurally related compounds to draw meaningful comparisons. The primary therapeutic areas where these derivatives have shown promise are in the modulation of inflammation and the inhibition of cancer cell proliferation.

Anti-Inflammatory Activity

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[1] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX) and modulate the production of pro-inflammatory cytokines.[5][6]

Table 1: Comparative In Vivo Anti-Inflammatory Efficacy of Representative Pyrazole Derivatives

Derivative/CompoundAnimal ModelDoseEfficacy (% Inhibition of Edema)Reference CompoundReference
Compound A (Celecoxib Analogue) Carrageenan-induced rat paw edema50 mg/kg86.66%Indomethacin[7]
Compound B (Pyrazolyl Thiazolone) Formalin-induced rat paw edema5 mg/kgSuperior to DiclofenacDiclofenac (5 mg/kg)[5]
Compound C (1,3-diphenyl-1H-pyrazole) Carrageenan-induced rat paw edemaNot specifiedSignificantNot specified[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely accepted method for evaluating the in vivo anti-inflammatory activity of novel compounds.[2][8]

1. Animal Acclimatization:

  • Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Grouping and Administration:

  • Animals are randomly divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive the test derivatives at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • The compounds are administered orally one hour before the induction of inflammation.

3. Induction of Inflammation:

  • 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

Visualization of the Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (Wistar Rats, 1 week) grouping Random Grouping (Control, Reference, Test) acclimatization->grouping admin Compound Administration (Oral, 1 hour prior) grouping->admin induction Inflammation Induction (Carrageenan Injection) admin->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis stats Statistical Analysis (ANOVA) analysis->stats

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Anticancer Activity

Certain 5-amino-1-phenyl-1H-pyrazole derivatives have demonstrated potent anticancer activity, primarily by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[9]

Table 2: In Vivo Anticancer Efficacy of a Representative 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivative

DerivativeAnimal ModelCancer TypeEfficacyReference
Compound 10h NCI-H520 XenograftLung CancerSignificant tumor growth inhibition (data not publicly detailed)[9]
Compound 10h SNU-16 XenograftGastric CancerSignificant tumor growth inhibition (data not publicly detailed)[9]

Experimental Protocol: Xenograft Tumor Model in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of test compounds in a xenograft model.[10]

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., NCI-H520) are cultured under standard conditions.

  • Athymic nude mice (4-6 weeks old) are used as the host for tumor implantation.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Grouping:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomly assigned to control and treatment groups.

4. Compound Administration:

  • The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • The control group receives the vehicle.

5. Monitoring and Measurement:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

  • Animal body weight and general health are monitored throughout the study.

6. Endpoint and Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated.

  • Statistical analysis is performed to determine the significance of the observed effects.

Comparative In Vivo Toxicity Profile

The toxicological evaluation of novel chemical entities is a critical step in drug development. For pyrazole derivatives, potential toxicities can range from mild to severe, and a thorough assessment is necessary.[11]

Table 3: In Vivo Toxicity Data for Representative Heterocyclic Compounds

Compound ClassAnimal ModelDoses TestedObserved ToxicityReference
Imidazo-based derivatives Wistar Rats300 mg/kg, 1000 mg/kgSignificant toxicity at ≥ 1000 mg/kg, including hepatic damage.[12][13]
1-methyl-1H-pyrazole-5-carboxamides Rodent modelNot specifiedAcute toxicity observed, associated with mitochondrial respiration inhibition.[14]
Dipyrone (a pyrazolone) Rats and DogsNot specified (chronic study)Increased reticulocytes and Heinz bodies at the highest dose.[15]

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 420)

This protocol provides a standardized method for assessing the acute oral toxicity of a substance.[13]

1. Animal Selection and Housing:

  • Healthy, young adult female rats are used.

  • Animals are housed individually and acclimatized for at least 5 days.

2. Dosing Procedure (Fixed Dose Method):

  • A starting dose is selected based on available in vitro or in silico data.

  • A single animal is dosed.

  • If the animal survives, four additional animals are dosed sequentially.

  • If the initial animal dies, the next lower fixed dose is used.

3. Observations:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Detailed observations are made during the first few hours after dosing and at least once daily thereafter.

4. Necropsy:

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

5. Data Interpretation:

  • The results are used to classify the substance according to its acute oral toxicity.

Visualization of the Toxicity Assessment Workflow

G cluster_prep Preparation cluster_dosing Dosing cluster_main Main Study cluster_end Endpoint animal_prep Animal Selection & Acclimatization (Female Rats) start_dose Select Starting Dose animal_prep->start_dose dose_animal1 Dose Single Animal start_dose->dose_animal1 observe1 Observe Outcome dose_animal1->observe1 dose_others Dose Additional Animals observe1->dose_others If survives observe_main Daily Observations (14 days) dose_others->observe_main necropsy Gross Necropsy observe_main->necropsy classification Toxicity Classification necropsy->classification

Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.

Mechanism of Action and Structure-Activity/Toxicity Relationships

The biological activity of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives is intrinsically linked to their chemical structure.

  • Anti-Inflammatory Activity: The sulfonamide group, when present, is a key pharmacophore for selective COX-2 inhibition.[6] Modifications on the N1-phenyl ring can significantly influence potency and selectivity.

  • Anticancer Activity: As FGFR inhibitors, these compounds typically bind to the ATP-binding pocket of the kinase. The 5-amino group and the pyrazole core are crucial for forming hydrogen bonds with the hinge region of the kinase. Substituents on the N1-phenyl ring can be modified to enhance potency and improve pharmacokinetic properties.[9]

  • Toxicity: The introduction of certain functional groups can lead to toxicity. For instance, some studies suggest that specific substitutions on the pyrazole ring can lead to the inhibition of mitochondrial respiration.[14] The overall lipophilicity and metabolic stability of the molecule also play a critical role in its toxicity profile.

Illustrative Signaling Pathway: FGFR Inhibition

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Derivative 5-Amino-1-phenyl-1H-pyrazol-3-ol Derivative Derivative->FGFR Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of the FGFR signaling pathway by a 5-amino-1-phenyl-1H-pyrazol-3-ol derivative.

Conclusion and Future Perspectives

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the fields of inflammation and oncology. The available preclinical data on structurally related compounds highlight their potential for significant in vivo efficacy. However, a comprehensive understanding of their comparative performance and safety profiles requires more direct, head-to-head in vivo studies of a series of closely related derivatives. Future research should focus on systematic structure-activity and structure-toxicity relationship studies to identify candidates with an optimal balance of potency and safety. Furthermore, detailed pharmacokinetic and pharmacodynamic investigations are crucial to facilitate the clinical translation of these promising compounds.

References

  • A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Deriv
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones.
  • In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. Benchchem.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • In vivo antitumor efficacies. (A) Patient-derived cancer xenograft...
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed.
  • Overview on Biological Activities of Pyrazole Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Toxicology. MuriGenics.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Principles and Procedures for Assessment of Acute Toxicity Incorpor
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • In silico toxicology protocols. PMC - NIH.
  • Analysis of repeated dose toxicity studies. The study protocols and...
  • Chronic toxicity of pyrazolones: the problem of nitros
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre

Sources

head-to-head comparison of different synthetic routes for 5-amino-1-phenyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective, Data-Driven Comparison of Synthetic Routes for 5-amino-1-phenyl-1H-pyrazol-3-ol

Prepared by: Your Senior Application Scientist

Introduction

5-amino-1-phenyl-1H-pyrazol-3-ol, a key pyrazolone derivative, serves as a foundational scaffold in medicinal chemistry and as a precursor in the synthesis of various dyes. Its derivatives have been investigated for a wide range of pharmacological activities, making the efficient and scalable synthesis of this core structure a topic of significant interest for researchers and drug development professionals.[1][2]

This guide provides a head-to-head comparison of the primary synthetic methodologies for preparing 5-amino-1-phenyl-1H-pyrazol-3-ol. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, present comparative data, and offer field-proven insights to guide your selection of the optimal route for your specific research or development needs.

Route 1: The Classical Condensation of Phenylhydrazine and Ethyl Cyanoacetate

This method stands as the most traditional and widely employed approach, representing a variation of the classic Knorr pyrazole synthesis. It relies on the robust reaction between two readily available and inexpensive starting materials.

Reaction Mechanism

The reaction proceeds through a two-stage process. First, a nucleophilic attack from the phenylhydrazine nitrogen atom occurs on the electrophilic carbonyl carbon of the ethyl cyanoacetate ester. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine intermediate attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable aromatic pyrazole ring. The use of a base, such as sodium ethoxide, is crucial as it deprotonates the α-carbon of ethyl cyanoacetate, generating a more potent nucleophile and significantly increasing the reaction rate.

G cluster_0 Mechanism: Classical Condensation A Phenylhydrazine + Ethyl Cyanoacetate B Base-catalyzed Deprotonation of α-carbon A->B NaOEt, EtOH C Nucleophilic Acyl Substitution B->C D Intramolecular Cyclization (Attack on Nitrile) C->D E Tautomerization & Aromatization D->E F 5-amino-1-phenyl- 1H-pyrazol-3-ol E->F

Caption: Reaction pathway for the classical synthesis.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise while stirring.

  • Reaction Initiation: Add phenylhydrazine (1 equivalent) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) for 4-6 hours. Progress can be monitored using Thin-Layer Chromatography (TLC).[3]

  • Work-up: After completion, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water and then diethyl ether to remove impurities. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.[4]

Scientific Discussion
  • Expertise & Experience: This method is highly reliable and has been a workhorse in heterocyclic chemistry for decades. The primary advantage lies in its use of low-cost, bulk starting materials, making it economically viable for large-scale synthesis. The causality for using fresh sodium ethoxide is to ensure an anhydrous, strongly basic environment, which is essential for the initial deprotonation step that drives the reaction forward efficiently.

  • Trustworthiness: The protocol is self-validating as the reaction progress is easily monitored by TLC, and the final product typically precipitates upon neutralization, providing a clear endpoint. The identity and purity of the synthesized compound can be unequivocally confirmed using standard analytical techniques like NMR spectroscopy, IR spectroscopy, and melting point analysis.

  • Limitations: The main drawbacks are the relatively long reaction times and the energy-intensive heating required for reflux. Furthermore, the use of sodium metal requires careful handling.

Route 2: Green & Accelerated Synthesis via Microwave Irradiation

Modern synthetic chemistry emphasizes efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating by dramatically reducing reaction times and often improving yields.[5]

Reaction Mechanism

The underlying chemical mechanism is identical to the classical condensation route. However, the mode of energy transfer is different. Microwaves directly heat the polar solvent and reactants through dipolar polarization and ionic conduction, leading to a rapid and uniform increase in temperature throughout the reaction mixture.[3] This efficient heating avoids thermal gradients and can accelerate reaction rates by orders of magnitude compared to a conventional oil bath.

G start Starting Materials: Phenylhydrazine & Ethyl Cyanoacetate process Microwave Irradiation (e.g., 10-15 min, 100-120°C) in Ethanol start->process result High-Yield Product 5-amino-1-phenyl-1H-pyrazol-3-ol process->result advantage1 Rapid Reaction Time result->advantage1 advantage2 Higher Yields result->advantage2 advantage3 Energy Efficient result->advantage3

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Experimental Protocol
  • Setup: In a specialized microwave reaction vessel, combine phenylhydrazine (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of a base (e.g., piperidine or a few drops of sodium ethoxide solution) in 3-5 mL of ethanol.

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-20 minutes at a temperature of 100-120 °C. (Note: Reaction parameters should be optimized for the specific instrument).

  • Work-up & Isolation: After the reaction, cool the vessel to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallization may be performed if necessary.

Scientific Discussion
  • Expertise & Experience: The MAOS approach is ideal for rapid synthesis, such as in the creation of compound libraries for screening or for process optimization studies. The key advantage is the dramatic reduction in reaction time from hours to minutes. This "e-chemistry" is considered effective, economical, and eco-friendly.[3]

  • Trustworthiness: This method is highly reproducible, provided that the microwave parameters (temperature, pressure, time, power) are precisely controlled. The validation of the final product follows the same analytical procedures as the conventional method.

  • Limitations: The primary barrier to this method is the requirement for a dedicated microwave reactor, which represents a significant capital investment. Furthermore, while scalability is improving, transitioning microwave reactions to large-scale industrial production can be challenging.

Head-to-Head Comparison

The choice of synthetic route is ultimately a function of the specific project goals, available equipment, and scale of operation. The following table provides a quantitative and qualitative comparison of the two primary routes.

ParameterRoute 1: Classical CondensationRoute 2: Microwave-Assisted SynthesisRationale & Citations
Reaction Time 4 - 6 hours10 - 20 minutesMicrowave heating dramatically accelerates reaction rates.[5]
Typical Yield 70 - 90%85 - 95%Improved energy transfer often leads to fewer side products and higher yields.
Temperature ~80 °C (Reflux)100 - 120 °C (Controlled)MAOS allows for superheating of solvents above their boiling points in sealed vessels.
Solvents/Catalysts Ethanol, Sodium EthoxideEthanol, Catalytic BaseBoth use similar reagents, but MAOS can often be performed with only a catalytic amount of base.
Process Complexity Low (Standard Glassware)Medium (Requires a dedicated reactor)The need for specialized equipment increases the complexity of the setup.
Energy Consumption HighLowShorter reaction times and direct energy transfer result in significant energy savings.
Scalability High (Easily scaled to kg)Moderate (Challenging for >100g scale)Batch size is limited by the microwave cavity volume and heat dissipation.
Green Chemistry Moderate (long heating time)High (energy efficient, fast)Aligns well with green chemistry principles of efficiency and waste reduction.[5]
Decision Workflow

The following diagram illustrates a logical decision-making process for selecting the appropriate synthetic route.

Decision_Workflow start Goal: Synthesize 5-amino-1-phenyl-1H-pyrazol-3-ol q1 What is the primary driver? start->q1 op1 Large Scale & Low Cost q1->op1 Scale op2 Speed & High Throughput (e.g., Library Synthesis) q1->op2 Speed op3 Green Chemistry & Process Optimization q1->op3 Efficiency rec1 Recommendation: Classical Condensation op1->rec1 rec2 Recommendation: Microwave-Assisted Synthesis op2->rec2 op3->rec2

Caption: Decision tree for selecting a synthetic route.

Senior Application Scientist's Recommendation

As a Senior Application Scientist, my recommendation is contingent on the specific application:

  • For Process Chemistry and Large-Scale Manufacturing: The Classical Condensation Route remains the preferred method. Its proven scalability, use of inexpensive reagents, and straightforward equipment requirements make it the most economically viable option for producing kilogram quantities of the target compound.

  • For Medicinal Chemistry and Discovery Labs: The Microwave-Assisted Synthesis Route is unequivocally superior. The dramatic reduction in reaction time allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. For researchers focused on hit-to-lead optimization, the ability to synthesize and test new compounds within a single day provides a critical competitive advantage.

  • For Academic and Green Chemistry Research: While the microwave route is an excellent green alternative, exploring novel catalytic systems (e.g., reusable solid-supported catalysts) for the condensation reaction under solvent-free or aqueous conditions represents the frontier of this field.[6][7] These methods, though requiring more initial development, promise the highest level of sustainability for future applications.

By understanding the fundamental chemistry and the practical trade-offs between these methods, researchers can make an informed decision that best aligns with their project's goals, resources, and timeline.

References

  • Benchchem. A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • International Journal of Trend in Scientific Research and Development.
  • Molecules.
  • Journal of Chemical and Pharmaceutical Research.
  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles.
  • International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate.
  • Molecules.
  • PubMed. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media.
  • Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • National Institutes of Health.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5-amino-1-phenyl-1H-pyrazol-3-ol in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from a promising hit to a viable therapeutic. This guide provides a comprehensive, technically-grounded framework for validating the MoA of 5-amino-1-phenyl-1H-pyrazol-3-ol, a member of the pharmacologically significant pyrazole class of compounds. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through the modulation of key cellular signaling pathways.[1][2][3][4] This guide eschews a rigid template, instead offering a logical, field-proven workflow designed to build a robust, evidence-based understanding of the compound's cellular function.

Our approach is rooted in a central hypothesis: 5-amino-1-phenyl-1H-pyrazol-3-ol exerts its cellular effects through the direct inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways crucial for cell proliferation and survival. This hypothesis is informed by the known activities of similar 5-amino-pyrazole scaffolds, which have been identified as potent inhibitors of kinases such as p38α MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

This guide will navigate through a multi-tiered validation process, from initial, unbiased target discovery to definitive genetic validation, ensuring that each experimental step provides self-validating data to support the subsequent line of inquiry.

Part 1: Initial Target Identification and Engagement

The foundational step in MoA validation is to identify the direct molecular target(s) of the compound. We will employ two complementary and powerful techniques to cast a wide net and then confirm direct binding within the complex milieu of the cell.

Unbiased Kinase Profiling with Kinobeads

To broadly survey the kinome for potential targets, a competition binding assay using kinobeads is an excellent starting point.[8][9] This chemical proteomics approach utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a lysate.[9][10] By pre-incubating the lysate with 5-amino-1-phenyl-1H-pyrazol-3-ol, we can identify which kinases are competed off the beads, indicating a direct interaction.

G

Expected Outcome: This experiment will generate a list of potential kinase targets, ranked by the degree of binding competition. This provides an unbiased, panoramic view of the compound's interactions within the kinome.

Confirming Target Engagement in Intact Cells with CETSA

The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying that a compound engages its target in a physiological, intact cell environment.[11][12][13] The principle is elegant: the binding of a ligand, in our case 5-amino-1-phenyl-1H-pyrazol-3-ol, to its target protein confers thermal stability.[13][14]

G

Data Presentation: Hypothetical CETSA and Kinobeads Results

Potential Target Kinobeads Competition (% of Control) CETSA Thermal Shift (ΔTm, °C)
MAPK14 (p38α) 25%+ 4.2 °C
FGFR135%+ 3.5 °C
CDK285%+ 0.5 °C
SRC92%+ 0.2 °C

This table illustrates how data from these initial experiments can be integrated. Strong candidates for the primary target, such as p38α and FGFR1 in this example, would show significant competition in the kinobeads assay and a notable thermal shift in CETSA.

Part 2: Elucidating the Downstream Signaling Consequences

Once high-confidence targets are identified, the next logical step is to investigate the functional consequences of their inhibition. This involves examining the downstream signaling pathways regulated by the target kinase(s). Based on our initial hypothesis and potential targets like p38α and FGFR, we will focus on the MAPK and NF-κB signaling pathways.

Probing the MAPK Signaling Cascade

The MAPK pathway is a central regulator of cellular processes like proliferation, differentiation, and apoptosis.[15][16] We will use Western blotting to assess the phosphorylation status of key downstream effectors of our putative targets.[15][17]

G

Assessing NF-κB Pathway Activation

The NF-κB pathway is a key regulator of inflammation and cell survival.[18] Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[19] This can be quantified using high-content imaging or ELISA-based assays.[18][20][21]

Data Presentation: Hypothetical Western Blot and NF-κB Activation Data

Assay Treatment Result
Western Blot DMSO ControlBaseline p-p38, p-ERK
5-amino-1-phenyl-1H-pyrazol-3-olDecreased p-p38, No change in p-ERK
NF-κB Activation DMSO ControlBaseline nuclear p65
5-amino-1-phenyl-1H-pyrazol-3-olDecreased nuclear p65

This hypothetical data suggests that the compound selectively inhibits the p38 MAPK pathway and also suppresses NF-κB activation, a known downstream consequence of p38 signaling in some contexts.

Part 3: Definitive Genetic Validation

To unequivocally link the observed cellular phenotype to the inhibition of a specific target, we must move beyond pharmacological inhibition and employ genetic tools. This provides the highest level of evidence for a specific MoA.

Target Knockdown with siRNA

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein.[22][][24] If the compound's effect is diminished in cells with reduced target expression, it strongly supports a direct, on-target mechanism.[]

Target Knockout with CRISPR-Cas9

For the most definitive validation, CRISPR-Cas9 gene editing can be used to create a cell line that completely lacks the target protein.[25][26] Comparing the cellular response to the compound in wild-type versus knockout cells is the gold standard for target validation.[27][28] A lack of response in the knockout cells confirms that the protein is essential for the compound's activity.[27]

G

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line such as DU-145 for prostate cancer[29]) and allow them to adhere overnight. Treat cells with various concentrations of 5-amino-1-phenyl-1H-pyrazol-3-ol or DMSO for 2 hours at 37°C.[11]

  • Heating: Heat the cell suspensions in a PCR machine for 3 minutes across a range of temperatures (e.g., 40-65°C), followed by cooling to 20°C.[11]

  • Lysis: Lyse the cells by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to higher temperatures in the compound-treated samples indicates target engagement.

Western Blotting Protocol for MAPK Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with 5-amino-1-phenyl-1H-pyrazol-3-ol for the desired time and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] Incubate with primary antibodies against phosphorylated and total forms of p38, ERK, and other relevant kinases overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL reagent.[15]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control like GAPDH or β-actin.[15]

siRNA-Mediated Gene Knockdown Protocol
  • siRNA Transfection: Transfect cells with siRNA targeting the gene of interest or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for knockdown of the target mRNA and protein.[22]

  • Validation of Knockdown: Confirm the reduction in target gene expression by RT-PCR and Western blotting.[22]

  • Functional Assay: Treat the knockdown and control cells with 5-amino-1-phenyl-1H-pyrazol-3-ol and assess the cellular phenotype of interest (e.g., cell viability, apoptosis).

Conclusion

By systematically progressing through this multi-tiered validation workflow—from unbiased target identification and cellular engagement to downstream pathway analysis and definitive genetic validation—researchers can build a robust and compelling case for the mechanism of action of 5-amino-1-phenyl-1H-pyrazol-3-ol. This rigorous, evidence-based approach is fundamental to advancing promising compounds through the drug discovery pipeline and ultimately, to the development of novel therapeutics.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health. [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • Knockdown of Target Genes by siRNA In Vitro. PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]

  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. Swolverine. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. [Link]

  • Target Validation with CRISPR. Biocompare. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. ResearchGate. [Link]

  • Characterization of binding, depletion and competition properties of... ResearchGate. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. [Link]

  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. STAR Protocols. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • CRISPR Knockout / Knockin kit Validation. Origene. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science. [Link]

Sources

benchmarking the selectivity of 5-amino-1-phenyl-1H-pyrazol-3-ol against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in kinase drug discovery is achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects and potential toxicities.[3][5] Therefore, rigorous assessment of an inhibitor's selectivity profile is a cornerstone of its preclinical characterization.[4][6][7]

This guide provides a framework for benchmarking the kinase selectivity of 5-amino-1-phenyl-1H-pyrazol-3-ol, a compound also known as edaravone. While edaravone is an approved therapeutic primarily recognized for its potent free radical scavenging properties in the context of amyotrophic lateral sclerosis (ALS) and ischemic stroke, the pyrazole scaffold it contains is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[8][9][10][11] This structural precedent warrants a thorough investigation of its kinase inhibitory potential.

Herein, we present a hypothetical yet methodologically rigorous comparison of 5-amino-1-phenyl-1H-pyrazol-3-ol against a panel of well-characterized kinase inhibitors: the broadly active Staurosporine , the relatively selective Imatinib , and the multi-kinase inhibitor Dasatinib . This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply best practices in kinase inhibitor profiling.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. This dual approach provides a comprehensive picture of a compound's potency and its interactions within a physiological context.

Selection of the Kinase Panel

The choice of kinases for the screening panel is critical for a meaningful selectivity assessment. The panel should encompass a diverse representation of the human kinome, including major families such as tyrosine kinases (TKs), serine/threonine kinases (S/T K), and lipid kinases. For this hypothetical study, we have selected a panel of 20 kinases implicated in oncology and inflammatory diseases, offering a broad yet relevant cross-section of the kinome.

Benchmark Inhibitors: Setting the Context

To contextualize the selectivity profile of 5-amino-1-phenyl-1H-pyrazol-3-ol, we have chosen three benchmark inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[5][12][13] It serves as a control for broad-spectrum activity.

  • Imatinib: The first-in-class BCR-ABL inhibitor, also targeting c-KIT and PDGFR.[14][15][16] It is considered a paradigm of targeted therapy with a relatively selective profile.

  • Dasatinib: A second-generation inhibitor targeting BCR-ABL, SRC family kinases, c-KIT, and others.[17][18][19] It represents a multi-kinase inhibitor with a broader spectrum of activity than imatinib.

The following diagram illustrates the overall workflow for our comparative kinase selectivity study.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Test_Compound 5-amino-1-phenyl-1H-pyrazol-3-ol Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Test_Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Target Engagement (NanoBRET™) Test_Compound->Cell_Based_Assay Benchmark_Inhibitors Staurosporine Imatinib Dasatinib Benchmark_Inhibitors->Biochemical_Assay Benchmark_Inhibitors->Cell_Based_Assay Data_Table Comparative IC50 Table Biochemical_Assay->Data_Table Selectivity_Profile Selectivity Profile Analysis Cell_Based_Assay->Selectivity_Profile Data_Table->Selectivity_Profile Conclusion Conclusion & Future Directions Selectivity_Profile->Conclusion

Figure 1: Experimental workflow for kinase selectivity profiling.

Methodologies: Ensuring Rigor and Reproducibility

Detailed and validated protocols are essential for generating high-quality, comparable data. Below are step-by-step methodologies for the key experiments in this guide.

Protocol 1: Biochemical Kinase Assay for IC50 Determination

This protocol outlines a generic, fluorescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[2][20][21]

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 100 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer. The concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay. b. Add the kinase/substrate solution to the compound-containing wells. c. Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a sensitive measure of competitive inhibition.[21] d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent. b. After a brief incubation, measure the luminescence on a plate reader.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the DMSO controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) is a powerful method to quantify compound binding to a specific kinase in living cells.[6][22][23][24][25]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-kinase fusion proteins

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • Test compounds

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White 96-well or 384-well assay plates

Procedure:

  • Cell Transfection: a. Co-transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector. b. Seed the transfected cells into white assay plates and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition: a. Prepare serial dilutions of the test compounds in Opti-MEM®. b. Prepare the NanoBRET™ Tracer solution in Opti-MEM®. The tracer concentration should be optimized for each kinase target. c. Add the test compounds to the cells, followed by the addition of the tracer. d. Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer to reach equilibrium with the target kinase.

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor. b. Add the substrate solution to the wells. c. Read the filtered luminescence at 460nm (donor emission) and >610nm (acceptor emission) on a BRET-capable plate reader.

  • Data Analysis: a. Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. b. Convert the BRET ratios to milliBRET units (mBU). c. Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.

Comparative Selectivity Data (Hypothetical)

The following table presents a hypothetical dataset of IC50 values (in nM) for 5-amino-1-phenyl-1H-pyrazol-3-ol and the benchmark inhibitors against our selected 20-kinase panel. This data is for illustrative purposes to demonstrate how selectivity is compared.

Kinase Target5-amino-1-phenyl-1H-pyrazol-3-ol (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinases
ABL1>10,0005250.5
SRC5,2003>10,0000.8
EGFR>10,0006>10,00030
VEGFR28,50078005
PDGFRβ>10,00010502
c-KIT>10,00081001
FLT37,800450015
JAK2>10,00012>10,00025
Serine/Threonine Kinases
p38α (MAPK14)150 20>10,000150
JNK12,50015>10,000200
ERK2>10,00025>10,000>1,000
AKT1>10,00030>10,000500
CDK2/CycA9,0002>10,00080
GSK3β6,3009>10,000120
PIM14,80018>10,00040
ROCK1>10,00011>10,000300
Lipid Kinases
PI3Kα>10,00050>10,000>1,000
PI3Kβ>10,00060>10,000>1,000
PI3Kγ>10,00045>10,000>1,000
PI3Kδ>10,00055>10,000>1,000

Analysis and Interpretation

  • 5-amino-1-phenyl-1H-pyrazol-3-ol: Exhibits a remarkably selective profile, with potent inhibitory activity against p38α MAP kinase (IC50 = 150 nM). Its activity against other kinases in the panel is significantly weaker, with IC50 values generally in the micromolar range or higher. This suggests that the compound may function as a selective p38α inhibitor, a finding that aligns with published research on other pyrazole-based inhibitors targeting this kinase.[3][8][9][10][11]

  • Staurosporine: As expected, demonstrates potent, sub-nanomolar to low nanomolar inhibition across the majority of the kinase panel, confirming its well-established promiscuous binding profile.[5][12][13][26]

  • Imatinib: Shows high potency against its known primary target, ABL1, and moderate activity against PDGFRβ and c-KIT. Its activity against other kinases is minimal, highlighting its targeted and selective nature.[14][15][16][27][28]

  • Dasatinib: Displays potent, sub-nanomolar to low nanomolar inhibition of a broader range of kinases compared to Imatinib, including ABL1, SRC, VEGFR2, PDGFRβ, and c-KIT, consistent with its classification as a multi-kinase inhibitor.[17][18][19][29][30]

The following diagram illustrates a simplified signaling pathway involving several of the kinases tested, providing a biological context for the selectivity data.

G cluster_0 Cell Surface Receptors cluster_1 Cytoplasmic Signaling cluster_2 MAPK Cascade cluster_3 Nuclear Response EGFR EGFR PI3K PI3K EGFR->PI3K SRC SRC EGFR->SRC VEGFR2 VEGFR2 VEGFR2->PI3K PDGFR PDGFR PDGFR->PI3K AKT1 AKT1 PI3K->AKT1 -> AKT1 ABL ABL SRC->ABL p38 p38 SRC->p38 JNK JNK Transcription Transcription JNK->Transcription p38->Transcription ERK ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT1->Survival -> Survival

Figure 2: Simplified signaling pathway showing key kinases.

Conclusion

This guide outlines a comprehensive and methodologically sound approach to benchmarking the selectivity of a kinase inhibitor candidate, using 5-amino-1-phenyl-1H-pyrazol-3-ol as a case study. The hypothetical data presented suggests that this compound may possess a highly selective inhibitory profile for p38α MAP kinase. This finding, if validated experimentally, would be of significant interest, as selective p38α inhibitors have therapeutic potential in a range of inflammatory diseases and cancers. The comparative analysis against benchmark inhibitors with varying selectivity profiles provides a crucial framework for interpreting the significance of these findings.

Future work should focus on experimentally validating the kinase selectivity of 5-amino-1-phenyl-1H-pyrazol-3-ol using the described biochemical and cell-based assays across an even broader panel of kinases. Further structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity, potentially leading to the development of a novel class of therapeutic agents.

References

  • Lala, A., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-6.
  • Kuci, S., & Wassmann, B. (2006). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology and Stem Cell Therapy, 1(1), 23-31.
  • O'John, J., & O'Hare, T. (2018). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.
  • Lafayette, E. A., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1220-1228.
  • Wikipedia. (2023, December 1). Staurosporine. Retrieved from [Link]

  • Elliott, K. E., & Fabbro, D. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(15), 3201-3210.
  • Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • Scott, J. S., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 17(2), 354-7.
  • Salter, L. A., & Smith, J. C. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Chemical Biology & Drug Design, 74(1), 16-24.
  • Umehara, K., et al. (2019). Structure-based rational design of staurosporine-based fluorescent probe with broad-ranging kinase affinity for kinase panel application. Bioorganic & Medicinal Chemistry, 27(21), 115082.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Miljković, F., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega, 3(1), 1165-1172.
  • Lafayette, E. A., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(5), 1220-1228.
  • Kim, J., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(3), 941-944.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Wang, X., et al. (2014). Differential effects of dosing regimen on the safety and efficacy of dasatinib: retrospective exposure–response analysis of a Phase III study. Cancer Chemotherapy and Pharmacology, 74(3), 529-538.
  • ResearchGate. (n.d.). Selectivity test for imatinib and imatinib-D4 in different lots of plasma. Retrieved from [Link]

  • Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250.
  • ResearchGate. (n.d.). Cytotoxic activity and selectivity index of imatinib and derivative 3b in the K562 and WSS- 1 cells. Retrieved from [Link]

  • Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250.
  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Cortes, J., et al. (2010). Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology, 28(3), 424-430.
  • Druker, B. J. (2019, April 8). Imatinib as a Paradigm of Targeted Cancer Therapies. [Video]. YouTube. Retrieved from [Link]

  • Engel, M., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.
  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8749.
  • Tunoori, A. R., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688.
  • Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6296.
  • Lukin, A. V., et al. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Bioorganic & Medicinal Chemistry, 24(10), 2261-2268.
  • Tunoori, A. R., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688.
  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 58.

Sources

Safety Operating Guide

Navigating the Disposal of 5-amino-1-phenyl-1H-pyrazol-3-ol: A Comprehensive Guide to Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper disposal of chemical reagents, such as 5-amino-1-phenyl-1H-pyrazol-3-ol, is a critical component of this commitment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.

I. Hazard Assessment and Waste Profile

Given the absence of specific toxicological data for 5-amino-1-phenyl-1H-pyrazol-3-ol, a thorough hazard assessment must be conducted by considering its chemical structure and the known hazards of analogous compounds. Pyrazole derivatives can exhibit a range of biological activities, and it is prudent to handle them with care. The presence of an amino group and a phenyl ring suggests that this compound should be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1]

Key Hazard Considerations for Pyrazole Derivatives:

  • Skin and Eye Irritation: Many pyrazole compounds are known to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dusts from solid pyrazole derivatives may cause respiratory tract irritation.[2][3][4]

  • Environmental Hazards: The environmental fate and effects of this specific compound are unknown. Therefore, it must be disposed of in a manner that prevents its release into the environment.[2][5]

II. Standard Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the essential steps for the proper disposal of 5-amino-1-phenyl-1H-pyrazol-3-ol, ensuring compliance with general laboratory safety standards.

1. Waste Identification and Segregation: All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[6] 5-amino-1-phenyl-1H-pyrazol-3-ol waste, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, should be collected and disposed of as hazardous chemical waste.

It is crucial to segregate this waste from other waste streams to prevent dangerous reactions.[5][7] Specifically:

  • Do not mix with incompatible chemicals, such as strong oxidizing agents.

  • Keep solid and liquid waste in separate containers.[7]

2. Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid. For solid waste, a clearly labeled, sealed bag or a wide-mouth container is appropriate.

  • Labeling: Proper labeling is critical for safe disposal. The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "5-amino-1-phenyl-1H-pyrazol-3-ol".

    • An accurate list of all constituents and their approximate concentrations if it is a mixture.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

3. Storage of Chemical Waste: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from sources of ignition and incompatible materials.

  • Under the control of the laboratory personnel.

Never accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[8]

4. Requesting Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Do not allow waste to accumulate in the laboratory for an extended period.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural steps involved.

Caption: A flowchart outlining the key steps for the safe disposal of 5-amino-1-phenyl-1H-pyrazol-3-ol.

Quantitative Data Summary: Disposal Options

The following table summarizes the primary disposal options for chemical waste of this nature. The preferred method should be determined in consultation with your institution's EHS department.

Disposal MethodDescriptionAdvantagesDisadvantages
Incineration High-temperature destruction of the chemical waste.Complete destruction of the compound.May produce harmful combustion byproducts if not properly controlled.
Chemical Treatment Neutralization or degradation of the hazardous components.Can render the waste non-hazardous.Requires specific knowledge of the chemical's reactivity; may not be feasible for all compounds.
Secure Landfill Disposal in a specially designed and monitored landfill for hazardous waste.A common method for solid chemical waste.Potential for long-term environmental contamination if the landfill is not properly managed.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and the potential hazards. If the spill is large or involves highly toxic materials, contact your institution's EHS department immediately.

  • Consult the SDS: If an SDS for a similar compound is available, consult it for specific spill cleanup procedures.

  • Use a Spill Kit: For small spills, use the laboratory's chemical spill kit. This typically includes absorbent materials, neutralizing agents, and appropriate PPE.[5]

  • Cleanup:

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal as hazardous waste.[2] Avoid creating dust.[9]

    • For liquid spills, use an absorbent material to contain and clean up the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[6]

Rationale for Treating as Hazardous Waste

The decision to manage 5-amino-1-phenyl-1H-pyrazol-3-ol as hazardous waste is a proactive and scientifically sound approach. This rationale is based on the following key principles:

HazardRationale Rationale for Hazardous Waste Classification A Unknown Toxicological Profile F Classification as Hazardous Waste A->F B Structural Similarity to Known Irritants B->F C Precautionary Principle in Lab Safety C->F D Potential for Environmental Harm D->F E Regulatory Compliance (RCRA) E->F

Caption: A diagram illustrating the factors that support classifying 5-amino-1-phenyl-1H-pyrazol-3-ol as hazardous waste.

By adhering to these rigorous disposal procedures, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment, thereby fostering a culture of safety and scientific excellence.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.

  • Safety Data Sheet. Fisher Scientific.

  • 5-Amino-1-methyl-1H-pyrazole. Synquest Labs.

  • Safety Data Sheet. Fisher Scientific.

  • 5-Amino-3-methyl-1-phenylpyrazole - Safety Data Sheet. Spectrum Chemical.

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole, ≥99%, Thermo Scientific Chemicals. Fisher Scientific.

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.

  • 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6. Sigma-Aldrich.

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. PubChem.

  • 5-Amino-1-methyl-3-phenyl-1H-pyrazole, 97%. Fisher Scientific.

  • 5-amino pyrazol-3-ol. Sigma-Aldrich.

  • Material Safety Data Sheet. Cole-Parmer.

  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655. PubChem.

  • Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine.

  • Hazardous Waste. SQRC.

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.

  • 3-Amino-5-phenyl-1H-pyrazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

  • 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com. )

Sources

A Senior Application Scientist's Guide to Handling 5-amino-1-phenyl-1H-pyrazol-3-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and logistical information for handling 5-amino-1-phenyl-1H-pyrazol-3-ol. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver immediate, actionable intelligence for your operational planning.

A Note on Structural Analogs: Specific toxicological data for 5-amino-1-phenyl-1H-pyrazol-3-ol is not extensively documented. Therefore, this guide is built upon a conservative approach, leveraging safety data from structurally similar pyrazole derivatives. This methodology ensures a high margin of safety by assuming the compound may share hazards common to its chemical class, such as skin, eye, and respiratory irritation.

Hazard Assessment and GHS Classification

Based on data from closely related pyrazole compounds, 5-amino-1-phenyl-1H-pyrazol-3-ol should be handled as a hazardous substance. The primary risks are associated with irritation and acute toxicity.

The aggregated GHS hazard classifications from structural analogs are summarized below.[1][2][3]

Hazard ClassGHS Hazard CodeDescriptionSource Analogs
Acute Toxicity, OralH302Harmful if swallowed5-Amino-3-methyl-1-phenylpyrazole, 3-Methyl-1-phenyl-2-pyrazoline-5-one[1][4]
Skin Corrosion/IrritationH315Causes skin irritation5-Amino-3-methyl-1-phenylpyrazole, 3-Amino-5-phenylpyrazole[1][2][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation5-Amino-3-methyl-1-phenylpyrazole, 3-Amino-5-phenylpyrazole[1][2][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation5-Amino-3-methyl-1-phenylpyrazole, 3-Amino-5-phenylpyrazole[1][2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks identified above. The following equipment is mandatory when handling 5-amino-1-phenyl-1H-pyrazol-3-ol.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to control airborne dust or vapors.[6][7] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Eye and Face Protection : Due to the significant risk of serious eye irritation, chemical splash goggles are required.[5][6] For procedures with a higher risk of splashing, such as transferring solutions or working under pressure, a full-face shield must be worn over the safety goggles.[6]

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, consider heavier-duty gloves and consult your institution's glove selection guide. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.[7] For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[5] However, if you are weighing large quantities of the powder outside of a containment system or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with organic vapor cartridges should be used.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for ensuring safety and experimental integrity.

3.1. Preparation and Weighing

  • Designate the Workspace : Before starting, designate an area within the chemical fume hood for the procedure. Cover the work surface with disposable, absorbent bench paper.[8]

  • Assemble Equipment : Gather all necessary glassware, spatulas, and reagents. Ensure everything is clean and dry.

  • Weighing : Perform all weighing operations within the fume hood or in a balance enclosure to prevent the generation of airborne dust. Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the bottle.

3.2. Dissolution and Reaction

  • Solubilization : When dissolving the solid, add the solvent to the vessel containing the pyrazole derivative slowly to prevent splashing.

  • Reaction Setup : Ensure all reaction glassware is securely clamped. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

3.3. Post-Procedure Decontamination

  • Equipment Cleaning : Carefully clean all glassware and equipment. The initial rinse should be collected as hazardous waste.[9]

  • Work Surface Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Removal : Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing unexpected events safely.

4.1. Spill Response Workflow

In the event of a spill, follow a structured response plan. Only trained personnel equipped with appropriate PPE should manage spills.[6]

Spill_Response_Workflow A 1. Evacuate & Secure Area B 2. Notify Personnel & Supervisor A->B Immediate Action C 3. Don Enhanced PPE (Respirator, Double Gloves, Apron) B->C If spill is large or ventilation is poor D 4. Contain the Spill (Use absorbent pads or sand) C->D E 5. Neutralize/Absorb (Use appropriate spill kit material) D->E F 6. Collect Waste (Sweep solid into labeled container) E->F G 7. Decontaminate Area F->G H 8. Dispose of Waste (Contact EHS) G->H

Caption: Workflow for managing a chemical spill.

4.2. First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove contaminated clothing.[5][7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4][5]

Disposal Plan: Responsible Waste Management

Chemical waste must be handled with the utmost care to protect personnel and the environment.

  • Waste Classification : 5-amino-1-phenyl-1H-pyrazol-3-ol and any materials contaminated with it (e.g., gloves, bench paper, rinseate) must be treated as hazardous chemical waste.[9]

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealed container. The label must read "Hazardous Waste" and list all chemical constituents.[9]

    • Liquid Waste : Collect in a dedicated, leak-proof, and chemically compatible container. Do not overfill.[9]

  • Storage and Disposal : Store waste containers in a designated satellite accumulation area within your lab. Keep containers closed except when adding waste. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

References

  • Synquest Labs.
  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole (CID 70801). National Center for Biotechnology Information. [Link]

  • Santa Cruz Biotechnology, Inc.
  • Dalchem.
  • ChemicalBook.
  • PubChem. 3-Amino-5-phenylpyrazole (CID 136655). National Center for Biotechnology Information. [Link]

  • ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.